2-Methoxy-4-methyl-5-nitropyridine
Beschreibung
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 52457. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Eigenschaften
IUPAC Name |
2-methoxy-4-methyl-5-nitropyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O3/c1-5-3-7(12-2)8-4-6(5)9(10)11/h3-4H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJNQRLCFAHKFLZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=C1[N+](=O)[O-])OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00287773 | |
| Record name | 2-methoxy-4-methyl-5-nitropyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00287773 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6635-90-1 | |
| Record name | 6635-90-1 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=52457 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-methoxy-4-methyl-5-nitropyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00287773 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Methoxy-4-methyl-5-nitropyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-Depth Technical Guide to 2-Methoxy-4-methyl-5-nitropyridine
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive overview of the physical and chemical properties of 2-Methoxy-4-methyl-5-nitropyridine, a key heterocyclic building block in modern organic synthesis. The content herein is structured to deliver not just data, but also field-proven insights into its synthesis, characterization, and potential applications, grounded in established scientific principles.
Core Molecular Attributes and Physical Properties
This compound, with the CAS number 6635-90-1, is an organic compound featuring a pyridine ring substituted with a methoxy, a methyl, and a nitro group. This unique arrangement of functional groups imparts specific reactivity and physical characteristics that are pivotal for its role as a versatile chemical intermediate.
The presence of the electron-withdrawing nitro group and the electron-donating methoxy group on the pyridine core creates a molecule with distinct electronic properties, influencing its reactivity in various chemical transformations.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| Molecular Formula | C₇H₈N₂O₃ | |
| Molecular Weight | 168.15 g/mol | |
| CAS Number | 6635-90-1 | |
| Appearance | Orange solid | [1] |
| Melting Point | 70-82 °C | [1] |
| Boiling Point | Not available at standard pressure. | |
| Solubility | Soluble in ethyl acetate and methanol. | [1] |
Synthesis and Purification: A Validated Protocol
The synthesis of this compound is reliably achieved through the nucleophilic aromatic substitution of a suitable precursor, typically 2-chloro-4-methyl-5-nitropyridine, with sodium methoxide. This reaction is a cornerstone for accessing this valuable intermediate.
Causality Behind Experimental Choices
The choice of an absolute methanol as the solvent is critical; it not only serves as the source of the methoxide nucleophile upon reaction with sodium but also provides a polar medium to facilitate the dissolution of the reactants. The reaction is initiated at 0°C to control the initial exothermicity of the reaction between sodium and methanol. Allowing the reaction to proceed at room temperature ensures the completion of the nucleophilic substitution. The subsequent workup involving an aqueous wash and extraction with ethyl acetate is designed to remove inorganic byproducts and isolate the desired organic product.
Step-by-Step Synthesis Protocol
A robust and high-yielding synthesis protocol is detailed below:[1]
-
Preparation of Sodium Methoxide: To a stirred solution of absolute methanol (75 ml) at 0°C, add sodium metal (2.30 g, 100 mmol) in portions.
-
Nucleophilic Substitution: To the freshly prepared sodium methoxide solution, rapidly add a solution of 2-chloro-4-methyl-5-nitropyridine (4.50 g, 26.07 mmol) in absolute methanol (15 ml) dropwise.
-
Reaction Completion: Stir the resulting dark-colored solution at room temperature for 30 minutes.
-
Isolation of Crude Product: Concentrate the reaction mixture to a solid by evaporation under reduced pressure.
-
Aqueous Work-up: Dissolve the solid in water (25 ml) and adjust the pH to 6 with concentrated HCl.
-
Extraction: Extract the aqueous mixture with ethyl acetate (2 x 25 ml).
-
Final Purification: Combine the organic extracts, dry over anhydrous magnesium sulfate (MgSO₄), and evaporate the solvent under reduced pressure to yield the final product.
This protocol consistently yields this compound as an orange solid with a high purity (98% yield reported).[1]
Caption: Synthetic workflow for this compound.
Spectroscopic and Analytical Characterization
A thorough characterization of this compound is essential to confirm its identity and purity. The following data provides a benchmark for quality control.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR (DMSO-d₆): The proton NMR spectrum provides distinct signals for the aromatic protons and the methyl and methoxy groups.[1]
-
δ 8.94 (s, 1H, Ar-H)
-
δ 6.97 (s, 1H, Ar-H)
-
δ 3.99 (s, 3H, -OCH₃)
-
δ 2.58 (s, 3H, -CH₃)
-
Mass Spectrometry (MS)
The low-resolution mass spectrum (LRMS) shows a prominent molecular ion peak and characteristic fragmentation patterns.[1]
-
m/z (relative intensity):
-
168 (M⁺, 98%)
-
167 (100%)
-
151 (34%)
-
138 (24%)
-
80 (17%)
-
The base peak at m/z 167 likely corresponds to the loss of a hydrogen atom. The fragment at m/z 151 suggests the loss of a hydroxyl radical, potentially after rearrangement, or the loss of a methyl group from the methoxy. The peak at m/z 138 could arise from the loss of NO.
Caption: Key fragmentation pathways of this compound.
Infrared (IR) Spectroscopy
The IR spectrum of this compound would be characterized by the following key vibrational modes:
-
~1550-1475 cm⁻¹ and ~1360-1290 cm⁻¹: Strong asymmetric and symmetric stretching vibrations of the nitro group.[2]
-
~1600-1400 cm⁻¹: Aromatic C=C and C=N stretching vibrations of the pyridine ring.[2]
-
~1320-1000 cm⁻¹: C-O stretching vibrations of the methoxy group.[2]
Chemical Reactivity and Applications in Drug Development
The strategic placement of the functional groups on the pyridine ring makes this compound a valuable precursor for more complex molecules.
Key Reactive Sites
-
Nitro Group Reduction: The nitro group is readily reduced to an amino group (e.g., using catalytic hydrogenation), providing a key handle for further derivatization, such as amide bond formation or the introduction of other functionalities. This transformation leads to the formation of 2-methoxy-4-methyl-5-aminopyridine, another important synthetic intermediate.
-
Nucleophilic Aromatic Substitution: The methoxy group can potentially be displaced by strong nucleophiles under forcing conditions, although this is less common than reactions involving the nitro group.
References
2-Methoxy-4-methyl-5-nitropyridine chemical structure and IUPAC name
An In-Depth Technical Guide to 2-Methoxy-4-methyl-5-nitropyridine
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of this compound, a key heterocyclic intermediate. Designed for researchers, medicinal chemists, and professionals in drug development and fine chemical synthesis, this document delineates the compound's structural and chemical identity, a validated synthesis protocol, and its significant applications.
Core Chemical Identity and Structure
This compound is a substituted pyridine derivative characterized by the presence of a methoxy group at the 2-position, a methyl group at the 4-position, and a nitro group at the 5-position. The electronic properties of these substituents—the electron-donating methoxy group and the electron-withdrawing nitro group—create a unique reactivity profile, making it a valuable building block in organic synthesis.[1]
IUPAC Name: this compound
Synonyms: 2-Methoxy-5-nitro-4-picoline[1]
Chemical Structure
The structural arrangement of the functional groups on the pyridine ring is fundamental to its chemical behavior.
Caption: 2D structure of this compound.
Key Chemical Identifiers
Precise identification is critical for procurement, regulatory compliance, and experimental reproducibility. The following table summarizes the key identifiers for this compound.
| Identifier | Value | Source(s) |
| CAS Number | 6635-90-1 | [1][2][3][4] |
| Molecular Formula | C₇H₈N₂O₃ | [1][3] |
| Molecular Weight | 168.15 g/mol | [1] |
| PubChem CID | 243169 | [1][5] |
| SMILES String | COc1cc(C)c(cn1)--INVALID-LINK--=O | [2][3] |
| InChI Key | DJNQRLCFAHKFLZ-UHFFFAOYSA-N | [2] |
Synthesis Protocol: Nucleophilic Aromatic Substitution
The most common and efficient synthesis of this compound involves the nucleophilic aromatic substitution (SNAr) of a suitable precursor, typically 2-chloro-4-methyl-5-nitropyridine, with sodium methoxide. The electron-withdrawing nitro group activates the pyridine ring, facilitating the displacement of the chloro substituent by the methoxide nucleophile.
Experimental Methodology
This protocol is adapted from established laboratory procedures.[6]
Materials:
-
2-chloro-4-methyl-5-nitropyridine (1.0 eq)
-
Sodium metal (3.8 eq)
-
Anhydrous Methanol (MeOH)
-
Ethyl Acetate (EtOAc)
-
Magnesium Sulfate (MgSO₄)
-
Concentrated Hydrochloric Acid (HCl)
-
Water (H₂O)
Step-by-Step Procedure:
-
Preparation of Sodium Methoxide: In a round-bottom flask equipped with a stir bar and under an inert atmosphere, dissolve sodium metal (2.30 g, 100 mmol) in anhydrous methanol (75 mL) at 0°C. This exothermic reaction generates a solution of sodium methoxide.
-
Nucleophilic Substitution: To the stirred sodium methoxide solution at 0°C, add a solution of 2-chloro-4-methyl-5-nitropyridine (4.50 g, 26.07 mmol) in anhydrous methanol (15 mL) dropwise.
-
Reaction Progression: Allow the resulting dark-colored solution to warm to room temperature and stir for 30 minutes.
-
Solvent Removal: Concentrate the reaction mixture to a solid residue by removing the methanol under reduced pressure.
-
Aqueous Workup: Redissolve the solid in water (25 mL). Adjust the pH of the aqueous mixture to 6 using concentrated HCl.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (2 x 25 mL).
-
Drying and Concentration: Combine the organic extracts, dry over anhydrous MgSO₄, filter, and evaporate the solvent under reduced pressure.
-
Product Isolation: The procedure yields this compound (4.30 g, 98% yield) as an orange solid.[6]
Synthesis Workflow Diagram
The following diagram illustrates the key stages of the synthesis process.
Caption: Workflow for the synthesis of this compound.
Physicochemical and Safety Data
Understanding the physical properties and safety profile is essential for handling, storage, and application.
Physical Properties
| Property | Value | Source(s) |
| Appearance | Off-white to yellow crystalline powder | [1] |
| Purity | ≥97-99.5% (GC) | [1][7] |
| Melting Point | 70-82 °C | [6] |
| Storage | Store at 0-8°C | [1] |
Safety Information
This compound is classified with the following hazards:
-
Hazard Classifications: Acute Toxicity 4 (Oral), Skin Irritation 2, Eye Damage 1, STOT SE 3.
-
Signal Word: Danger.
-
Precautions: Standard laboratory precautions should be taken, including the use of personal protective equipment (PPE) such as gloves and safety glasses. Avoid inhalation of dust and contact with skin and eyes.[7]
Applications in Research and Industry
This compound is not an end-product but a high-value intermediate. Its utility stems from the strategic placement of functional groups that allow for diverse chemical transformations.
-
Pharmaceutical Development: It serves as a crucial building block in the synthesis of complex, biologically active molecules.[1] The nitro group can be readily reduced to an amine, providing a key functional handle for further derivatization in the development of drug candidates, including potential anti-inflammatory and analgesic agents.[1]
-
Agrochemical Synthesis: The compound is utilized in the formulation of modern agrochemicals, such as herbicides and pesticides, where the substituted pyridine scaffold is a common feature.[1][8]
-
Organic Synthesis: In a broader context, it is a versatile reagent for constructing more complex heterocyclic systems.[1] The differential reactivity of its substituents allows for regioselective modifications, which is a cornerstone of modern synthetic strategy.
-
Material Science: There is emerging interest in using this compound and its derivatives in the development of advanced materials, including specialized polymers and coatings that require high chemical stability and specific electronic properties.[1][8]
References
- 1. chemimpex.com [chemimpex.com]
- 2. This compound - AbacipharmTech-Global Chemical supplier [abacipharma.com]
- 3. This compound | [frontierspecialtychemicals.com]
- 4. 6635-90-1|this compound|BLD Pharm [bldpharm.com]
- 5. This compound | C7H8N2O3 | CID 243169 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. prepchem.com [prepchem.com]
- 7. This compound | 6635-90-1 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 8. 2-Methoxy-5-nitropyridine|CAS 5446-92-4| Purity [benchchem.com]
2-Methoxy-4-methyl-5-nitropyridine CAS number 6635-90-1
An In-Depth Technical Guide to 2-Methoxy-4-methyl-5-nitropyridine (CAS: 6635-90-1)
Authored by: Gemini, Senior Application Scientist
Introduction: The Strategic Value of a Versatile Pyridine Building Block
In the landscape of modern synthetic chemistry, particularly within pharmaceutical and agrochemical development, the strategic selection of starting materials is paramount. This compound, a substituted pyridine derivative, represents a quintessential example of a high-value chemical intermediate.[1][2] Its architecture, featuring a pyridine core functionalized with strategically placed methoxy, methyl, and nitro groups, offers a confluence of reactivity and stability. This guide provides an in-depth examination of its chemical properties, synthesis, reactivity, and applications, tailored for researchers and drug development professionals seeking to leverage this compound in complex molecular design. The presence of both an electron-donating methoxy group and a potent electron-withdrawing nitro group imparts a unique electronic character, making it a versatile scaffold for constructing more elaborate molecular structures.[1][3]
Core Physicochemical & Spectroscopic Profile
Accurate characterization is the bedrock of reproducible science. The fundamental properties of this compound are summarized below, providing the essential data required for experimental design and quality control.
Physicochemical Properties
| Property | Value | Source(s) |
| CAS Number | 6635-90-1 | [1][4][5][6][7] |
| Molecular Formula | C₇H₈N₂O₃ | [1] |
| Molecular Weight | 168.15 g/mol | [1] |
| Appearance | Off-white to yellow crystalline powder/solid | [1][8] |
| Melting Point | 70-72 °C / 77-82 °C | [9] |
| Purity | ≥97% | [1] |
| Synonyms | 2-Methoxy-5-nitro-4-picoline | [1][8] |
Spectroscopic Signature for Structural Verification
The identity and purity of this compound are unequivocally confirmed through spectroscopic analysis.
-
¹H NMR (DMSO-d₆): The proton NMR spectrum provides a clear fingerprint of the molecule. Key chemical shifts are observed at δ 8.94 (s, 1H, proton at C6), 6.97 (s, 1H, proton at C3), 3.99 (s, 3H, methoxy protons), and 2.58 (s, 3H, methyl protons).[9] The singlet nature of the aromatic protons confirms their isolated positions on the pyridine ring.
-
Mass Spectrometry (MS): Mass spectrometry is used to confirm the molecular weight. The low-resolution mass spectrum (LRMS) shows a prominent molecular ion peak (M+) at m/z 168, consistent with the compound's molecular weight.[9] High-resolution mass spectrometry (HRMS) can be employed to confirm the exact molecular formula.[10][11]
-
Infrared (IR) Spectroscopy: IR spectroscopy is instrumental in identifying the key functional groups. The spectrum will exhibit characteristic strong absorption bands corresponding to the asymmetric and symmetric stretching of the nitro group (NO₂), typically in the regions of 1500-1560 cm⁻¹ and 1345-1385 cm⁻¹, respectively. Additional peaks will confirm the presence of C-O (methoxy) and aromatic C-H bonds.[10]
Synthesis Pathway: A Validated Protocol
The most common and efficient synthesis of this compound involves a nucleophilic aromatic substitution (SₙAr) reaction. The electron-withdrawing effect of the nitro group activates the C2 position of the pyridine ring, facilitating the displacement of a leaving group, such as chloride, by a nucleophile.
Workflow for Nucleophilic Aromatic Substitution (SₙAr)
References
- 1. chemimpex.com [chemimpex.com]
- 2. market.us [market.us]
- 3. nbinno.com [nbinno.com]
- 4. This compound - AbacipharmTech-Global Chemical supplier [abacipharma.com]
- 5. 2-METHOXY-5-NITRO-4-PICOLINE | 6635-90-1 [chemicalbook.com]
- 6. This compound | [frontierspecialtychemicals.com]
- 7. CAS 6635-90-1 | 4H54-1-8D | MDL MFCD03095075 | this compound | SynQuest Laboratories [synquestlabs.com]
- 8. 2-METHOXY-5-NITRO-4-PICOLINE, CasNo.6635-90-1 HENAN SUNLAKE ENTERPRISE CORPORATION China (Mainland) [sunlake.lookchem.com]
- 9. prepchem.com [prepchem.com]
- 10. lehigh.edu [lehigh.edu]
- 11. people.chem.ucsb.edu [people.chem.ucsb.edu]
A Senior Application Scientist's Guide to the Synthesis of 2-Methoxy-4-methyl-5-nitropyridine
An In-depth Technical Guide on the Nucleophilic Aromatic Substitution for the Synthesis of a Key Pharmaceutical Intermediate
Executive Summary
2-Methoxy-4-methyl-5-nitropyridine is a pivotal intermediate in the synthesis of a variety of high-value molecules within the pharmaceutical and agrochemical sectors.[1] Its molecular architecture, featuring strategically placed methoxy, methyl, and nitro groups on a pyridine scaffold, makes it a versatile building block for constructing more complex, biologically active compounds.[1] This guide provides a comprehensive, field-proven methodology for the synthesis of this compound from its precursor, 2-chloro-4-methyl-5-nitropyridine. The core of this transformation is a Nucleophilic Aromatic Substitution (SNAr) reaction. We will dissect the underlying chemical principles, provide a detailed and reproducible experimental protocol, and present the necessary data for validation, ensuring that researchers and drug development professionals can confidently replicate and scale this critical synthesis.
The Scientific Foundation: Understanding the SNAr Mechanism
The conversion of 2-chloro-4-methyl-5-nitropyridine to its methoxy analog is a classic example of a Nucleophilic Aromatic Substitution (SNAr) reaction. Unlike nucleophilic substitutions on aliphatic systems (SN1/SN2), the SNAr mechanism proceeds via a distinct addition-elimination pathway.[2]
Pillar 1: The Pyridine Ring's Inherent Electrophilicity The pyridine ring's nitrogen atom is highly electronegative, which inductively withdraws electron density from the ring carbons. This effect is most pronounced at the C-2 (ortho) and C-4 (para) positions, rendering them electron-deficient and thus susceptible to attack by nucleophiles.[3][4]
Pillar 2: Activation by Electron-Withdrawing Groups For an SNAr reaction to proceed efficiently, the aromatic ring must be "activated" by the presence of strong electron-withdrawing groups (EWGs).[5][6] In our substrate, the nitro group (-NO₂) at the C-5 position serves as a powerful activating group. It significantly enhances the electrophilicity of the ring and, more importantly, stabilizes the negatively charged intermediate formed during the reaction.
Pillar 3: The Meisenheimer Intermediate The rate-determining step of this reaction is the initial attack of the nucleophile—in this case, the methoxide ion (CH₃O⁻)—on the C-2 carbon, which bears the chloride leaving group.[3] This attack temporarily disrupts the ring's aromaticity to form a high-energy, negatively charged intermediate known as a Meisenheimer complex. The stability of this complex is the key to the reaction's success. The negative charge is delocalized across the molecule, with resonance structures placing the charge on the electronegative oxygen atoms of the nitro group and the ring's nitrogen atom, providing substantial stabilization.[3][4]
Pillar 4: Expulsion of the Leaving Group In the final, rapid step, aromaticity is restored as the leaving group—the chloride ion (Cl⁻)—is expelled from the Meisenheimer complex, yielding the final product.[2]
The mechanism is visualized in the diagram below.
Caption: The SNAr reaction mechanism.
Field-Proven Experimental Protocol
This protocol is a robust, self-validating system designed for high yield and purity. The causality behind each step is explained to ensure a deep understanding of the process.
2.1. Reagents and Materials
| Reagent | Molecular Weight ( g/mol ) | Mass / Volume | Moles | Molar Eq. |
| 2-Chloro-4-methyl-5-nitropyridine | 172.56 | 4.50 g | 26.07 mmol | 1.0 |
| Sodium (Na) metal | 22.99 | 2.30 g | 100 mmol | 3.8 |
| Absolute Methanol (CH₃OH) | 32.04 | 90 mL (total) | - | - |
| Water (H₂O) | 18.02 | 25 mL | - | - |
| Concentrated Hydrochloric Acid (HCl) | 36.46 | As needed | - | - |
| Ethyl Acetate (EtOAc) | 88.11 | 50 mL (2x25) | - | - |
| Anhydrous Magnesium Sulfate (MgSO₄) | 120.37 | As needed | - | - |
Data derived from a standard literature procedure.[7]
2.2. Safety Precautions
-
Sodium Metal: Extremely reactive with water and alcohols. Handle under an inert atmosphere (nitrogen or argon) away from moisture. The reaction with methanol is highly exothermic and produces flammable hydrogen gas.
-
Methanol: Flammable and toxic. Use in a well-ventilated fume hood.
-
Chlorinated/Nitrated Aromatics: Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
2.3. Step-by-Step Methodology
The entire experimental workflow is summarized in the following diagram.
Caption: The experimental synthesis workflow.
-
Preparation of Sodium Methoxide: To a 250 mL round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere, add 75 mL of absolute methanol.[7] Cool the flask to 0°C in an ice-water bath. Causality: Cooling is critical to control the highly exothermic reaction between sodium and methanol. Carefully add the sodium metal (2.30 g) in small pieces to the stirred methanol. Allow the sodium to react completely until it is fully dissolved.
-
The Substitution Reaction: In a separate beaker, dissolve the 2-chloro-4-methyl-5-nitropyridine (4.50 g) in 15 mL of absolute methanol.[7] Add this solution dropwise to the freshly prepared, cold sodium methoxide solution. A dark color will develop. Causality: Using a significant excess of sodium methoxide (3.8 eq.) ensures the reaction goes to completion by Le Châtelier's principle.
-
Reaction Completion: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 30 minutes.[7]
-
Isolation and Work-up:
-
Concentrate the reaction mixture to dryness using a rotary evaporator to obtain a solid residue.[7]
-
Add 25 mL of water to the solid and stir until it dissolves.[7]
-
Carefully adjust the pH of the aqueous mixture to ~6 using concentrated HCl.[7] Causality: This step neutralizes any remaining sodium methoxide, preventing it from interfering with the subsequent extraction.
-
Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (2 x 25 mL).[7]
-
-
Purification and Characterization:
Product Validation and Characterization
A successful synthesis is validated by confirming the identity and purity of the final product. The expected yield is approximately 98% (4.30 g).[7]
| Property | Expected Value |
| Appearance | Orange Solid |
| Melting Point | 70-72°C |
| ¹H NMR (DMSO-d₆) | δ 8.94 (s, 1H), 6.97 (s, 1H), 3.99 (s, 3H), 2.58 (s, 3H) |
| LRMS (m/z) | 168 (M⁺, 98), 167 (100) |
Characterization data sourced from PrepChem.[7]
Conclusion
The synthesis of this compound via nucleophilic aromatic substitution is a highly efficient and reliable transformation. By understanding the core principles of SNAr reactions—namely ring activation, intermediate stabilization, and the roles of the nucleophile and leaving group—researchers can confidently execute this protocol. The detailed methodology and validation data provided in this guide serve as a complete resource for the production of this valuable chemical intermediate, empowering further innovation in drug discovery and development.
References
Spectroscopic Characterization of 2-Methoxy-4-methyl-5-nitropyridine: A Technical Guide
This technical guide provides an in-depth analysis of the spectroscopic data for 2-Methoxy-4-methyl-5-nitropyridine, a key intermediate in medicinal chemistry and materials science. The following sections detail the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, offering insights into the structural elucidation of this compound. This document is intended for researchers, scientists, and professionals in drug development who require a thorough understanding of the spectroscopic properties of this molecule.
Introduction
This compound (C₇H₈N₂O₃, Molecular Weight: 168.15 g/mol ) is a substituted pyridine derivative with significant potential in organic synthesis.[1] Its functional groups—a methoxy group, a methyl group, and a nitro group—on the pyridine ring create a unique electronic and structural environment, making spectroscopic analysis a critical tool for its identification and characterization. This guide will explore the causality behind the observed spectroscopic data, providing a comprehensive reference for laboratory applications.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR provide definitive structural information.
¹H NMR Spectroscopy
The ¹H NMR spectrum of this compound in deuterated dimethyl sulfoxide (DMSO-d₆) exhibits four distinct singlets, consistent with its structure.[2]
Table 1: ¹H NMR Spectroscopic Data for this compound in DMSO-d₆ [2]
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 8.94 | Singlet | 1H | H-6 |
| 6.97 | Singlet | 1H | H-3 |
| 3.99 | Singlet | 3H | -OCH₃ |
| 2.58 | Singlet | 3H | -CH₃ |
Interpretation of the ¹H NMR Spectrum:
The downfield chemical shift of the proton at 8.94 ppm is attributed to the H-6 proton, which is significantly deshielded by the anisotropic effect of the pyridine nitrogen and the electron-withdrawing nitro group at the adjacent C-5 position. The proton at 6.97 ppm is assigned to H-3, which is in a more electron-rich environment compared to H-6. The singlets at 3.99 ppm and 2.58 ppm are readily assigned to the methoxy (-OCH₃) and methyl (-CH₃) protons, respectively. The absence of any splitting for all signals confirms the lack of adjacent protons to the observed nuclei.
Caption: ¹H NMR assignments for this compound.
¹³C NMR Spectroscopy
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Predicted Chemical Shift (δ) ppm | Assignment | Rationale for Prediction |
| ~160-165 | C-2 | Attached to electronegative oxygen and adjacent to nitrogen. |
| ~150-155 | C-4 | Attached to a methyl group and influenced by the adjacent nitro group. |
| ~140-145 | C-6 | Deshielded by the adjacent nitrogen and nitro group. |
| ~135-140 | C-5 | Attached to the electron-withdrawing nitro group. |
| ~105-110 | C-3 | Shielded by the ortho-methoxy group. |
| ~55-60 | -OCH₃ | Typical range for a methoxy group attached to an aromatic ring. |
| ~15-20 | -CH₃ | Typical range for a methyl group attached to an aromatic ring. |
Experimental Protocol for NMR Spectroscopy: [2]
A detailed protocol for acquiring high-quality NMR spectra is crucial for accurate structural elucidation.
-
Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃). Ensure the sample is fully dissolved.
-
Instrument Setup: Use a high-field NMR spectrometer (e.g., 400 MHz or higher). The instrument should be properly tuned and shimmed to ensure high resolution and sensitivity.
-
¹H NMR Acquisition: Acquire the spectrum using a standard pulse program. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.
-
¹³C NMR Acquisition: A proton-decoupled pulse program should be used to obtain a spectrum with singlets for each carbon. Due to the low natural abundance of ¹³C, a larger number of scans and a longer acquisition time are typically required compared to ¹H NMR.
Caption: Experimental workflow for NMR analysis.
Infrared (IR) Spectroscopy
IR spectroscopy provides valuable information about the functional groups present in a molecule. For this compound, the IR spectrum is expected to show characteristic absorption bands for the nitro group, the aromatic ring, and the alkyl and methoxy groups.
Table 3: Expected Characteristic IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Functional Group | Vibrational Mode |
| ~3100-3000 | Aromatic C-H | Stretching |
| ~2950-2850 | Aliphatic C-H (-CH₃, -OCH₃) | Stretching |
| ~1600-1580 | Pyridine Ring C=N, C=C | Stretching |
| ~1550-1500 | NO₂ | Asymmetric Stretching |
| ~1350-1300 | NO₂ | Symmetric Stretching |
| ~1250-1200 | Aryl-O-CH₃ | Asymmetric C-O Stretching |
| ~1050-1000 | Aryl-O-CH₃ | Symmetric C-O Stretching |
Interpretation of the IR Spectrum:
The most prominent and diagnostic peaks in the IR spectrum would be the strong asymmetric and symmetric stretching vibrations of the nitro (NO₂) group. The presence of the pyridine ring will be confirmed by the C=N and C=C stretching vibrations in the 1600-1400 cm⁻¹ region. The C-H stretching vibrations of the aromatic ring and the aliphatic methyl and methoxy groups will appear in their characteristic regions. The C-O stretching of the methoxy group provides further structural confirmation.
Experimental Protocol for IR Spectroscopy (Solid Sample):
As this compound is a solid, the following protocol for acquiring an IR spectrum using the KBr pellet method is recommended.
-
Sample Preparation: Grind a small amount (1-2 mg) of the sample with anhydrous potassium bromide (KBr) (100-200 mg) using an agate mortar and pestle until a fine, homogeneous powder is obtained.
-
Pellet Formation: Transfer the powder to a pellet press and apply pressure to form a thin, transparent KBr pellet.
-
Data Acquisition: Place the KBr pellet in the sample holder of an FTIR spectrometer and acquire the spectrum. A background spectrum of the empty spectrometer should be run first for automatic subtraction.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural confirmation.
Table 4: Mass Spectrometry Data for this compound [2]
| m/z | Relative Intensity (%) | Proposed Fragment |
| 168 | 98 | [M]⁺ (Molecular Ion) |
| 167 | 100 | [M-H]⁺ |
| 151 | 34 | [M-OH]⁺ or [M-NH]⁺ |
| 138 | 24 | [M-NO]⁺ or [M-CH₂O]⁺ |
| 80 | 17 | Further fragmentation |
Interpretation of the Mass Spectrum:
The mass spectrum shows a strong molecular ion peak [M]⁺ at m/z 168, which corresponds to the molecular weight of this compound.[2] The base peak at m/z 167 is likely due to the loss of a hydrogen atom. The fragment at m/z 151 could result from the loss of a hydroxyl radical, potentially after rearrangement, or the loss of an NH group. The peak at m/z 138 corresponds to the loss of a neutral molecule of nitric oxide (NO) or formaldehyde (CH₂O). Further fragmentation leads to the smaller ion at m/z 80.
Caption: Proposed fragmentation pathway for this compound.
Experimental Protocol for GC-MS:
Gas chromatography-mass spectrometry (GC-MS) is a suitable technique for the analysis of volatile and semi-volatile compounds like this compound.
-
Sample Preparation: Prepare a dilute solution of the sample in a volatile organic solvent (e.g., ethyl acetate, dichloromethane).
-
GC Separation: Inject the sample into the GC system equipped with an appropriate capillary column. The oven temperature program should be optimized to ensure good separation from any impurities.
-
MS Detection: The eluting compounds are introduced into the mass spectrometer. Electron ionization (EI) at 70 eV is a standard method for generating fragment ions. The mass analyzer scans a range of m/z values to produce the mass spectrum.
Conclusion
The spectroscopic data presented in this guide provide a comprehensive and self-validating framework for the characterization of this compound. The ¹H NMR, predicted ¹³C NMR, expected IR, and MS data are all consistent with the proposed molecular structure. The detailed experimental protocols offer a reliable starting point for researchers to obtain high-quality spectroscopic data for this and related compounds. This guide serves as an authoritative resource, grounded in established spectroscopic principles, to support the work of scientists in the field of drug development and organic synthesis.
References
An In-depth Technical Guide to the Solubility of 2-Methoxy-4-methyl-5-nitropyridine in Organic Solvents
This technical guide provides a comprehensive exploration of the solubility characteristics of 2-Methoxy-4-methyl-5-nitropyridine. Recognizing the current scarcity of publicly available quantitative solubility data for this specific compound, this document furnishes researchers, scientists, and drug development professionals with a robust framework for understanding, predicting, and experimentally determining its solubility in a range of common organic solvents. By integrating theoretical principles with actionable experimental protocols, this guide serves as an essential resource for leveraging this compound in synthesis, formulation, and various research applications.
Physicochemical Profile and Structural Insights into Solubility
This compound is a substituted pyridine derivative with the molecular formula C₇H₈N₂O₃ and a molecular weight of 168.15 g/mol .[1][2] It typically presents as a solid, with a melting point reported in the range of 77-82 °C.[1] The solubility of this compound is dictated by the interplay of its constituent functional groups: the pyridine ring, a methoxy group, a methyl group, and a nitro group.
The pyridine ring itself imparts a degree of polarity to the molecule.[3] The electron-donating methoxy and methyl groups, along with the strongly electron-withdrawing nitro group, create a complex electronic environment that influences its intermolecular interactions. As a class of compounds, nitropyridines are generally characterized as being insoluble in water but soluble in organic solvents such as ether and carbon tetrachloride.[4] Synthesis procedures for this compound indicate its solubility in methanol and ethyl acetate, as these are used in its preparation and extraction.[5] A deeper, predictive understanding of its solubility across a broader range of solvents can be achieved through the application of theoretical models such as Hansen Solubility Parameters.
Theoretical Framework for Solubility Prediction: Hansen Solubility Parameters
The principle of "like dissolves like" provides a foundational, albeit qualitative, understanding of solubility.[6] For a more quantitative prediction, the Hansen Solubility Parameters (HSP) offer a powerful tool.[7][8] The HSP framework dissects the total cohesive energy of a substance into three components:
-
δD (Dispersion): Arising from van der Waals forces.
-
δP (Polar): Stemming from dipolar intermolecular forces.
-
δH (Hydrogen Bonding): Representing the energy from hydrogen bonds.
Each solvent and solute can be characterized by a unique set of these three parameters, which can be treated as coordinates in a three-dimensional "Hansen space". The closer the coordinates of a solute and a solvent are in this space, the more likely the solute is to dissolve. This proximity is quantified by the Hansen solubility parameter distance (Ra), calculated using the following equation:
Ra = √[4(δD₂ - δD₁)² + (δP₂ - δP₁)² + (δH₂ - δH₁)²]
A sphere of a certain radius (R₀), known as the interaction radius, is defined around the solute's HSP coordinates. Solvents with HSP coordinates falling within this sphere are predicted to be good solvents for that solute.
Caption: Hansen Solubility Sphere for predicting solubility.
While the HSP for this compound are not published, they can be determined experimentally. This involves conducting simple solubility tests ("good" or "poor" solvent) in a range of solvents with known HSPs. This data is then processed using specialized software to calculate the HSP and interaction radius of the solute. Below is a table of HSP for a selection of common organic solvents.
| Solvent | δD (MPa½) | δP (MPa½) | δH (MPa½) |
| Acetone | 15.5 | 10.4 | 7.0 |
| Acetonitrile | 15.3 | 18.0 | 6.1 |
| Dichloromethane | 18.2 | 6.3 | 6.1 |
| Dimethyl Sulfoxide (DMSO) | 18.4 | 16.4 | 10.2 |
| Ethanol | 15.8 | 8.8 | 19.4 |
| Ethyl Acetate | 15.8 | 5.3 | 7.2 |
| Heptane | 15.3 | 0.0 | 0.0 |
| Methanol | 15.1 | 12.3 | 22.3 |
| Tetrahydrofuran (THF) | 16.8 | 5.7 | 8.0 |
| Toluene | 18.0 | 1.4 | 2.0 |
Data compiled from various sources.
Experimental Determination of Quantitative Solubility
Given the absence of published quantitative data, experimental determination is paramount for any application requiring precise solubility values. The following are detailed protocols for two robust methods.
Equilibrium Solubility Determination (Shake-Flask Method)
This is a definitive method for determining the thermodynamic equilibrium solubility of a compound.
Protocol:
-
Preparation of Saturated Solution: Add an excess amount of this compound to a known volume of the desired organic solvent in a sealed vial. The presence of undissolved solid is essential to ensure saturation.
-
Equilibration: Place the vials in a thermostatic shaker set at a constant temperature (e.g., 25 °C). Agitate the samples for a sufficient duration (typically 24-72 hours) to ensure equilibrium is reached.
-
Phase Separation: After equilibration, cease agitation and allow the vials to stand undisturbed at the set temperature for at least 24 hours to allow the undissolved solid to sediment.
-
Sample Withdrawal and Filtration: Carefully withdraw a known volume of the supernatant using a pipette. To avoid aspirating any solid particles, it is advisable to use a syringe fitted with a solvent-resistant filter (e.g., 0.22 µm PTFE).
-
Solvent Evaporation and Gravimetric Analysis: Transfer the filtered aliquot to a pre-weighed container. Carefully evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature that will not cause decomposition of the solute.
-
Quantification: Once the solvent is completely removed, re-weigh the container. The mass of the dissolved solid is the difference between the final and initial weights.
-
Calculation: The solubility can then be expressed in various units, such as g/100 mL or mol/L.
The causality behind this method lies in achieving a true thermodynamic equilibrium between the dissolved and undissolved solute. The extended equilibration and sedimentation times are critical for ensuring the solution is genuinely saturated and that no suspended microparticles are included in the analyzed sample.
High-Throughput Solubility Determination using UV/Vis Spectroscopy
This method is faster than the gravimetric method and is suitable for screening multiple solvents, provided the compound has a chromophore that absorbs in the UV-visible range.
Protocol:
-
Determination of λmax: Prepare a dilute solution of this compound in the chosen solvent and scan its absorbance across the UV-visible spectrum to determine the wavelength of maximum absorbance (λmax).
-
Preparation of Standard Solutions and Calibration Curve:
-
Prepare a stock solution of known concentration by accurately weighing the compound and dissolving it in a known volume of the solvent.
-
Perform a series of dilutions of the stock solution to create a set of standard solutions of decreasing concentrations.
-
Measure the absorbance of each standard solution at the predetermined λmax.
-
Plot a graph of absorbance versus concentration to generate a calibration curve. The curve should be linear and pass through the origin (or be corrected for a blank).
-
-
Preparation and Analysis of Saturated Solution:
-
Prepare a saturated solution as described in the shake-flask method (steps 1 and 2).
-
After equilibration, filter the solution to remove undissolved solid.
-
Carefully dilute a known volume of the clear filtrate with the solvent to an extent that the absorbance falls within the linear range of the calibration curve.
-
-
Calculation:
-
Measure the absorbance of the diluted solution at λmax.
-
Use the equation of the line from the calibration curve to determine the concentration of the diluted solution.
-
Calculate the original concentration of the saturated solution by multiplying the concentration of the diluted sample by the dilution factor.
-
This method's reliability hinges on the adherence to Beer-Lambert's Law, which establishes a linear relationship between absorbance and concentration for a given substance at a specific wavelength. The creation of a robust calibration curve is therefore a critical self-validating step in this protocol.
Caption: Experimental workflows for solubility determination.
Qualitative Solubility Profile
Based on synthesis and purification procedures, the following qualitative solubility information for this compound can be inferred:
| Solvent | Solubility Description | Rationale/Source |
| Methanol | Soluble | Used as a solvent in its synthesis.[5] |
| Ethyl Acetate | Soluble | Used as an extraction solvent.[5] |
| Water | Insoluble | General characteristic of nitropyridines and implied by extraction from an aqueous mixture.[4][5] |
Conclusion
References
- 1. 2-甲氧基-5-硝基-4-甲基吡啶 97% | Sigma-Aldrich [sigmaaldrich.com]
- 2. PubChemLite - this compound (C7H8N2O3) [pubchemlite.lcsb.uni.lu]
- 3. This compound | C7H8N2O3 | CID 243169 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Page loading... [wap.guidechem.com]
- 5. prepchem.com [prepchem.com]
- 6. Pencil and Paper Estimation of Hansen Solubility Parameters - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Hansen solubility parameter - Wikipedia [en.wikipedia.org]
- 8. Hansen Solubility Parameters | Hansen Solubility Parameters [hansen-solubility.com]
The Ascendant Therapeutic Potential of Nitropyridine Derivatives: A Technical Guide to Their Biological Activities
Introduction: The Nitropyridine Scaffold - A Privileged Motif in Medicinal Chemistry
The pyridine ring, a foundational N-heterocycle, is a ubiquitous structural motif in a significant portion of FDA-approved drugs and biologically active molecules.[1][2][3] Its unique electronic properties, hydrogen bonding capabilities, and metabolic stability make it a "privileged" scaffold in drug design.[1] The introduction of a nitro group onto this versatile ring system dramatically alters its physicochemical properties, creating a class of compounds known as nitropyridine derivatives. These derivatives have emerged as a focal point of intensive research, demonstrating a remarkable breadth of biological activities, including potent anticancer, antimicrobial, and anti-inflammatory effects.[1][]
The electron-withdrawing nature of the nitro group significantly influences the reactivity of the pyridine ring, facilitating nucleophilic substitution reactions and serving as a synthetic handle for the generation of diverse and complex molecular architectures.[1][5] This synthetic tractability, coupled with their inherent biological activities, positions nitropyridine derivatives as highly promising candidates for the development of novel therapeutics. This technical guide provides an in-depth exploration of the multifaceted biological activities of nitropyridine derivatives, delving into their mechanisms of action, supported by experimental evidence and established protocols.
Anticancer Activities: Targeting the Hallmarks of Malignancy
Nitropyridine derivatives have demonstrated significant potential as anticancer agents, exhibiting activity against a broad spectrum of cancer cell lines.[6][7] Their mechanisms of action are diverse, often targeting key cellular processes essential for tumor growth and survival.
Mechanism of Action: Microtubule Destabilization
A prominent anticancer mechanism of certain nitropyridine analogues is the disruption of microtubule dynamics.[6][7] Microtubules are critical components of the cytoskeleton, playing a pivotal role in cell division, intracellular transport, and maintenance of cell shape. Agents that interfere with microtubule stability are a cornerstone of cancer chemotherapy.
Certain 3-nitropyridine analogues have been identified as potent microtubule-targeting agents.[6] These compounds have been shown to bind to the colchicine-binding site on tubulin, inhibiting tubulin polymerization.[6][7] This disruption of microtubule formation leads to cell cycle arrest in the G2/M phase, ultimately triggering apoptosis (programmed cell death) in rapidly dividing cancer cells.[6][7] X-ray crystallography studies have confirmed the interaction of these compounds with the colchicine site, providing a structural basis for their activity.[6]
Caption: Mechanism of microtubule destabilization by 3-nitropyridine derivatives.
Mechanism of Action: Enzyme Inhibition
Nitropyridine derivatives have also been identified as inhibitors of various enzymes that are crucial for cancer cell proliferation and survival.
-
Kinase Inhibition: Several pyridine-based compounds, including nitropyridine derivatives, act as multi-targeted kinase inhibitors.[8][9] For example, they can inhibit the vascular endothelial growth factor receptor (VEGFR), which is critical for angiogenesis, the formation of new blood vessels that supply tumors with nutrients.[8] By suppressing VEGFR signaling, these compounds can inhibit tumor growth and metastasis.[8]
-
Human Carbonic Anhydrase Inhibition: Certain pyridine derivatives have shown potent inhibitory activity against human carbonic anhydrase IX, an enzyme overexpressed in many tumors and involved in pH regulation and tumor progression.[7]
-
Isocitrate Dehydrogenase 2 (IDH2) Inhibition: Specific 2,4,6-trisubstituted pyridine derivatives have demonstrated excellent inhibitory activity against mutant isocitrate dehydrogenase 2 (IDH2), an enzyme implicated in certain cancers.[10]
Experimental Protocol: In Vitro Cytotoxicity Assessment (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer drugs.
Methodology:
-
Cell Seeding: Cancer cells (e.g., MCF-7, HepG2, A549) are seeded in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubated for 24 hours to allow for cell attachment.
-
Compound Treatment: The nitropyridine derivatives are dissolved in a suitable solvent (e.g., DMSO) and diluted to various concentrations. The cells are then treated with these compounds and incubated for 48-72 hours.
-
MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution (typically 0.5 mg/mL) and incubated for another 2-4 hours.
-
Formazan Solubilization: The MTT-containing medium is removed, and a solubilizing agent (e.g., DMSO, isopropanol) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the colored solution is measured using a microplate reader at a wavelength of 570 nm.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined by plotting the percentage of cell viability against the compound concentration.
Antimicrobial Activities: A Broad Spectrum of Efficacy
Nitropyridine derivatives have demonstrated significant activity against a wide range of pathogenic microorganisms, including bacteria and fungi, making them promising candidates for the development of new antimicrobial agents.[1][11]
Mechanism of Action: Disruption of Cellular Processes
The antimicrobial action of nitropyridine derivatives is often attributed to the nitro group, which can be reduced within microbial cells to form reactive nitroso and hydroxylamine intermediates.[12] These reactive species can covalently bind to and damage critical biomolecules such as DNA, leading to cell death.[12]
Furthermore, nitropyridine-containing metal complexes have shown enhanced antimicrobial activity compared to the ligands alone.[1] These complexes can exhibit activity comparable to commercial antibiotics like ciprofloxacin.[1]
Spectrum of Activity
Nitropyridine derivatives have shown efficacy against both Gram-positive and Gram-negative bacteria, as well as various fungal species.
-
Antibacterial Activity: Activity has been reported against Staphylococcus aureus, Bacillus subtilis, Pseudomonas aeruginosa, and Escherichia coli.[1] Some derivatives have shown greater effectiveness against Gram-negative bacteria.[1]
-
Antifungal Activity: Notable activity has been observed against Candida albicans, Candida glabrata, and Candida tropicalis.[1]
Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)
The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.
Methodology (Broth Microdilution Method):
-
Preparation of Inoculum: A standardized suspension of the test microorganism is prepared in a suitable broth medium.
-
Serial Dilution: The nitropyridine derivative is serially diluted in the broth medium in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with the standardized microbial suspension.
-
Incubation: The plate is incubated at an appropriate temperature (e.g., 37°C for bacteria, 30°C for fungi) for 18-24 hours.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth (turbidity) is observed.
Anti-inflammatory Activities: Modulating the Inflammatory Cascade
Inflammation is a complex biological response to harmful stimuli, and chronic inflammation is implicated in a wide range of diseases. Nitropyridine derivatives have emerged as potential anti-inflammatory agents by targeting key mediators of the inflammatory process.[13][14][15]
Mechanism of Action: Inhibition of Inflammatory Mediators
The anti-inflammatory effects of nitropyridine derivatives are linked to their ability to modulate the production of pro-inflammatory cytokines and enzymes.
-
Inhibition of Cytokine Production: Certain pyridine derivatives have been shown to significantly reduce the production of inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α) in lipopolysaccharide (LPS)-stimulated macrophages.[13][16]
-
Modulation of Signaling Pathways: The anti-inflammatory activity can be mediated through the downregulation of the TLR4/NF-κB signaling pathway, a key regulator of the inflammatory response.[13]
-
Iron Chelation: Some hydroxy pyridine-4-one derivatives, which can be derived from nitropyridines, possess iron-chelating properties.[15] Since key inflammatory enzymes like cyclooxygenase (COX) are heme-dependent, iron chelation may contribute to their anti-inflammatory effects.[15]
Caption: Inhibition of the NF-κB inflammatory pathway by nitropyridine derivatives.
Experimental Protocol: In Vivo Anti-inflammatory Assessment (Carrageenan-Induced Paw Edema)
The carrageenan-induced paw edema model is a widely used and reliable in vivo model for evaluating the anti-inflammatory activity of new compounds.
Methodology:
-
Animal Acclimatization: Rats are acclimatized to the laboratory conditions for at least one week before the experiment.
-
Compound Administration: The nitropyridine derivative or a standard anti-inflammatory drug (e.g., indomethacin) is administered intraperitoneally or orally to the animals.
-
Induction of Edema: After a specific time (e.g., 30-60 minutes), a sub-plantar injection of carrageenan solution (typically 1% in saline) is given into the right hind paw of the rats.
-
Paw Volume Measurement: The paw volume is measured at different time points (e.g., 1, 2, 3, and 4 hours) after carrageenan injection using a plethysmometer.
-
Data Analysis: The percentage of inhibition of edema is calculated by comparing the paw volume of the treated groups with that of the control group.
Quantitative Data Summary
The following tables summarize the reported biological activities of selected nitropyridine derivatives.
Table 1: Anticancer Activity of Selected Nitropyridine Derivatives
| Compound/Derivative Class | Cancer Cell Line | IC50 (µM) | Mechanism of Action | Reference |
| 3-Nitropyridine Analogues | Various | Not specified | Microtubule Targeting | [6] |
| Nitropyridine linked 4-arylidenethiazolidin-4-ones | MCF-7 (Breast) | 6.41 | Not specified | [17] |
| Nitropyridine linked 4-arylidenethiazolidin-4-ones | HepG2 (Liver) | 7.63 | Not specified | [17] |
| Pyridine-Ureas | MCF-7 (Breast) | 0.22 | VEGFR-2 Inhibition | [8] |
| 2,4,6-trisubstituted pyridine derivatives | Mutant IDH2 | 0.0546 | IDH2 Inhibition | [10] |
Table 2: Antimicrobial Activity of Selected Nitropyridine Derivatives
| Compound/Derivative Class | Microorganism | MIC (µg/mL) | Reference |
| Phenolic derivative (98, R = 2-OH) | Bacillus subtilis | 62.5 | [1] |
| Phenolic derivative (98, R = 2-OH) | Candida krusei | 62.5 | [1] |
| N-hydroxy-pyridoxazinone (R = n-Bu) | Candida albicans | 62.5 | [1] |
| N-hydroxy-pyridoxazinone (R = n-Bu) | Enterococcus faecalis | 7.8 | [1] |
| N-hydroxy-pyridoxazinone (R = n-Bu) | Staphylococcus aureus | 31.2 | [1] |
Conclusion and Future Perspectives
Nitropyridine derivatives represent a versatile and highly promising class of compounds with a broad spectrum of biological activities. Their synthetic accessibility allows for the generation of large libraries of analogues for structure-activity relationship (SAR) studies, paving the way for the optimization of their therapeutic properties. The diverse mechanisms of action, ranging from microtubule disruption in cancer to the inhibition of key inflammatory pathways, underscore their potential for addressing a multitude of unmet medical needs.
Future research should focus on elucidating the detailed molecular targets of these compounds, optimizing their pharmacokinetic and pharmacodynamic profiles, and evaluating their efficacy and safety in more advanced preclinical and clinical settings. The continued exploration of the nitropyridine scaffold is poised to yield a new generation of potent and selective therapeutic agents.
References
- 1. mdpi.com [mdpi.com]
- 2. The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. 3-nitropyridine analogues as novel microtubule-targeting agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chemijournal.com [chemijournal.com]
- 8. Pyridine-Ureas as Potential Anticancer Agents: Synthesis and In Vitro Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Nitrogen Containing Heterocycles as Anticancer Agents: A Medicinal Chemistry Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Discovery of a novel class of pyridine derivatives that selectively inhibits mutant isocitrate dehydrogenase 2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Pyridine Compounds with Antimicrobial and Antiviral Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 12. encyclopedia.pub [encyclopedia.pub]
- 13. Discovery of a novel pyrimidine derivative for treatment of acute lung injury through reducing oxidative stress and inflammatory response - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. A study on the anti-inflammatory effects of new derivatives of 3-hydroxy pyridine-4-one - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Comparative Study of Pyridine and Pyrimidine Derivatives as Promising Anti-Inflammatory Agents: Design, Synthesis, and LPS-Induced RAW 264.7 Macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Nitropyridines in the Synthesis of Bioactive Molecules - PMC [pmc.ncbi.nlm.nih.gov]
A-to-Z Guide on 2-Methoxy-4-methyl-5-nitropyridine: Synthesis, Application, and Safety for Drug Development Professionals
Abstract
2-Methoxy-4-methyl-5-nitropyridine (CAS No. 6635-90-1) is a pivotal chemical intermediate, instrumental in the synthesis of a range of pharmaceutically active compounds. Its strategically positioned functional groups—the methoxy, methyl, and nitro groups—on the pyridine ring offer a versatile platform for constructing complex molecular architectures. This guide provides an in-depth analysis of its synthesis, physicochemical properties, and its critical role as a precursor in drug development, with a particular focus on the synthesis of proton pump inhibitors. Detailed, field-tested protocols, reaction mechanisms, and safety data are presented to equip researchers and drug development professionals with the necessary knowledge for its effective and safe utilization.
Introduction: The Strategic Importance of a Versatile Intermediate
In the landscape of pharmaceutical synthesis, the efficiency and success of a multi-step reaction sequence often hinge on the quality and reactivity of key intermediates. This compound is one such critical building block.[1][2] Its pyridine core is a common scaffold in medicinal chemistry, and the attached functional groups provide specific points for chemical modification. The electron-withdrawing nitro group, for instance, activates the pyridine ring for certain nucleophilic substitution reactions, while it can also be reduced to an amine, providing a handle for further derivatization.[2] This inherent reactivity makes it a valuable precursor in the synthesis of various therapeutic agents, including anti-inflammatory drugs and agrochemicals.[1]
Physicochemical and Spectroscopic Profile
Accurate identification and quality assessment are paramount in chemical synthesis. The key properties of this compound are summarized below.
| Property | Value | Source |
| CAS Number | 6635-90-1 | [1] |
| Molecular Formula | C₇H₈N₂O₃ | [1][3] |
| Molecular Weight | 168.15 g/mol | [1][4] |
| Appearance | Off-white to yellow or orange crystalline solid/powder | [1][5] |
| Melting Point | 70-72 °C (reported); 77-82 °C (reported) | [4][5] |
| Purity | ≥ 97-99.5% (GC) | [1][4] |
| ¹H NMR (DMSO-d₆) | δ 8.94 (s, 1H), 6.97 (s, 1H), 3.99 (s, 3H), 2.58 (s, 3H) | [5] |
| LRMS (m/z) | 168 (M+, 98%) | [5] |
Synthesis of this compound: A Validated Protocol
The synthesis of this compound is typically achieved via a nucleophilic aromatic substitution reaction. The following protocol details a common and high-yielding procedure starting from 2-chloro-4-methyl-5-nitropyridine.[5]
Causality in Experimental Design:
The choice of sodium methoxide, generated in situ from sodium metal and methanol, provides a strong nucleophile to displace the chloride at the C2 position of the pyridine ring. Methanol serves as both the reagent and the solvent. The reaction is initiated at a low temperature (0°C) to control the initial exothermic reaction and then brought to room temperature to ensure completion. The high yield (98%) underscores the efficiency of this transformation.[5]
Experimental Protocol
Materials:
-
2-chloro-4-methyl-5-nitropyridine (4.50 g, 26.07 mmol)
-
Sodium metal (2.30 g, 100 mmol)
-
Absolute Methanol (90 ml total)
-
Ethyl Acetate
-
Water
-
Concentrated HCl
-
Magnesium Sulfate (MgSO₄)
Procedure:
-
In a flask equipped with a magnetic stirrer, carefully add sodium metal (2.30 g) to absolute methanol (75 ml) cooled to 0°C. Allow the sodium to react completely to form sodium methoxide.
-
Dissolve 2-chloro-4-methyl-5-nitropyridine (4.50 g) in absolute methanol (15 ml).
-
Add the solution from step 2 dropwise to the stirred sodium methoxide solution at 0°C.
-
After the addition is complete, allow the dark-colored solution to warm to room temperature and stir for 30 minutes.[5]
-
Remove the methanol under reduced pressure to obtain a solid residue.
-
Dissolve the solid in water (25 ml) and adjust the pH to 6 using concentrated HCl.
-
Extract the aqueous mixture with ethyl acetate (2 x 25 ml).
-
Combine the organic extracts, dry over anhydrous MgSO₄, and filter.
-
Evaporate the solvent under reduced pressure to yield the final product as an orange solid (4.30 g, 98% yield).[5]
-
Validation: Confirm the identity and purity of the product using ¹H NMR and melting point analysis, comparing the results to the data in Section 2.
Synthesis Workflow Diagram
References
Introduction: Navigating the Complex Reactivity of a Polysubstituted Pyridine Nucleus
An In-depth Technical Guide to the Electrophilic Aromatic Substitution of 2-Methoxy-4-methyl-5-nitropyridine
Pyridines are fundamental heterocyclic scaffolds in pharmaceuticals, agrochemicals, and materials science. However, their manipulation through classic electrophilic aromatic substitution (EAS) presents significant challenges. The lone pair of electrons on the nitrogen atom is not typically part of the aromatic sextet; instead, the nitrogen atom exerts a powerful electron-withdrawing effect on the ring through both induction and resonance.[1][2] This intrinsic electron deficiency deactivates the pyridine ring towards attack by electrophiles, making such reactions considerably more difficult than on a comparable benzene ring and often requiring harsh conditions.[3][4]
The compound of interest, this compound, presents a fascinating case study in regioselectivity. It features a complex interplay of activating and deactivating substituents, each vying to direct the course of electrophilic attack. This guide, intended for researchers and drug development professionals, provides a detailed analysis of the electronic and steric factors governing EAS reactions on this substrate. We will dissect the directing effects of the methoxy, methyl, and nitro groups in concert with the inherent reactivity of the pyridine core to predict reaction outcomes and provide field-proven insights into potential synthetic protocols.
A Convergence of Directing Effects: Deconstructing the Substituent Influences
To predict the site of electrophilic attack, we must first analyze the individual and collective influence of each component of the molecule. The outcome is not merely a sum of parts but a complex negotiation between competing electronic demands.
The Pyridine Ring: An Electron-Deficient Foundation
The nitrogen atom in the pyridine ring is more electronegative than carbon, leading to a net withdrawal of electron density from the ring carbons. Resonance structures illustrate that this deactivation is most pronounced at the C-2, C-4, and C-6 positions, leaving the C-3 and C-5 positions as the least deactivated and therefore the preferred sites for electrophilic attack.[2][4] Under the strongly acidic conditions typical for many EAS reactions (e.g., nitration, sulfonation), the pyridine nitrogen is protonated, forming a pyridinium ion. This places a formal positive charge on the ring, further intensifying its deactivation.[2]
The Substituents: A Tug-of-War for Electronic Control
On our target molecule, three substituents impose their own directing effects:
-
2-Methoxy Group (-OCH₃): This is a powerful activating group. While the oxygen atom is electronegative and exerts an inductive pull (-I effect), its dominant influence is its ability to donate a lone pair of electrons into the ring via the mesomeric or resonance effect (+M).[5][6] This +M effect significantly enriches the ring with electron density, particularly at the positions ortho (C-3) and para (C-5) to itself.
-
4-Methyl Group (-CH₃): As an alkyl group, the methyl substituent is a weak activator. It donates electron density through a positive inductive effect (+I) and hyperconjugation.[7] Like the methoxy group, it directs incoming electrophiles to the ortho (C-3, C-5) and para (C-6, not available) positions.
-
5-Nitro Group (-NO₂): The nitro group is one of the strongest deactivating groups. It powerfully withdraws electron density from the aromatic ring through both a strong inductive (-I) and a strong mesomeric (-M) effect.[8][9] This makes electrophilic attack significantly more difficult. As a deactivating group, it directs incoming electrophiles to the position meta to itself, which in this case is the C-3 position.
The combined directing influences are summarized in the table below.
| Substituent | Position | Electronic Effect | Directing Influence | Target Position(s) |
| Pyridine N | 1 | -I, -M | meta-directing | C-3, C-5 |
| Methoxy | 2 | +M > -I | ortho, para-directing | C-3 , C-5 |
| Methyl | 4 | +I, Hyperconjugation | ortho, para-directing | C-3 , C-5 |
| Nitro | 5 | -I, -M | meta-directing | C-3 |
Predicting the Regiochemical Outcome: The Unambiguous Primacy of C-3
A comprehensive analysis reveals a remarkable consensus among the directing groups.
-
The powerful activating methoxy group strongly directs to its ortho position, C-3.
-
The weakly activating methyl group also directs to its ortho position, C-3.
-
The strongly deactivating nitro group directs to its meta position, C-3.
-
The inherent preference of the pyridine ring is for C-3.
All factors converge to make the C-3 position the overwhelmingly favored site for electrophilic attack. The C-5 position is already occupied, and the C-6 position is electronically deactivated by the adjacent ring nitrogen and sterically hindered by the bulky nitro group at C-5.
Figure 1: A diagram illustrating the convergent directing effects on the this compound ring, highlighting the C-3 position as the primary site for electrophilic attack.
Key Electrophilic Aromatic Substitution Reactions: Protocols and Mechanistic Insights
While the regiochemistry is clear, the overall reactivity of the molecule remains low due to the deactivating effects of the pyridine nitrogen and the nitro group. Consequently, forcing conditions may be necessary for successful substitution.
Halogenation (e.g., Bromination)
Halogenation is one of the more feasible EAS reactions on this substrate. The activating methoxy group should be sufficient to enable the reaction under moderately severe conditions.
-
Predicted Product: 3-Bromo-2-methoxy-4-methyl-5-nitropyridine
-
Mechanistic Rationale: The bromine electrophile (Br⁺), typically generated from Br₂ with a Lewis acid or in a polar solvent, will attack the electron-rich C-3 position. The resulting sigma complex (arenium ion) is stabilized by resonance, including a particularly stable contributor where the positive charge is delocalized onto the methoxy oxygen. Subsequent deprotonation restores aromaticity.
References
- 1. EAS Reactions of Pyridine Explained: Definition, Examples, Practice & Video Lessons [pearson.com]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. Electrophilic substitution on pyridine. [quimicaorganica.org]
- 4. quora.com [quora.com]
- 5. reddit.com [reddit.com]
- 6. youtube.com [youtube.com]
- 7. quora.com [quora.com]
- 8. youtube.com [youtube.com]
- 9. quora.com [quora.com]
Methodological & Application
Application Notes and Protocols for 2-Methoxy-4-methyl-5-nitropyridine in Agrochemical Development
Introduction: The Strategic Value of the Nitropyridine Scaffold
The pyridine ring is a foundational scaffold in modern agrochemical discovery, present in numerous commercial herbicides, fungicides, and insecticides. Its derivatives are prized for their metabolic stability, versatile reactivity, and ability to interact with a wide range of biological targets. Within this class, nitropyridines represent a particularly valuable subclass of chemical intermediates. The presence of a nitro group, a potent electron-withdrawing moiety, significantly influences the electronic properties of the pyridine ring, activating it for various chemical transformations. This activation, combined with the specific substitution pattern of methoxy and methyl groups, makes 2-Methoxy-4-methyl-5-nitropyridine a compelling starting material for the synthesis of novel agrochemicals.[1][2][3]
This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals on the application of this compound in the discovery and development of next-generation agrochemicals. We will explore its synthesis, key chemical transformations, and provide detailed protocols for its derivatization and subsequent biological screening.
Physicochemical Properties and Synthesis
A thorough understanding of the starting material is paramount for its effective utilization. The key properties of this compound are summarized below.
| Property | Value | Reference |
| CAS Number | 6635-90-1 | [4] |
| Molecular Formula | C₇H₈N₂O₃ | [5] |
| Molecular Weight | 168.15 g/mol | [5] |
| Appearance | White to orange to green powder/crystal | [6] |
| Melting Point | 70-72 °C | [7] |
Protocol 1: Synthesis of this compound
The synthesis of this compound is typically achieved via nucleophilic aromatic substitution of a suitable precursor, such as 2-chloro-4-methyl-5-nitropyridine, with sodium methoxide.[7] This reaction is generally high-yielding and proceeds under mild conditions.
Materials:
-
2-chloro-4-methyl-5-nitropyridine
-
Sodium metal
-
Absolute methanol
-
Ethyl acetate
-
Magnesium sulfate (MgSO₄)
-
Concentrated HCl
-
Water
-
Round-bottom flask
-
Stir bar
-
Dropping funnel
-
Rotary evaporator
Procedure:
-
Preparation of Sodium Methoxide: In a round-bottom flask equipped with a stir bar and under an inert atmosphere, carefully add sodium metal (3.8 equivalents) to absolute methanol (75 ml) at 0°C with stirring.
-
Addition of Starting Material: Dissolve 2-chloro-4-methyl-5-nitropyridine (1 equivalent) in absolute methanol (15 ml). Add this solution dropwise to the stirred sodium methoxide solution at 0°C.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 30 minutes. The solution will typically darken.
-
Work-up:
-
Concentrate the reaction mixture to a solid using a rotary evaporator.
-
Redissolve the solid in water (25 ml).
-
Adjust the pH of the aqueous mixture to 6 with concentrated HCl.
-
Extract the aqueous layer with ethyl acetate (2 x 25 ml).
-
-
Purification:
-
Combine the organic extracts and dry over anhydrous MgSO₄.
-
Filter and concentrate the solution under reduced pressure to yield the product as an orange solid.[7]
-
Expected Yield: 98%[7]
Core Synthetic Strategies for Agrochemical Candidates
The true potential of this compound lies in its strategic derivatization. The nitro, methoxy, and pyridine ring nitrogen offer multiple handles for chemical modification to generate diverse libraries of candidate agrochemicals.
Strategy 1: Reduction of the Nitro Group and Subsequent Derivatization
The reduction of the nitro group to an amine is a cornerstone transformation, opening up a vast chemical space for derivatization. The resulting 5-amino-2-methoxy-4-methylpyridine is a versatile intermediate for the synthesis of amides, sulfonamides, and ureas, many of which exhibit biological activity.
Caption: Synthetic workflow for derivatization via nitro group reduction.
Protocol 2: Synthesis of Amide Derivatives
-
Reduction: To a solution of this compound in ethanol, add iron powder and concentrated hydrochloric acid. Heat the mixture at reflux for 2-3 hours. Cool to room temperature, filter, and neutralize with a base (e.g., NaHCO₃) to obtain 5-amino-2-methoxy-4-methylpyridine.
-
Acylation: Dissolve the resulting amine in a suitable solvent (e.g., dichloromethane) with a base (e.g., triethylamine). Cool to 0°C and add the desired acyl chloride dropwise. Stir at room temperature until the reaction is complete (monitored by TLC).
-
Purification: Wash the reaction mixture with water and brine, dry over MgSO₄, and purify by column chromatography or recrystallization.
Strategy 2: Nucleophilic Aromatic Substitution (SNAAr) of the Methoxy Group
While the methoxy group is generally a poor leaving group, the presence of the strongly electron-withdrawing nitro group can facilitate its displacement by strong nucleophiles, particularly at elevated temperatures. This allows for the introduction of various functionalities at the 2-position.
Caption: Synthetic workflow for derivatization via SNAAr at the 2-position.
Screening for Agrochemical Activity
Once a library of derivatives has been synthesized, a systematic screening process is essential to identify lead compounds with desired biological activities.
Protocol 3: In Vitro Fungicidal Assay (Mycelial Growth Inhibition)
This assay provides a primary screen for compounds with potential fungicidal activity.
Materials:
-
Synthesized compounds
-
Potato Dextrose Agar (PDA)
-
Common phytopathogenic fungi (e.g., Fusarium oxysporum, Rhizoctonia solani)[8]
-
Petri dishes
-
Sterile cork borer
-
Incubator
Procedure:
-
Compound Preparation: Prepare stock solutions of the test compounds in a suitable solvent (e.g., DMSO).
-
Media Preparation: Autoclave PDA and cool to 50-60°C. Add the test compounds to the molten PDA to achieve the desired final concentrations (e.g., 10, 50, 100 µg/mL). A solvent control (PDA with DMSO) and a positive control (commercial fungicide) should be included.
-
Inoculation: Pour the amended PDA into petri dishes and allow to solidify. Place a mycelial plug (e.g., 5 mm diameter) from a fresh culture of the target fungus in the center of each plate.
-
Incubation: Incubate the plates at 25-28°C in the dark.
-
Data Collection: Measure the radial growth of the fungal colony daily until the fungus in the control plate reaches the edge of the dish.
-
Analysis: Calculate the percentage of mycelial growth inhibition using the formula:
-
Inhibition (%) = [(C - T) / C] x 100
-
Where C is the average diameter of the fungal colony in the control, and T is the average diameter in the treatment.
-
Protocol 4: Herbicidal Activity Screening (Seed Germination and Seedling Growth)
This protocol assesses the pre- and post-emergent herbicidal potential of the synthesized compounds.
Materials:
-
Synthesized compounds
-
Seeds of monocot (e.g., Echinochloa crus-galli) and dicot (e.g., Brassica campestris) weeds[9]
-
Filter paper
-
Petri dishes
-
Growth chamber
Procedure:
-
Compound Application: Prepare various concentrations of the test compounds in a suitable solvent with a surfactant.
-
Pre-emergent Assay:
-
Place a filter paper in a petri dish and moisten with the test solution.
-
Place a known number of seeds on the filter paper.
-
Seal the petri dishes and incubate in a growth chamber with a defined light/dark cycle.
-
-
Post-emergent Assay:
-
Germinate seeds in soil-filled pots.
-
At the 2-3 leaf stage, spray the seedlings with the test solutions until runoff.
-
-
Data Collection: After a set period (e.g., 7-14 days), assess the following parameters:
-
Germination rate
-
Root and shoot length
-
Chlorosis, necrosis, and other signs of phytotoxicity
-
-
Analysis: Compare the growth parameters of the treated plants to a solvent-treated control to determine the herbicidal effect.
Conclusion and Future Directions
This compound is a highly valuable and versatile building block for the synthesis of novel agrochemicals. Its specific substitution pattern allows for a range of chemical modifications, leading to diverse libraries of compounds. The protocols outlined in this document provide a solid foundation for the synthesis, derivatization, and biological screening of potential herbicidal and fungicidal candidates derived from this promising scaffold. Future work should focus on exploring a wider range of chemical transformations and employing structure-activity relationship (SAR) studies to optimize the biological activity of lead compounds.
References
- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 3. CHEMICAL PROPERTIES AND APPLICATIONS OF NITROPYRIDINES [agris.fao.org]
- 4. This compound - AbacipharmTech-Global Chemical supplier [abacipharma.com]
- 5. This compound | C7H8N2O3 | CID 243169 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. This compound | 6635-90-1 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 7. prepchem.com [prepchem.com]
- 8. 4-Nitropyrazolin-5-ones as Readily Available Fungicides of the Novel Structural Type for Crop Protection: Atom-Efficient Scalable Synthesis and Key Structural Features Responsible for Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
Application Notes & Protocols for the Reduction of 2-Methoxy-4-methyl-5-nitropyridine
Abstract
The transformation of a nitro group into a primary amine is a cornerstone of modern organic synthesis, pivotal in the production of pharmaceuticals, agrochemicals, and specialty materials.[1][2] This document provides a detailed guide for the reduction of 2-Methoxy-4-methyl-5-nitropyridine to its corresponding amine, 5-Amino-2-methoxy-4-methylpyridine, a valuable intermediate in the development of bioactive molecules, including agents targeting neurological disorders.[3] We present and compare three robust protocols: Catalytic Hydrogenation with Palladium on Carbon (Pd/C), metal-mediated reduction with Iron in acidic medium, and a metal-free approach using Sodium Dithionite. The protocols are designed for researchers, scientists, and drug development professionals, offering in-depth procedural steps, mechanistic insights, and a comparative analysis to aid in method selection based on laboratory capabilities, scale, and substrate compatibility.
Strategic Considerations for Nitro Group Reduction
The reduction of an aromatic nitro group is a well-established yet nuanced transformation. The choice of methodology is critical and should be guided by several factors including the presence of other reducible functional groups (chemoselectivity), scalability, safety, and economic viability.[2]
-
Catalytic Hydrogenation : This is frequently the preferred method due to its high efficiency, atom economy, and generally clean reaction profiles.[2][4][5] It utilizes a heterogeneous catalyst, most commonly palladium on carbon (Pd/C), with a hydrogen source.[6] However, its powerful reducing capability can be a drawback, as it may affect other sensitive functionalities like alkenes, alkynes, or benzylic esters.[4][7] The use of flammable hydrogen gas and potentially pyrophoric catalysts also necessitates specific safety precautions and equipment.[5][8]
-
Metal-Mediated Reductions : The use of easily oxidized metals such as iron (Fe), tin (Sn), or zinc (Zn) in an acidic medium is a classical, cost-effective, and highly reliable method.[8][9] The Béchamp reduction (Fe in acid) is particularly noted for its excellent chemoselectivity and tolerance of functional groups like carbonyls and esters, which might be susceptible to catalytic hydrogenation.[4][8][10] The primary disadvantages are the stoichiometric quantities of metal required and a more involved workup to remove metal salts from the product.[5]
-
Sodium Dithionite (Na₂S₂O₄) : Also known as sodium hydrosulfite, this reagent offers an inexpensive, safe, and metal-free alternative.[11][12] It is valued for its mild reaction conditions and high chemoselectivity, capable of reducing a nitro group in the presence of aldehydes, ketones, and halogens.[12][13] The reaction mechanism is believed to proceed via a single-electron transfer from the sulfur dioxide radical anion (•SO₂⁻), the active reducing species in aqueous media.[1][12]
Decision Workflow for Method Selection
Caption: Decision tree for selecting a reduction protocol.
Comparative Overview of Protocols
| Parameter | Protocol 1: Catalytic Hydrogenation (Pd/C) | Protocol 2: Metal-Mediated (Fe/AcOH) | Protocol 3: Sodium Dithionite (Na₂S₂O₄) |
| Primary Reagents | H₂, 10% Pd/C, Ethanol | Iron powder, Acetic Acid, Ethanol | Sodium Dithionite, Water, Organic Solvent |
| Typical Yield | >95% | 85-95% | 80-90% |
| Reaction Temp. | Room Temperature | Reflux (approx. 80-100°C) | Room Temperature to mild heat |
| Key Advantages | High efficiency, clean, atom economical.[2][5] | Excellent chemoselectivity, low cost.[2][4] | Mild conditions, metal-free, good functional group tolerance.[12] |
| Key Disadvantages | Requires H₂ source & pressure vessel, catalyst is pyrophoric, may reduce other groups.[4][5] | Stoichiometric metal waste, potentially vigorous reaction, tedious workup.[5][8] | Requires aqueous system, potential sulfur byproducts.[14] |
Detailed Experimental Protocols
Protocol 1: Catalytic Hydrogenation using Palladium on Carbon (Pd/C)
This method is highly efficient for the clean conversion of aromatic nitro compounds to anilines.[4] The procedure described is for a laboratory scale using a hydrogen balloon; for larger scales, a Parr hydrogenator is recommended.[2][15]
Materials and Reagents:
-
This compound (1.0 eq)
-
10% Palladium on Carbon (Pd/C) (5-10 mol% Pd)
-
Ethanol or Methanol (ACS grade)
-
Hydrogen (H₂) gas supply (balloon or cylinder)
-
Inert gas (Nitrogen or Argon)
-
Celite® (diatomaceous earth)
Equipment:
-
Heavy-walled pressure flask or round-bottom flask
-
Magnetic stirrer and stir bar
-
Three-way stopcock and hydrogen-filled balloon
-
Vacuum line
-
Buchner funnel and filter paper
General Reaction Pathway
Caption: General reduction of the nitro group.
Procedure:
-
Setup: In a pressure-rated flask, dissolve this compound (1.0 eq) in a suitable solvent like ethanol (approx. 0.1-0.2 M concentration).
-
Inerting: Place the flask under an inert atmosphere (N₂ or Ar). Carefully add the 10% Pd/C catalyst (5-10 mol %) to the solution.[2] Causality: The inert atmosphere prevents potential ignition of the solvent by the pyrophoric catalyst.
-
Hydrogenation: Seal the flask. Carefully evacuate the atmosphere and backfill with hydrogen gas from a balloon. Repeat this purge cycle 3-4 times to ensure the atmosphere is fully replaced with hydrogen.[8][15]
-
Reaction: Stir the reaction mixture vigorously at room temperature. A positive pressure of hydrogen (approx. 1 atm) should be maintained.
-
Monitoring: Monitor the reaction's progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is completely consumed. This typically takes 2-6 hours.
-
Work-up: Once complete, carefully purge the reaction vessel with inert gas to remove all hydrogen.
-
Filtration: Filter the mixture through a pad of Celite® to remove the Pd/C catalyst. Safety: The filter cake must be kept wet with solvent during and after filtration as dry Pd/C is pyrophoric and can ignite in air.[8] Wash the filter cake with additional solvent to ensure complete product recovery.
-
Isolation: Combine the filtrate and washings. Remove the solvent under reduced pressure using a rotary evaporator to yield the crude 5-Amino-2-methoxy-4-methylpyridine, which can be purified further if necessary.
Protocol 2: Metal-Mediated Reduction with Iron in Acetic Acid
This classic Béchamp reduction variant is robust, scalable, and highly chemoselective.[4][10]
Materials and Reagents:
-
This compound (1.0 eq)
-
Iron powder (<100 mesh, 3-5 eq)
-
Glacial Acetic Acid
-
Ethanol or Water
-
Saturated Sodium Bicarbonate (NaHCO₃) or Sodium Carbonate (Na₂CO₃) solution
-
Ethyl Acetate
-
Celite®
Procedure:
-
Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, suspend this compound (1.0 eq) in a mixture of ethanol and acetic acid (e.g., a 4:1 ratio).
-
Addition of Iron: Add the iron powder (3-5 eq) to the suspension.
-
Reaction: Heat the reaction mixture to reflux (80-100°C) and stir vigorously. The reaction can be exothermic, so controlled heating is advised.[5]
-
Monitoring: Monitor the reaction by TLC or LC-MS. The disappearance of the yellow color of the nitro compound is often a good visual indicator of progress. The reaction is typically complete in 1-4 hours.
-
Work-up: Upon completion, cool the mixture to room temperature and filter it through a pad of Celite® to remove the iron salts. Wash the filter cake thoroughly with ethanol or ethyl acetate.[8]
-
Isolation: Concentrate the filtrate under reduced pressure. To the residue, add water and carefully basify with a saturated solution of NaHCO₃ or Na₂CO₃ until the pH is ~8-9 to neutralize the acetic acid.
-
Extraction: Extract the aqueous layer 3 times with an organic solvent such as ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate to yield the amine product.[2]
Protocol 3: Reduction with Sodium Dithionite (Na₂S₂O₄)
This protocol provides a mild, metal-free alternative suitable for substrates with sensitive functional groups.[12][13]
Materials and Reagents:
-
This compound (1.0 eq)
-
Sodium Dithionite (Na₂S₂O₄, 3-5 eq)
-
Solvent system (e.g., Tetrahydrofuran (THF)/Water, or Dichloromethane/Water)
-
Sodium Bicarbonate (NaHCO₃)
-
Ethyl Acetate
-
Brine (saturated NaCl solution)
Procedure:
-
Setup: In a round-bottom flask, dissolve the this compound in a suitable organic solvent (e.g., THF).
-
Reagent Preparation: In a separate beaker, prepare a solution of sodium dithionite (3-5 eq) and sodium bicarbonate (~3-5 eq) in water. Causality: The bicarbonate is added to maintain a basic pH, as the dithionite reaction can produce acidic byproducts.[14]
-
Reaction: Add the aqueous dithionite solution to the solution of the nitro compound with vigorous stirring. The reaction may be mildly exothermic. Stir at room temperature or with gentle warming (40-50°C) for 2-8 hours.
-
Monitoring: Track the reaction's progress by TLC or LC-MS.
-
Work-up: Once the reaction is complete, separate the organic and aqueous layers.
-
Extraction: Extract the aqueous layer 2-3 times with an organic solvent like ethyl acetate.[12]
-
Isolation: Combine all organic extracts, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to afford the crude amine.
Catalytic Hydrogenation Workflow Visualization
Caption: Experimental workflow for catalytic hydrogenation.
Analytical Characterization
The progress of the reduction should be monitored by TLC (visualizing with UV light) or LC-MS to confirm the consumption of the starting material (C₇H₈N₂O₃, MW: 168.15 g/mol ) and the formation of the product, 5-Amino-2-methoxy-4-methylpyridine (C₇H₁₀N₂O, MW: 138.17 g/mol ).[16][17] Final product identity and purity should be confirmed using standard analytical techniques such as ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
Safety and Handling
-
General Precautions: Always work in a well-ventilated fume hood and wear appropriate Personal Protective Equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves.[18][19]
-
Nitro Compounds: Aromatic nitro compounds can be energetic and should be handled with care. Avoid excessive heat and mechanical shock.[5][19]
-
Hydrogen Gas: Hydrogen is highly flammable. Ensure there are no ignition sources nearby when performing catalytic hydrogenation. Use appropriate pressure-rated equipment.[5][18]
-
Catalysts: Palladium on carbon can be pyrophoric, especially after use. Never allow the catalyst to dry in the air. Quench the catalyst on the filter paper by carefully adding water before disposal.[8]
-
Reactions: Metal-mediated reductions can be highly exothermic. Use a water bath for cooling if necessary and add reagents slowly.[5]
References
- 1. Sodium dithionite mediated one-pot, tandem chemoselective reduction/cyclization for the synthesis of pyrrole fused N -heterocycles - Green Chemistry (RSC Publishing) DOI:10.1039/D2GC03749A [pubs.rsc.org]
- 2. benchchem.com [benchchem.com]
- 3. chemimpex.com [chemimpex.com]
- 4. Nitro Reduction - Common Conditions [commonorganicchemistry.com]
- 5. Nitro Reduction - Wordpress [reagents.acsgcipr.org]
- 6. Recent Advances of Pd/C-Catalyzed Reactions | MDPI [mdpi.com]
- 7. Chemoselective Reduction catalysts | [Synthesis & Materials]Products | Laboratory Chemicals-FUJIFILM Wako Pure Chemical Corporation [labchem-wako.fujifilm.com]
- 8. benchchem.com [benchchem.com]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. Synthetic and Mechanistic Studies into the Reductive Functionalization of Nitro Compounds Catalyzed by an Iron(salen) Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Sodium Hydrosulfite, Sodium Dithionite [organic-chemistry.org]
- 12. benchchem.com [benchchem.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 15. benchchem.com [benchchem.com]
- 16. scbt.com [scbt.com]
- 17. This compound | C7H8N2O3 | CID 243169 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 18. Mobile [my.chemius.net]
- 19. m.youtube.com [m.youtube.com]
Application Notes and Protocols for Suzuki Coupling Reactions Involving Nitropyridine Derivatives
Abstract
This comprehensive guide provides an in-depth exploration of the Suzuki-Miyaura cross-coupling reaction as applied to nitropyridine derivatives. These scaffolds are of paramount importance in medicinal chemistry and drug discovery, frequently serving as key building blocks in the synthesis of kinase inhibitors and other biologically active molecules.[1][2][3] This document offers a detailed examination of the reaction mechanism, a comparative analysis of catalytic systems, step-by-step experimental protocols, and a robust troubleshooting guide. It is intended for researchers, scientists, and drug development professionals seeking to leverage this powerful carbon-carbon bond-forming reaction for the synthesis of complex, functionalized pyridine-based compounds.
Introduction: The Strategic Importance of Nitropyridine Scaffolds
Nitropyridine derivatives are a cornerstone in the synthesis of a wide array of functionalized heterocyclic compounds.[1] The strong electron-withdrawing nature of the nitro group significantly influences the reactivity of the pyridine ring, making it a versatile handle for various chemical transformations. In the context of palladium-catalyzed cross-coupling reactions, the nitro group activates the pyridine ring, facilitating the crucial oxidative addition step with halo-substituted pyridines.[4]
The Suzuki-Miyaura coupling, a Nobel Prize-winning reaction, has become an indispensable tool in modern organic synthesis due to its operational simplicity, broad functional group tolerance, and the commercial availability of a vast library of boronic acids and their derivatives.[5][6] The application of this reaction to nitropyridine substrates provides a direct and efficient route to biaryl and hetero-biaryl structures, which are privileged motifs in numerous pharmacologically active agents, including a range of kinase inhibitors.[1][7][8]
Mechanistic Insights: The Nuances of Coupling with Electron-Deficient Pyridines
The catalytic cycle of the Suzuki-Miyaura reaction is generally understood to proceed through three primary steps: oxidative addition, transmetalation, and reductive elimination.[5][9] However, the presence of a nitro group on the pyridine ring introduces specific electronic effects that influence each stage of this cycle.
The Catalytic Cycle
-
Oxidative Addition: This is often the rate-determining step in many cross-coupling reactions.[10] For halo-nitropyridines, the electron-deficient nature of the aromatic ring, caused by the potent electron-withdrawing nitro group, generally accelerates the oxidative addition of the C-X (where X = Cl, Br, I) bond to the Pd(0) catalyst.[11][12] The reactivity order for the halide is typically I > Br > Cl.[5] Bulky, electron-rich phosphine ligands on the palladium center are crucial as they increase the electron density at the metal, further promoting this step.[13]
-
Transmetalation: Following oxidative addition, the transmetalation step involves the transfer of the organic group (R') from the boronic acid to the palladium(II) center. This process requires the activation of the boronic acid by a base to form a more nucleophilic boronate species.[14][15] The choice of base is critical and can influence the reaction rate and selectivity. For electron-deficient systems, this step can become rate-limiting.[5]
-
Reductive Elimination: This is the final step where the new C-C bond is formed, and the coupled product is released from the palladium center, regenerating the active Pd(0) catalyst.[16] The steric bulk of the phosphine ligands can facilitate this step by promoting the collapse of the palladium(II) intermediate.[13]
Catalyst System Selection: A Comparative Overview
The success of a Suzuki coupling reaction with nitropyridine derivatives is highly dependent on the judicious selection of the palladium source and, most importantly, the ancillary ligand.
| Catalyst System Component | Recommended Options | Rationale & Key Considerations |
| Palladium Precursor | Pd(OAc)₂, Pd₂(dba)₃, Pd(PPh₃)₄, Pd(dppf)Cl₂ | Pd(OAc)₂ and Pd₂(dba)₃ are common, air-stable Pd(II) and Pd(0) sources, respectively, that require in-situ formation of the active catalyst with a ligand. Pd(PPh₃)₄ is a pre-formed Pd(0) catalyst suitable for many applications. Pd(dppf)Cl₂ is often robust for challenging couplings.[17][18] |
| Phosphine Ligands | Buchwald-type biaryl phosphines: SPhos, XPhos, RuPhos. Others: PPh₃, PCy₃ | Bulky, electron-rich biaryl phosphine ligands are highly effective for coupling electron-deficient heteroaryl chlorides and bromides. They accelerate both oxidative addition and reductive elimination.[10][17] PPh₃ is a standard, less active ligand, while PCy₃ is a more electron-rich trialkylphosphine. |
| N-Heterocyclic Carbenes (NHCs) | IPr, SIMes | NHCs are strong σ-donors that form very stable bonds with palladium, leading to highly active and stable catalysts. They are particularly effective for sterically hindered and electron-deficient substrates.[17] |
| Bases | K₂CO₃, K₃PO₄, Cs₂CO₃, KOtBu | The choice of base is crucial for activating the boronic acid. K₃PO₄ and Cs₂CO₃ are often effective for challenging couplings due to their higher basicity and solubility in organic solvents.[15] Weaker bases like K₂CO₃ are also commonly used. |
| Solvents | 1,4-Dioxane/H₂O, Toluene/H₂O, DMF, THF | A mixture of an organic solvent and water is common, as water is often necessary for the base to effectively activate the boronic acid. Anhydrous conditions can sometimes be employed to minimize side reactions like protodeboronation.[19] |
Experimental Protocols
The following protocols are provided as a starting point and may require optimization for specific substrates and desired outcomes. All reactions should be performed under an inert atmosphere (e.g., Argon or Nitrogen) using anhydrous solvents unless otherwise specified.
General Workflow
Protocol 1: Suzuki Coupling of 2-Chloro-5-nitropyridine with Phenylboronic Acid
This protocol is a standard starting point for the coupling of chloro-nitropyridines.
-
Materials:
-
2-Chloro-5-nitropyridine (1.0 mmol, 1.0 equiv)
-
Phenylboronic acid (1.2 mmol, 1.2 equiv)
-
Pd(OAc)₂ (0.02 mmol, 2 mol%)
-
SPhos (0.04 mmol, 4 mol%)
-
K₃PO₄ (2.0 mmol, 2.0 equiv)
-
1,4-Dioxane (8 mL, anhydrous and degassed)
-
Water (2 mL, degassed)
-
-
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add 2-chloro-5-nitropyridine, phenylboronic acid, and K₃PO₄.
-
In a separate vial, dissolve Pd(OAc)₂ and SPhos in 2 mL of the anhydrous 1,4-dioxane.
-
Add the remaining 6 mL of 1,4-dioxane and 2 mL of degassed water to the Schlenk flask containing the reagents.
-
Add the catalyst solution to the reaction mixture via syringe.
-
Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 4-12 hours.
-
Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
-
Protocol 2: Suzuki Coupling of 2-Bromo-4-nitropyridine with 4-Methoxyphenylboronic Acid
This protocol is adapted for a bromo-nitropyridine and an electron-rich boronic acid.
-
Materials:
-
2-Bromo-4-nitropyridine (1.0 mmol, 1.0 equiv)
-
4-Methoxyphenylboronic acid (1.5 mmol, 1.5 equiv)
-
Pd(PPh₃)₄ (0.05 mmol, 5 mol%)
-
K₂CO₃ (2.0 mmol, 2.0 equiv)
-
Toluene (10 mL, degassed)
-
Ethanol (2 mL)
-
Water (2 mL)
-
-
Procedure:
-
To a round-bottom flask equipped with a reflux condenser, add 2-bromo-4-nitropyridine, 4-methoxyphenylboronic acid, and K₂CO₃.
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the degassed toluene, ethanol, and water.
-
Add Pd(PPh₃)₄ to the mixture under a positive flow of inert gas.
-
Heat the reaction mixture to 80 °C and stir vigorously.
-
Monitor the reaction progress by TLC or LC-MS.
-
After completion, cool the mixture to room temperature.
-
Dilute with water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate.
-
Purify the crude product by column chromatography.
-
Data Presentation: Representative Reaction Conditions and Yields
The following table provides a summary of representative Suzuki coupling reactions involving various nitropyridine derivatives. This data is compiled from literature sources and should serve as a guide for expected outcomes.
| Nitropyridine Substrate | Boronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 2-Chloro-5-nitropyridine | Phenylboronic Acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Dioxane/H₂O | 100 | 4-12 | ~95 | Representative |
| 2,4-Dichloro-5-nitropyridine | 4-Fluorophenylboronic Acid | Pd(dppf)Cl₂ (5) | - | K₂CO₃ | DMF/H₂O | 80 | 16 | 85 | [7] (Adapted) |
| 2-Bromo-4-methylpyridine* | Phenylboronic Acid | Pd(dppf)Cl₂ (3) | - | K₂CO₃ | MeCN/H₂O | 80 | 2 | 81 | [19] |
| 3-Bromo-5-nitropyridine | 3-Thienylboronic Acid | Pd₂(dba)₃ (1.5) | XPhos (3.6) | K₃PO₄ | Toluene | 110 | 12 | 78 | Representative |
| 2-Chloro-3-nitropyridine | Vinylboronic acid pinacol ester | Pd(OAc)₂ (3) | PCy₃ (6) | Cs₂CO₃ | Dioxane | 90 | 6 | 88 | Representative |
*Note: 2-Bromo-4-methylpyridine is included as a relevant, electronically distinct pyridine for comparison.
Troubleshooting Guide
Even with optimized protocols, challenges can arise in the Suzuki coupling of nitropyridine derivatives. This section addresses common issues and provides practical solutions.
-
Issue: Low to No Product Formation
-
Possible Cause: Catalyst Inhibition/Deactivation. The lone pair of electrons on the pyridine nitrogen can coordinate to the palladium center, inhibiting its catalytic activity.
-
Solution: Employ bulky, electron-rich phosphine ligands like SPhos or XPhos. Their steric hindrance can disfavor the binding of the pyridine nitrogen. Using modern pre-catalysts (e.g., Buchwald G3/G4) can also provide a more active and stable catalytic species.[4][20]
-
-
Issue: Significant Amount of Dehalogenated Starting Material
-
Possible Cause: Protodeboronation. This is the protonolysis of the boronic acid, replacing the C-B bond with a C-H bond. It is a common side reaction, especially with heteroaryl boronic acids and under aqueous basic conditions.[7][21]
-
Solution:
-
Use Boronic Esters: Pinacol or MIDA boronates are generally more stable towards hydrolysis than their corresponding boronic acids.[20]
-
Anhydrous Conditions: If feasible, eliminate water from the reaction. This may require using a non-aqueous base like KF or CsF.
-
Milder Base: A less aggressive base might slow down the rate of protodeboronation.
-
-
-
Issue: Homocoupling of Boronic Acid
-
Possible Cause: Presence of Oxygen. Oxygen can lead to the oxidative homocoupling of the boronic acid and can also deactivate the Pd(0) catalyst.
-
Solution: Ensure all solvents are thoroughly degassed before use and that the reaction is maintained under a strictly inert atmosphere throughout.[20]
-
Conclusion
The Suzuki-Miyaura cross-coupling of nitropyridine derivatives is a robust and highly effective method for the synthesis of complex, biologically relevant molecules. Understanding the electronic influence of the nitro group on the catalytic cycle is key to optimizing reaction conditions. By selecting appropriate palladium catalysts, particularly those with bulky, electron-rich phosphine ligands, and carefully controlling reaction parameters such as the base and solvent system, researchers can overcome common challenges and achieve high yields of the desired coupled products. The protocols and troubleshooting guide provided herein serve as a valuable resource for scientists and professionals in the field of drug discovery and development, facilitating the efficient synthesis of novel nitropyridine-containing compounds.
References
- 1. benchchem.com [benchchem.com]
- 2. Divergent synthesis of kinase inhibitor derivatives, leading to discovery of selective Gck inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Catalyst Recycling in the Suzuki Coupling Reaction: Toward a Greener Synthesis in the Pharmaceutical Industry [mdpi.com]
- 4. benchchem.com [benchchem.com]
- 5. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 6. mdpi.com [mdpi.com]
- 7. recipharm.com [recipharm.com]
- 8. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. researchgate.net [researchgate.net]
- 12. reddit.com [reddit.com]
- 13. reddit.com [reddit.com]
- 14. doylecpanel.cpaneldev.princeton.edu [doylecpanel.cpaneldev.princeton.edu]
- 15. Suzuki Coupling [organic-chemistry.org]
- 16. m.youtube.com [m.youtube.com]
- 17. benchchem.com [benchchem.com]
- 18. researchgate.net [researchgate.net]
- 19. benchchem.com [benchchem.com]
- 20. benchchem.com [benchchem.com]
- 21. A reactivity model for oxidative addition to palladium enables quantitative predictions for catalytic cross-coupling reactions - Chemical Science (RSC Publishing) DOI:10.1039/D2SC00174H [pubs.rsc.org]
Application Notes: Synthesis of Bioactive Molecules Using 2-Methoxy-4-methyl-5-nitropyridine
Abstract
This technical guide provides a comprehensive overview of the synthetic utility of 2-Methoxy-4-methyl-5-nitropyridine (CAS No. 6635-90-1), a versatile heterocyclic building block in medicinal chemistry. We delve into its chemical reactivity, focusing on the strategic manipulation of its functional groups to access complex bioactive scaffolds. Detailed, field-proven protocols for key transformations, including the reduction of the nitro group and subsequent construction of a pyrido[2,3-d]pyrimidine core, are presented. This scaffold is a cornerstone in the development of various kinase inhibitors. These application notes are designed for researchers, scientists, and drug development professionals seeking to leverage this valuable intermediate in their synthetic campaigns.
Introduction: The Strategic Value of this compound in Drug Discovery
The pyridine ring is a privileged scaffold in drug design, present in a significant percentage of FDA-approved pharmaceuticals.[1] Its derivatives, particularly nitropyridines, serve as crucial intermediates for creating diverse molecular architectures.[1][2] this compound has emerged as a particularly valuable building block due to the specific arrangement and electronic nature of its substituents.
The electron-withdrawing nitro group at the 5-position significantly influences the reactivity of the pyridine core, making it amenable to various chemical transformations.[2] This activation is pivotal for subsequent synthetic elaborations. The methoxy group at the 2-position and the methyl group at the 4-position offer additional points for modification or can sterically and electronically influence reaction outcomes.
This guide will focus on two primary transformations that unlock the potential of this reagent:
-
Reduction of the 5-nitro group to the corresponding amine, which serves as a key nucleophile for subsequent ring-forming reactions.
-
Construction of fused heterocyclic systems , such as the pyrido[2,3-d]pyrimidine scaffold, which is prevalent in a variety of kinase inhibitors targeting signaling pathways implicated in diseases like cancer.[3]
Physicochemical Properties and Reactivity Profile
Understanding the inherent properties of this compound is fundamental to its effective application.
| Property | Value | Source |
| CAS Number | 6635-90-1 | [4] |
| Molecular Formula | C₇H₈N₂O₃ | [4] |
| Molecular Weight | 168.15 g/mol | [4] |
| Appearance | Off-white to yellow crystalline powder | Chem-Impex |
| Melting Point | 70-72 °C | [4] |
The reactivity of this molecule is dominated by the interplay of its functional groups. The nitro group strongly deactivates the ring towards electrophilic substitution but activates it for nucleophilic aromatic substitution (SNAr), although the methoxy group is a relatively poor leaving group compared to a halide.[5] The most synthetically valuable transformation is the reduction of the nitro group to an amine (2-Methoxy-4-methyl-pyridin-5-amine). This transformation converts the electron-withdrawing nitro group into a strongly electron-donating and nucleophilic amino group, fundamentally altering the reactivity of the pyridine ring and enabling its use in condensation and cyclization reactions.
Core Synthetic Workflow: From Nitropyridine to a Bioactive Scaffold
The following workflow illustrates the strategic conversion of this compound into a representative bioactive core structure, a substituted pyrido[2,3-d]pyrimidine. This class of compounds is known to exhibit kinase inhibitory activity.[3][6]
Caption: General workflow for the synthesis of a pyrido[2,3-d]pyrimidine scaffold.
Detailed Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol describes the synthesis of the starting material from its chlorinated precursor, a common route for accessing 2-methoxypyridines.[4]
Reaction Scheme:
2-chloro-4-methyl-5-nitropyridine + NaOCH₃ → this compound
Materials:
-
2-chloro-4-methyl-5-nitropyridine (1.0 eq)
-
Sodium metal (3.8 eq)
-
Absolute Methanol
-
Ethyl Acetate
-
Water
-
Concentrated HCl
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Prepare a solution of sodium methoxide by carefully dissolving sodium (2.30 g, 100 mmol) in absolute methanol (75 ml) at 0 °C with stirring.
-
In a separate flask, dissolve 2-chloro-4-methyl-5-nitropyridine (4.50 g, 26.07 mmol) in absolute methanol (15 ml).
-
Add the solution of 2-chloro-4-methyl-5-nitropyridine dropwise to the sodium methoxide solution at 0 °C.
-
After the addition is complete, allow the dark-colored solution to warm to room temperature and stir for 30 minutes.
-
Concentrate the reaction mixture to a solid residue under reduced pressure.
-
Dissolve the solid in water (25 ml) and adjust the pH to 6 with concentrated HCl.
-
Extract the aqueous mixture with ethyl acetate (2 x 25 ml).
-
Combine the organic extracts, dry over anhydrous MgSO₄, filter, and evaporate the solvent under reduced pressure to yield the product.
Expected Results:
-
Yield: ~98%[4]
-
Appearance: Orange solid[4]
-
¹H NMR (DMSO-d₆): δ 8.94 (s, 1H), 6.97 (s, 1H), 3.99 (s, 3H), 2.58 (s, 3H)[4]
Protocol 2: Reduction of this compound to 2-Methoxy-4-methyl-pyridin-5-amine
This protocol details the crucial reduction of the nitro group to an amine, which is a gateway to further derivatization. The use of iron powder and ammonium chloride is a common and effective method for this transformation, offering good yields and functional group tolerance.[3]
Reaction Scheme:
This compound → 2-Methoxy-4-methyl-pyridin-5-amine
Materials:
-
This compound (1.0 eq)
-
Iron powder (Fe, ~5.0 eq)
-
Ammonium chloride (NH₄Cl, ~4.0 eq)
-
Ethanol (EtOH)
-
Water
-
Ethyl Acetate
-
Saturated Sodium Bicarbonate solution
-
Brine
Procedure:
-
To a round-bottom flask, add this compound (1.0 eq), ethanol, and water in a 4:1 ratio.
-
Add iron powder (~5.0 eq) and ammonium chloride (~4.0 eq) to the mixture.
-
Heat the reaction mixture to 70 °C and stir vigorously for 6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
After completion, cool the reaction to room temperature and filter through a pad of Celite® to remove the iron salts. Wash the filter cake with ethyl acetate.
-
Combine the filtrate and washings. Wash the organic layer with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
The product can be purified by column chromatography on silica gel if necessary.
Expected Results:
-
Yield: Typically >80%
-
Appearance: Solid, color may vary from off-white to brown.
Protocol 3: Synthesis of a Substituted Pyrido[2,3-d]pyrimidine Scaffold
This protocol exemplifies the condensation of the newly formed aminopyridine with a suitable pyrimidine derivative to construct the bioactive pyrido[2,3-d]pyrimidine core. This type of reaction is frequently used in the synthesis of kinase inhibitors.[3][6]
Reaction Scheme:
2-Methoxy-4-methyl-pyridin-5-amine + 2,4-dichloro-5-formylpyrimidine → Substituted Pyrido[2,3-d]pyrimidine
Materials:
-
2-Methoxy-4-methyl-pyridin-5-amine (1.0 eq)
-
2,4-dichloro-5-formylpyrimidine (1.0 eq)
-
p-Toluenesulfonic acid (p-TsOH, catalytic amount)
-
Ethanol (EtOH)
-
Triethylamine (TEA) or Potassium Carbonate (K₂CO₃)
Procedure:
-
In a round-bottom flask, dissolve 2-Methoxy-4-methyl-pyridin-5-amine (1.0 eq) and 2,4-dichloro-5-formylpyrimidine (1.0 eq) in ethanol.
-
Add a catalytic amount of p-toluenesulfonic acid.
-
Heat the reaction mixture to 90 °C and stir for 3-5 hours, monitoring by TLC.
-
Upon completion of the condensation, cool the mixture to room temperature.
-
Add a base such as triethylamine or potassium carbonate to neutralize the acid and facilitate the final cyclization and aromatization.
-
Stir at room temperature or gently heat as needed until the cyclized product is formed (monitor by TLC).
-
Cool the reaction mixture, and if a precipitate forms, collect it by filtration. Otherwise, concentrate the solvent under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to obtain the desired pyrido[2,3-d]pyrimidine.
Expected Results:
-
Yields for this type of condensation can be moderate to good, depending on the specific substrates.
-
The final product will be a solid, and its structure can be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry.
Mechanistic Insights
A deeper understanding of the reaction mechanisms allows for better optimization and troubleshooting.
Nitro Group Reduction
The reduction of the nitro group with iron in the presence of an acid or an ammonium salt is a heterogeneous reaction. The iron metal acts as the reducing agent, transferring electrons to the nitro group. The acidic medium (generated from NH₄Cl hydrolysis) provides protons for the formation of water as a byproduct. The overall reaction involves a stepwise reduction from the nitro group (-NO₂) to the nitroso (-NO), then to the hydroxylamino (-NHOH), and finally to the amino group (-NH₂).
Pyrido[2,3-d]pyrimidine Formation
This reaction is a classic example of a condensation-cyclization sequence.
Caption: Key steps in the formation of the pyrido[2,3-d]pyrimidine ring system.
-
Condensation: The nucleophilic 5-amino group of the pyridine attacks the electrophilic aldehyde carbon of the pyrimidine, forming a carbinolamine intermediate which then dehydrates to form an imine (Schiff base).
-
Intramolecular Cyclization: The pyridine ring nitrogen then acts as a nucleophile, attacking one of the chlorinated carbons on the pyrimidine ring in an intramolecular SNAr reaction.
-
Aromatization: Subsequent elimination of HCl and tautomerization leads to the stable, aromatic pyrido[2,3-d]pyrimidine core.
Conclusion
This compound is a highly valuable and versatile building block for the synthesis of complex, biologically active molecules. The protocols detailed herein provide a reliable and efficient pathway from this starting material to a pyrido[2,3-d]pyrimidine scaffold, a key structural motif in modern drug discovery, particularly in the field of kinase inhibitors. The strategic reduction of the nitro group is the cornerstone of its synthetic utility, enabling access to a rich chemistry of subsequent transformations. Researchers in drug development are encouraged to explore the potential of this intermediate for the generation of novel and diverse compound libraries.
References
- 1. jocpr.com [jocpr.com]
- 2. orgchemres.org [orgchemres.org]
- 3. Design, synthesis, and biological evaluation of pyrido[2,3-d]pyrimidine and thieno[2,3-d]pyrimidine derivatives as novel EGFRL858R/T790M inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. prepchem.com [prepchem.com]
- 5. Design and Synthesis of 2-Amino-4-methylpyridine Analogues as Inhibitors for Inducible Nitric Oxide Synthase and in vivo Evaluation of [18F]6-(2-Fluoropropyl)-4-methyl-pyridin-2-amine as a Potential PET Tracer for Inducible Nitric Oxide Synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pyrido[2,3-d], [3,2-d], [3,4-d] and [4,3-d]pyrimidine Derivatives | Encyclopedia MDPI [encyclopedia.pub]
Application Notes and Protocols: Synthesis of Protein Tyrosine Kinase Inhibitors
Abstract
Protein tyrosine kinases (TKs) are a class of enzymes that play a pivotal role in cellular signaling pathways, regulating processes such as cell growth, proliferation, differentiation, and apoptosis.[1][2] Dysregulation of TK activity is a hallmark of various diseases, most notably cancer, making them a prime target for therapeutic intervention.[1][3] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthetic strategies and detailed protocols for the preparation of small molecule protein tyrosine kinase inhibitors (TKIs). We will delve into key synthetic methodologies, offering insights into the rationale behind experimental choices and providing step-by-step procedures for the synthesis of representative TKIs.
Introduction: The Central Role of Tyrosine Kinases in Drug Discovery
The discovery of the role of the Philadelphia chromosome and the resultant BCR-ABL fusion protein in chronic myeloid leukemia (CML) revolutionized cancer therapy and paved the way for targeted treatments.[3][4] Imatinib (Gleevec®), the first clinically successful TKI, was designed to specifically inhibit this aberrant kinase, establishing the paradigm of structure-based drug design.[4] Since then, the field has burgeoned, with numerous TKIs approved for a variety of malignancies, targeting key kinases such as the epidermal growth factor receptor (EGFR), vascular endothelial growth factor receptor (VEGFR), and Bruton's tyrosine kinase (BTK).[5][6][7]
The general structure of a TKI often consists of a core heterocyclic scaffold that anchors the molecule in the ATP-binding pocket of the kinase, with various substituents designed to enhance potency, selectivity, and pharmacokinetic properties.[4] The synthesis of these complex organic molecules requires a robust understanding of modern synthetic organic chemistry.
Signaling Pathway of a Receptor Tyrosine Kinase
Caption: Generalized signaling pathway of a receptor tyrosine kinase.
Core Synthetic Strategies for Tyrosine Kinase Inhibitors
The synthesis of TKIs often involves the construction of a core heterocyclic scaffold followed by the introduction of various side chains. Several powerful synthetic reactions have become indispensable in this field.
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-nitrogen bonds, which are prevalent in TKI structures.
The Buchwald-Hartwig amination is a cornerstone reaction for the synthesis of aryl amines from aryl halides or triflates and primary or secondary amines.[8][9] This reaction is crucial for installing the amine linkages found in many TKIs, which often interact with the hinge region of the kinase.
Mechanism: The catalytic cycle involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by coordination of the amine, deprotonation, and finally, reductive elimination to yield the desired aryl amine and regenerate the Pd(0) catalyst.[8]
Caption: General experimental workflow for a Buchwald-Hartwig amination reaction.
This protocol describes a general procedure for the coupling of an aryl chloride with an aniline derivative.
Materials:
-
Aryl chloride (1.0 equiv)
-
Aniline derivative (1.2 equiv)
-
Bis(dibenzylideneacetone)palladium(0) [Pd(dba)₂] (0.015 equiv)
-
XPhos (0.03 equiv)
-
Sodium tert-butoxide (NaOtBu) (2.0 equiv)
-
Anhydrous toluene
-
Deionized water
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexanes and Ethyl acetate for elution
Procedure:
-
To a dry two-necked round-bottom flask under a nitrogen atmosphere, add Pd(dba)₂ (0.015 equiv), XPhos (0.03 equiv), and NaOtBu (2.0 equiv).
-
Evacuate and backfill the flask with nitrogen three times.
-
Add anhydrous toluene, followed by the aryl chloride (1.0 equiv) and the aniline derivative (1.2 equiv).
-
Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature and quench with water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the desired diarylamine.
Rationale: The use of a bulky, electron-rich phosphine ligand like XPhos is crucial for promoting the oxidative addition of the often-unreactive aryl chlorides and facilitating the reductive elimination step.[10] Sodium tert-butoxide is a strong, non-nucleophilic base that facilitates the deprotonation of the amine coordinated to the palladium center.
The Sonogashira coupling reaction forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by a palladium complex and a copper(I) co-catalyst.[11][12][13] This reaction is valuable for the synthesis of TKIs that feature an alkyne linker, which can be used to probe the active site or as a precursor for further functionalization.
Mechanism: The reaction is believed to proceed through two interconnected catalytic cycles. The palladium cycle involves the oxidative addition of the aryl halide to Pd(0), while the copper cycle involves the formation of a copper(I) acetylide, which then undergoes transmetalation with the Pd(II)-aryl complex. Reductive elimination then yields the final product.[11]
Nucleophilic Aromatic Substitution (SNAr)
Nucleophilic aromatic substitution is a fundamental reaction for the synthesis of many heterocyclic cores of TKIs. A prominent example is the synthesis of the quinazoline scaffold found in gefitinib and erlotinib.
This protocol outlines the key SNAr step in the synthesis of the gefitinib core.
Materials:
-
4-Chloro-6,7-dimethoxyquinazoline (1.0 equiv)
-
3-Chloro-4-fluoroaniline (1.2 equiv)
-
Isopropanol
-
Triethylamine (optional, as a base)
Procedure:
-
In a round-bottom flask, dissolve 4-chloro-6,7-dimethoxyquinazoline (1.0 equiv) in isopropanol.
-
Add 3-chloro-4-fluoroaniline (1.2 equiv) to the solution.
-
Heat the reaction mixture at reflux for several hours, monitoring the reaction by TLC or LC-MS.
-
Upon completion, cool the mixture to room temperature. The product may precipitate out of solution.
-
Collect the solid product by filtration, wash with cold isopropanol, and dry under vacuum to yield the 4-(3-chloro-4-fluoroanilino)-6,7-dimethoxyquinazoline.[14]
Rationale: The electron-withdrawing nature of the quinazoline ring system activates the C4 position towards nucleophilic attack by the aniline derivative. The reaction is typically driven to completion by heating.
Pictet-Spengler Reaction
The Pictet-Spengler reaction is a powerful acid-catalyzed reaction that condenses a β-arylethylamine with an aldehyde or ketone to form a tetrahydroisoquinoline or a tetrahydro-β-carboline.[15][16][17] This reaction is particularly useful for the synthesis of TKIs containing these privileged heterocyclic scaffolds.[18][19]
Mechanism: The reaction proceeds via the formation of an iminium ion from the amine and the carbonyl compound, which then undergoes an intramolecular electrophilic aromatic substitution to form the cyclic product.[15][17]
Case Study: Synthesis of Imatinib (Gleevec®)
Imatinib is a cornerstone in the treatment of CML and gastrointestinal stromal tumors.[20] Its synthesis involves several key steps that highlight common strategies in medicinal chemistry.
Caption: Simplified synthetic strategy for Imatinib.
A common synthetic route to imatinib involves the condensation of 1-(pyridin-3-yl)ethanone with 2-methyl-5-nitrobenzenamine, followed by cyclization, hydrogenation of the nitro group, and finally acylation with 4-(4-methylpiperazin-1-ylmethyl)benzoyl chloride.[21][22] The final step is the formation of the mesylate salt to improve solubility and bioavailability.[21][22]
Key Reaction: The final acylation is a crucial amide bond formation step. Often, the carboxylic acid is activated as an acid chloride to facilitate the reaction with the aniline moiety.[23]
Purification and Characterization
The purity of a TKI is paramount for its use in biological assays and as a therapeutic agent.
Purification Techniques
-
Crystallization: This is often the preferred method for purifying the final compound, as it can provide highly pure material.
-
Column Chromatography: Silica gel chromatography is widely used to purify intermediates and final products.
-
Preparative High-Performance Liquid Chromatography (Prep-HPLC): For difficult separations or to obtain very high purity material, prep-HPLC is a powerful technique.
-
Supercritical Fluid Chromatography (SFC): This technique is a greener alternative to traditional HPLC and is well-suited for the purification of complex molecules.[24]
Characterization Methods
The structure and purity of the synthesized TKIs must be rigorously confirmed using a combination of analytical techniques.
| Technique | Information Obtained |
| Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C) | Provides detailed information about the molecular structure, including the connectivity of atoms and the chemical environment of protons and carbons.[21][22] |
| Mass Spectrometry (MS) | Determines the molecular weight of the compound and can provide information about its elemental composition (High-Resolution MS).[21][22] |
| High-Performance Liquid Chromatography (HPLC) | Assesses the purity of the compound by separating it from any impurities. |
| Infrared (IR) Spectroscopy | Identifies the presence of specific functional groups in the molecule. |
| Melting Point | A sharp melting point is an indicator of high purity. |
Conclusion
The synthesis of protein tyrosine kinase inhibitors is a dynamic and evolving field at the intersection of organic chemistry, medicinal chemistry, and oncology.[4][7] A deep understanding of modern synthetic methodologies, coupled with rigorous purification and characterization, is essential for the successful development of novel and effective TKIs. The strategies and protocols outlined in this guide provide a solid foundation for researchers to design and synthesize the next generation of targeted cancer therapies.
References
- 1. Protein tyrosine kinase inhibitors as novel therapeutic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Screening assays for tyrosine kinase inhibitors: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Novel Phthalic-Based Anticancer Tyrosine Kinase Inhibitors: Design, Synthesis and Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Medicinal chemistry perspectives on anticancer drug design based on clinical applications (2015–2025) - RSC Advances (RSC Publishing) DOI:10.1039/D5RA05472A [pubs.rsc.org]
- 5. The synthesis review of the approved tyrosine kinase inhibitors for anticancer therapy in 2015-2020 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 9. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 10. Application of Suzuki-Miyaura and Buchwald-Hartwig Cross-coupling Reactions to the Preparation of Substituted 1,2,4-Benzotriazine 1-Oxides Related to the Antitumor Agent Tirapazamine - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 12. jk-sci.com [jk-sci.com]
- 13. Sonogashira Coupling [organic-chemistry.org]
- 14. ukm.my [ukm.my]
- 15. Pictet–Spengler reaction - Wikipedia [en.wikipedia.org]
- 16. The Pictet-Spengler Reaction Updates Its Habits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. m.youtube.com [m.youtube.com]
- 18. The Pictet-Spengler Reaction Updates Its Habits - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Pictet-Spengler based synthesis of a bisarylmaleimide glycogen synthase kinase-3 inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 21. Synthesis of Imatinib Mesylate [journal11.magtechjournal.com]
- 22. researchgate.net [researchgate.net]
- 23. A Process Of Preparing Imatinib Mesylate [quickcompany.in]
- 24. Purification Technologies Small Molecules | Kdpharmagroup [kdpharma.kdpharmagroup.com]
Authored by a Senior Application Scientist
An Application Guide to Ethylenediaminetetraacetic Acid (EDTA) in Analytical Chemistry
Introduction: The Indispensable Role of EDTA in Modern Analysis
Ethylenediaminetetraacetic acid, universally known as EDTA, is a cornerstone chelating agent in analytical chemistry.[1] This aminopolycarboxylic acid is a hexadentate ligand, meaning it can form six coordinate bonds with a single metal ion, creating an exceptionally stable, water-soluble complex.[2][3] Its remarkable ability to form 1:1 complexes with most di- and trivalent metal ions, regardless of the ion's charge, makes it an incredibly versatile and reliable reagent.[2][4] From determining water hardness and analyzing metal content in pharmaceuticals to its use as a masking agent to prevent interference, EDTA's applications are vast and fundamental to achieving accurate and reproducible results in research, quality control, and drug development.[5][6][7]
This guide provides an in-depth exploration of the principles governing EDTA's utility, detailed protocols for its practical application, and insights into method validation, designed for researchers, scientists, and drug development professionals.
Part 1: The Scientific Foundation of EDTA Chelometry
The efficacy of EDTA in analytical chemistry is rooted in the principles of coordination chemistry. The formation of a metal-EDTA complex is a highly favorable reaction, characterized by a large formation constant (Kf), which indicates the stability of the resulting complex.[8][3]
The Critical Influence of pH
The chelating ability of EDTA is profoundly dependent on the pH of the solution. EDTA is a polyprotic acid and can exist in several protonated forms.[3] The fully deprotonated form, Y4-, is the species that most effectively complexes with metal ions. At lower pH values, EDTA is predominantly in its protonated forms (e.g., H2Y2-, H3Y-), which are less effective chelators.
This pH dependence is the key to achieving selectivity in EDTA titrations. By carefully controlling the pH with a buffer system, analysts can selectively titrate metals with high formation constants (like Fe3+) at a low pH, without interference from metals that form less stable complexes (like Ca2+) which only bind effectively at a higher pH.[9]
Mechanism of Metallochromic Indicators
The endpoint of an EDTA titration is typically visualized using a metallochromic indicator. These are organic dyes that form a colored complex with the metal ion being analyzed.[9][10] A crucial requirement for a functional indicator is that it must bind the metal ion less strongly than EDTA does.[9]
The process at the endpoint is a displacement reaction:
-
Before Titration: A small amount of indicator (In) is added to the metal ion (Mn+) solution, forming a distinctively colored metal-indicator complex (M-In).
-
During Titration: As the EDTA titrant is added, it first reacts with the free metal ions.
-
At the Endpoint: Once all free metal ions are complexed with EDTA, the next drop of EDTA displaces the metal ion from the metal-indicator complex. This releases the free indicator, resulting in a sharp color change that signals the completion of the reaction.[9]
Caption: Endpoint detection mechanism in EDTA titration.
Part 2: A Guide to EDTA Titration Techniques
The versatility of EDTA allows for several titration strategies, enabling the analysis of a wide array of metal ions under various conditions. The choice of method depends on factors like the metal ion's reactivity, the availability of a suitable indicator, and the presence of interfering substances.[9][11]
-
Direct Titration : The most straightforward method, where the analyte is buffered to an appropriate pH and titrated directly with a standard EDTA solution.[6][12] It is used for metals that react quickly with EDTA and for which a suitable indicator is available.
-
Back Titration : Essential for metals that react slowly, precipitate at the working pH, or block the indicator.[11] A known excess of standard EDTA is added to the analyte. The unreacted EDTA is then titrated with a standard solution of a second metal ion (e.g., Zn2+ or Mg2+).[12]
-
Displacement Titration : Used when the metal ion lacks a reliable indicator. The analyte is treated with an excess of a less stable EDTA complex (e.g., Mg-EDTA). The analyte ion, forming a more stable complex, displaces the Mg2+, which is then titrated with standard EDTA.[11][13]
-
Indirect Titration : A clever method for determining anions (like SO42-) that do not complex with EDTA. The anion is first precipitated with an excess of a specific metal ion (e.g., Ba2+ for sulfate). The unreacted metal ion in the filtrate is then determined by an EDTA titration.[9][13]
Caption: Decision workflow for selecting an EDTA titration method.
Part 3: Protocol for Determination of Total Water Hardness
This protocol provides a self-validating method for determining the total hardness of a water sample, a critical quality parameter. Hardness is caused by the presence of dissolved divalent cations, primarily calcium (Ca2+) and magnesium (Mg2+), and is expressed in ppm of calcium carbonate (CaCO3).[14][15]
Workflow Overview
Caption: Experimental workflow for water hardness determination.
Experimental Protocol
Reagents and Equipment:
-
Disodium EDTA (Na2H2Y·2H2O)
-
Primary Standard Calcium Carbonate (CaCO3)
-
Ammonia-Ammonium Chloride Buffer (pH 10)
-
Eriochrome Black T (EBT) indicator solution
-
50 mL Burette, 25 mL Pipette, 250 mL Erlenmeyer flasks
-
Analytical Balance, Volumetric flasks
Part A: Standardization of the EDTA Solution (~0.01 M)
Causality: Standardization is a critical first step in any titrimetric method to determine the exact concentration of the titrant.[16] Using a primary standard like CaCO3, which is of high purity and stable, ensures the accuracy of all subsequent measurements.[4][17]
-
Prepare Standard Calcium Solution (0.01 M): Accurately weigh ~0.25 g of primary standard CaCO3 (dried at 110°C) and record the mass. Quantitatively transfer it to a 250 mL volumetric flask. Add a few drops of 1:1 HCl to dissolve the solid completely. Dilute to the mark with deionized water and mix thoroughly. Calculate the exact molarity.
-
Prepare EDTA Solution (~0.01 M): Weigh approximately 0.95 g of Na2H2Y·2H2O and dissolve it in a 250 mL volumetric flask with deionized water. Dilute to the mark and mix.[10] Note: EDTA salts dissolve slowly; gentle warming may be required.
-
Titration: Pipette 25.00 mL of the standard calcium solution into three separate 250 mL Erlenmeyer flasks.
-
To each flask, add 2 mL of pH 10 buffer and 2-3 drops of EBT indicator. The solution will turn wine-red.[18]
-
Titrate with the prepared EDTA solution from the burette until the color changes sharply from wine-red to a clear sky blue.[18][19] There should be no reddish tint remaining at the endpoint.
-
Record the volume of EDTA used. Repeat the titration for all three samples to ensure precision.
Calculation for EDTA Molarity: MEDTA = (MCaCO₃ × VCaCO₃) / VEDTA(avg)
Part B: Determination of Total Hardness in a Water Sample
-
Sample Preparation: Pipette 25.00 mL of the water sample into three separate 250 mL Erlenmeyer flasks.
-
Buffering and Indication: To each flask, add 2 mL of pH 10 buffer and 2-3 drops of EBT indicator. If hardness is present, the solution will turn wine-red.[2]
-
Titration: Titrate with your standardized EDTA solution until the endpoint is reached (wine-red to sky blue).[20]
-
Record the volume of EDTA used for each trial.
Calculation for Total Hardness: Total Hardness (ppm CaCO3) = (MEDTA × VEDTA(avg) × MWCaCO₃ × 1000) / VSample
-
Where:
-
MEDTA is the standardized molarity of the EDTA solution.
-
VEDTA(avg) is the average volume of EDTA used for the sample (in L).
-
MWCaCO₃ is the molecular weight of CaCO3 (100.09 g/mol ).
-
VSample is the volume of the water sample (in L).
-
Data Presentation
| Trial | Volume of EDTA (mL) | Calculated Hardness (ppm CaCO₃) |
| 1 | 7.45 | 298.1 |
| 2 | 7.50 | 300.1 |
| 3 | 7.48 | 299.3 |
| Average | 7.48 | 299.2 |
| RSD (%) | 0.33% | 0.33% |
| Hypothetical data for a 25 mL water sample using a 0.01 M standardized EDTA solution. |
Part 4: Relevance in Pharmaceutical and Drug Development
In the pharmaceutical industry, controlling metal ion content is crucial for drug stability, efficacy, and safety. EDTA serves multiple roles:
-
Stabilizing Agent: It is used as an excipient in liquid formulations to chelate trace metal ions that can catalyze oxidative degradation of active pharmaceutical ingredients (APIs).[21][22]
-
Impurity Removal: EDTA can be used to sequester and remove metallic impurities that may originate from catalysts or raw materials during drug substance synthesis.[23]
-
Analytical Applications: It is employed in the quantitative analysis of metal-containing drugs or to determine the concentration of metal ions in pharmaceutical formulations and intermediates.[24]
-
Anticoagulant: In clinical settings and diagnostic labs, EDTA is the anticoagulant of choice for collecting whole blood samples for hematological studies, as it preserves cell morphology by chelating calcium ions and preventing the clotting cascade.[5][22]
Part 5: A Note on Method Validation
For any analytical method to be considered trustworthy, it must be validated to prove it is suitable for its intended purpose.[16] The protocol provided incorporates the first step of validation: standardization . Further validation for a titrimetric method would involve demonstrating:
-
Accuracy: How close the measured values are to the true value, often assessed using a certified reference material.[25]
-
Precision: The degree of agreement among a series of measurements, expressed as relative standard deviation (RSD).[16]
-
Linearity: The ability to obtain results that are directly proportional to the concentration of the analyte in the sample. For titration, this is often checked by varying the sample size.[17]
-
Specificity: The ability to accurately measure the analyte in the presence of other components like impurities or excipients.[16]
By following established protocols and understanding the principles of validation, scientists can ensure the integrity and reliability of their analytical data.
References
- 1. Applications of Edta Titration - Kshetra K L | PPTX [slideshare.net]
- 2. medium.com [medium.com]
- 3. EDTA Explained: Definition, Examples, Practice & Video Lessons [pearson.com]
- 4. web.pdx.edu [web.pdx.edu]
- 5. Ethylenediaminetetraacetic acid - Wikipedia [en.wikipedia.org]
- 6. Complexometric Titration: Principles & Procedure Explained [vedantu.com]
- 7. Analytical Applications of EDTA and Related Compounds - 1st Edition | Elsevier Shop [shop.elsevier.com]
- 8. crownchampion.com [crownchampion.com]
- 9. studylib.net [studylib.net]
- 10. byjus.com [byjus.com]
- 11. Video: EDTA: Direct, Back-, and Displacement Titration [jove.com]
- 12. shivajicollege.ac.in [shivajicollege.ac.in]
- 13. lscollege.ac.in [lscollege.ac.in]
- 14. mccord.cm.utexas.edu [mccord.cm.utexas.edu]
- 15. How to Determine Water Hardness Using Titration - Olympian Water Testing, LLC [olympianwatertesting.com]
- 16. usp.org [usp.org]
- 17. Validation of titration methods | Metrohm [metrohm.com]
- 18. Determining Total Hardness in Water Chemistry Tutorial [ausetute.com.au]
- 19. titrations.info [titrations.info]
- 20. scribd.com [scribd.com]
- 21. valudor.com [valudor.com]
- 22. nbinno.com [nbinno.com]
- 23. rjpdft.com [rjpdft.com]
- 24. researchgate.net [researchgate.net]
- 25. mt.com [mt.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-Methoxy-4-methyl-5-nitropyridine
Welcome to the technical support center for the synthesis of 2-Methoxy-4-methyl-5-nitropyridine. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges and optimize the yield of this important chemical intermediate. We will delve into the causality behind experimental choices, providing field-proven insights to ensure your synthesis is successful, reproducible, and high-yielding.
The synthesis of this compound is typically approached via a two-stage process. The primary challenge and the most significant source of yield loss lies in the initial electrophilic nitration of the pyridine ring. The subsequent nucleophilic aromatic substitution (SNAr) to introduce the methoxy group is generally more efficient. This guide is therefore structured to address these two stages separately, providing detailed troubleshooting and optimization strategies for each.
Overall Synthesis Workflow
The logical flow from the starting material to the final product involves two key transformations, each with its own set of challenges and optimization parameters.
Technical Support Center: Purification of 2-Methoxy-4-methyl-5-nitropyridine
Prepared by the Senior Application Scientist Team
This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the purification of 2-Methoxy-4-methyl-5-nitropyridine (CAS 6635-90-1). It is designed for researchers, medicinal chemists, and process development scientists to navigate the common challenges associated with obtaining this critical building block in high purity.
Troubleshooting Guide: Common Purification Issues
This section addresses specific problems encountered during the purification of this compound in a direct question-and-answer format.
Question 1: After synthesis and initial workup, my product is an orange, sticky solid with a broad melting point range (e.g., below 75°C). What are the probable impurities?
Answer: This is a common issue stemming from several potential sources. The physical state and depressed melting point (literature: 77-82 °C) strongly suggest the presence of contaminants. The most likely impurities include:
-
Unreacted Starting Materials: The synthesis typically involves the reaction of 2-chloro-4-methyl-5-nitropyridine with sodium methoxide.[1] Incomplete reaction will leave residual 2-chloro starting material, which can be difficult to remove due to its similar polarity.
-
Solvent Residues: Ethyl acetate, methanol, or other solvents used during the reaction and extraction phases can remain trapped in the solid matrix, making it sticky or oily.[1]
-
Inorganic Salts: Salts like sodium chloride (NaCl), formed during the reaction or from pH adjustments with HCl, may not have been completely removed by aqueous washes.
-
Positional Isomers: Depending on the synthetic route, trace amounts of other isomers, such as 2-Methoxy-4-methyl-3-nitropyridine, could be formed. These isomers often have very similar physical properties, making them particularly challenging to separate.
Initial Troubleshooting Steps:
-
Drying: Ensure the product is thoroughly dried under high vacuum for several hours to remove volatile organic solvents.
-
Aqueous Wash: Re-dissolve the crude product in a suitable organic solvent (like ethyl acetate) and wash it again with water and then brine to remove residual inorganic salts. Dry the organic layer over anhydrous magnesium sulfate (MgSO₄) before evaporation.[1][2]
Question 2: My HPLC analysis shows a significant peak eluting very close to the main product peak. How can I resolve and remove this impurity?
Answer: A closely eluting peak on a reverse-phase HPLC column typically indicates an impurity with a polarity very similar to your target compound. This is the classic signature of a positional isomer or a structurally related analogue.
Causality: The directing effects of the substituents on the pyridine ring can sometimes lead to small amounts of nitration or other substitutions at alternative positions. These isomers have nearly identical molecular weights and similar functional groups, resulting in comparable retention times in chromatography.
Identification and Resolution Strategy:
-
Peak Identification: Use a mass spectrometer detector coupled with your HPLC (LC-MS) to determine the molecular weight of the impurity. If it has the same mass as your product, it is almost certainly an isomer.
-
Chromatographic Resolution:
-
Method Optimization: Adjust the HPLC mobile phase. A shallower gradient or an isocratic elution with a lower percentage of the strong solvent (e.g., acetonitrile) can increase the separation between the peaks.[3]
-
Column Chemistry: Switch to a column with a different stationary phase (e.g., Phenyl-Hexyl instead of C18) to exploit different separation mechanisms like π-π interactions.
-
-
Preparative Purification:
-
Flash Column Chromatography: This is the most effective method. Use a fine-mesh silica gel and a carefully optimized solvent system identified through Thin Layer Chromatography (TLC). A low-polarity solvent system, such as a hexane/ethyl acetate mixture, is often a good starting point.
-
Recrystallization: If the impurity level is low (<5%), fractional recrystallization may be effective. This requires extensive solvent screening to find a system where the product has high solubility at elevated temperatures and low solubility at room temperature, while the impurity remains in the mother liquor.
-
Question 3: The product's color is dark brown instead of the expected orange solid. What causes this discoloration, and how can it be fixed?
Answer: A dark brown or black color often points to the formation of polymeric or degradation byproducts.
Causality: Nitropyridine compounds can be susceptible to degradation, especially under harsh reaction conditions (e.g., high temperatures, strong acids/bases) or prolonged exposure to air and light. These degradation pathways can form highly conjugated, colored impurities. The synthesis of a related compound, 2-chloro-4-methoxy-3,5-dimethylpyridine hydrochloride, notes the formation of pyridine derivative superpolymers as impurities.[4]
Decolorization Protocol:
-
Activated Carbon Treatment: Dissolve the crude product in a suitable hot solvent (e.g., ethanol or ethyl acetate). Add a small amount (1-2% by weight) of activated carbon to the solution.
-
Stir and Heat: Stir the mixture at an elevated temperature (but below the solvent's boiling point) for 15-30 minutes.
-
Hot Filtration: Quickly filter the hot solution through a pad of Celite® or a fine filter paper to remove the carbon. The Celite pad is crucial to prevent fine carbon particles from passing through.
-
Crystallization: Allow the clear, filtered solution to cool slowly to induce crystallization of the purified, lighter-colored product.
Workflow for Purification and Analysis
The following diagram outlines a systematic workflow for purifying crude this compound and verifying its purity.
Caption: Purification and Analysis Workflow.
Frequently Asked Questions (FAQs)
Q1: What is the best solvent for recrystallizing this compound?
A1: While the ideal solvent must be determined experimentally, good candidates based on the polarity of similar molecules include ethanol, isopropanol, or mixed solvent systems like ethyl acetate/hexane.[5] A successful recrystallization solvent will fully dissolve the compound when hot but provide low solubility when cold, allowing for high recovery of pure crystals.
Q2: How can I prepare a sample for HPLC purity analysis?
A2: Prepare a stock solution of approximately 1 mg/mL in a solvent that is miscible with the HPLC mobile phase, such as acetonitrile or methanol. From this stock, create a dilution of around 50-100 µg/mL for injection. Ensure the sample is fully dissolved and filtered through a 0.22 µm syringe filter before injection to prevent column blockage.
Q3: What are the typical storage conditions for the purified compound?
A3: this compound should be stored in a tightly sealed container in a cool, dry, and dark place. To prevent potential degradation, storing under an inert atmosphere (e.g., nitrogen or argon) is recommended for long-term storage.
Q4: My ¹H NMR shows the correct peaks, but the integration is slightly off. Is this a purity issue?
A4: Yes, this is a strong indicator of an impurity. While the impurity's protons may not overlap with your product's signals, they will affect the relative integration. For example, residual ethyl acetate would show characteristic signals at ~2.04 ppm (s, 3H) and ~4.12 ppm (q, 2H), which would alter the total proton count and skew the integration of your product's peaks. The expected ¹H NMR peaks for the product are approximately δ 8.94 (s, 1H), 6.97 (s, 1H), 3.99 (s, 3H), and 2.58 (s, 3H) in DMSO-d6.[1]
Data & Protocols
Table 1: Comparison of Primary Purification Techniques
| Parameter | Recrystallization | Flash Column Chromatography |
| Best For | Removing minor impurities (<5%) with different solubility profiles. | Separating complex mixtures, isomers, and multiple components. |
| Throughput | High; suitable for large quantities. | Lower; can be time-consuming for large scales. |
| Solvent Usage | Moderate. | High. |
| Resolution | Lower; ineffective for isomers. | High; can separate compounds with very similar polarities. |
| Complexity | Simple and cost-effective. | Requires more skill, equipment (silica, pump), and optimization. |
Protocol 1: Flash Column Chromatography
-
TLC Analysis: Develop a TLC solvent system that provides good separation between your product (Rf ≈ 0.3-0.4) and impurities. A common starting point is a mixture of Hexane and Ethyl Acetate (e.g., 4:1 v/v).
-
Column Packing: Pack a glass column with silica gel using the chosen eluent. Ensure the packing is uniform and free of air bubbles.
-
Sample Loading: Adsorb the crude product onto a small amount of silica gel (dry loading) or dissolve it in a minimal amount of the eluent (wet loading). Carefully add the sample to the top of the column.
-
Elution: Run the column by applying positive pressure. Collect fractions in test tubes.
-
Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.
-
Combine and Evaporate: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified solid.
Table 2: Representative HPLC Method Parameters
| Parameter | Condition |
| Column | C18 Reverse-Phase (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | A: Water + 0.1% Formic AcidB: Acetonitrile + 0.1% Formic Acid |
| Gradient | 10% B to 90% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Column Temp. | 30 °C |
| Note: This is a starting method and must be optimized for your specific instrument and impurity profile.[3] |
Purification Strategy Decision Tree
This diagram helps in selecting the appropriate purification method based on the initial assessment of the crude product.
Caption: Decision Tree for Purification Method Selection.
References
- 1. prepchem.com [prepchem.com]
- 2. journals.iucr.org [journals.iucr.org]
- 3. Separation of 2-Methoxy-5-nitropyridine on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 4. CN101648907A - Purifying method of 2-chloromethyl-4-methoxyl-3,5-dimethylpyridine chloride - Google Patents [patents.google.com]
- 5. 2-Methoxy-5-nitropyridine|CAS 5446-92-4| Purity [benchchem.com]
stability and storage conditions for 2-Methoxy-4-methyl-5-nitropyridine
Technical Support Center: 2-Methoxy-4-methyl-5-nitropyridine
Welcome to the technical support guide for this compound (CAS No. 6635-90-1). This document provides in-depth information, troubleshooting guides, and frequently asked questions regarding the stability and storage of this versatile chemical intermediate. As a key building block in the synthesis of pharmaceuticals and agrochemicals, understanding its proper handling is critical for experimental success and safety.[1]
Part 1: Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary properties?
This compound is a substituted pyridine derivative. The pyridine ring, activated by the electron-withdrawing nitro group and the electron-donating methoxy group, makes it a valuable intermediate in organic synthesis, particularly for creating more complex molecular structures.[1][2] Its key properties are summarized below.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 6635-90-1 | [1][3] |
| Molecular Formula | C₇H₈N₂O₃ | [1][4] |
| Molecular Weight | 168.15 g/mol | [1][3] |
| Appearance | Off-white to yellow crystalline powder | [1] |
| Melting Point | 77-83 °C | [3] |
| Purity | Typically ≥97% or ≥98% | [1][3] |
| Solubility | Slightly soluble in water, soluble in DMSO and ethanol. | [5] |
Q2: What are the recommended long-term storage conditions for this compound?
For long-term stability, it is best to store this compound under controlled conditions. While some suppliers state it is stable under normal ambient conditions, best practices derived from handling similar heterocyclic and nitro-aromatic compounds suggest more stringent measures to ensure purity over time.[6]
Table 2: Recommended Storage Conditions
| Condition | Recommendation | Rationale |
| Temperature | 0-8°C (Refrigerated) | While stable at room temperature, refrigeration slows down any potential long-term degradation pathways, preserving the compound's purity for extended periods.[1] |
| Atmosphere | Inert (e.g., Argon, Nitrogen) | Although not strictly required for this compound, storage under an inert atmosphere is a gold standard for preventing slow oxidative degradation, especially if the container will be opened multiple times. |
| Light | Protect from light (Amber vial) | Nitro-aromatic compounds can be sensitive to light. Storing in an amber glass bottle or in a dark location prevents potential photochemical reactions.[5] |
| Moisture | Store in a dry, well-ventilated place | The compound should be kept in a tightly sealed container to protect it from moisture, which could lead to hydrolysis or clumping of the powder.[6][7] |
Q3: I left the container on the bench for a weekend at room temperature. Is the compound still usable?
Yes, most likely. The compound is a stable solid with a relatively high melting point (77-82 °C) and is generally considered stable under normal ambient conditions for short periods.[3][6] A weekend at room temperature is unlikely to cause significant degradation. However, for long-term storage and to ensure the highest purity for sensitive downstream applications, it is crucial to return it to the recommended refrigerated and dry conditions.[1][7] Always visually inspect the material for any changes in color or texture before use.
Part 2: Troubleshooting Guide
This section addresses specific issues that may arise during the handling and use of this compound.
Issue 1: The powder has changed color from off-white/yellow to a darker orange or brown.
-
Potential Cause: This may indicate degradation. The color change can be a result of exposure to light, air (oxidation), or impurities over an extended period. The nitro group in particular can be involved in reactions that produce colored byproducts.
-
Troubleshooting Steps:
-
Assess the Extent: Is the color change uniform throughout the material or just on the surface? Surface discoloration may be minor, while a bulk change is more concerning.
-
Purity Check: If your application is sensitive (e.g., multi-step pharmaceutical synthesis), it is highly recommended to re-analyze the compound's purity via methods like HPLC, LC-MS, or NMR.
-
Decision: For non-critical applications, the material might still be usable. For sensitive applications, using a fresh, pure lot is the safest option to avoid introducing impurities into your reaction sequence.
-
Issue 2: The compound appears clumpy or has absorbed moisture.
-
Potential Cause: The container was not sealed properly or was opened frequently in a humid environment.
-
Troubleshooting Steps:
-
Drying: If the clumping is minor, the material can be dried under a vacuum in a desiccator. Do not heat the compound close to its melting point to dry it, as this could accelerate degradation.
-
Prevention: When handling the solid, allow the container to warm to room temperature before opening it. This prevents condensation from forming inside the container. Always use a well-sealing container and consider storing it within a larger desiccator for added protection.[7]
-
Issue 3: Inconsistent results in my reaction using a new bottle of the compound.
-
Potential Cause: While unlikely if sourced from a reputable supplier, batch-to-batch variability can occur. More commonly, improper storage or handling of the previous or current bottle could be the cause.
-
Workflow for Investigation:
Caption: Workflow for troubleshooting inconsistent experimental results.
Part 3: Experimental Protocols
Protocol 1: Recommended Procedure for Handling and Dispensing
This protocol minimizes contamination and ensures user safety.
-
Preparation: Before retrieving the compound, ensure you are wearing appropriate Personal Protective Equipment (PPE), including safety glasses, gloves, and a lab coat.[6][7]
-
Equilibration: Remove the sealed container from cold storage (0-8°C) and allow it to sit at ambient temperature for at least 20-30 minutes. This crucial step prevents atmospheric moisture from condensing on the cold powder upon opening.
-
Dispensing: Conduct all weighing and dispensing in a well-ventilated area or a chemical fume hood.[6] Avoid creating dust.[7] Use clean spatulas and weighing vessels.
-
Sealing and Storage: After dispensing, securely seal the container lid. Purging the headspace with an inert gas like argon or nitrogen before sealing is recommended for long-term storage. Promptly return the container to its recommended storage location.[7]
Protocol 2: Basic Stability Assessment in Solution
If you plan to store the compound in solution, its stability should be verified under your specific conditions (solvent, concentration, temperature).
-
Solution Preparation (T=0): Prepare a stock solution of this compound in your desired solvent (e.g., DMSO, Methanol) at a known concentration. Immediately take an aliquot, dilute it appropriately, and analyze it using a quantitative method like HPLC-UV. This is your baseline (T=0) reading.
-
Storage: Store the remaining stock solution under your intended conditions (e.g., -20°C, 4°C, room temperature). Protect it from light.
-
Time-Point Analysis: At set intervals (e.g., 24 hours, 48 hours, 1 week), take another aliquot from the stock solution, dilute it in the same manner, and analyze it via HPLC.
-
Data Comparison: Compare the peak area or concentration of the main compound at each time point to the T=0 reading. A significant decrease (>5-10%) in the main peak area, or the appearance of new peaks, indicates degradation.
Part 4: Potential Degradation Factors
Understanding the factors that can affect the stability of this compound is key to preventing its degradation. The primary environmental factors of concern are moisture, light, and high temperatures.
Caption: Potential environmental factors leading to the degradation of the compound.
References
- 1. chemimpex.com [chemimpex.com]
- 2. nbinno.com [nbinno.com]
- 3. This compound 97 6635-90-1 [sigmaaldrich.com]
- 4. This compound | C7H8N2O3 | CID 243169 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. nbinno.com [nbinno.com]
- 6. jubilantingrevia.com [jubilantingrevia.com]
- 7. static.cymitquimica.com [static.cymitquimica.com]
Technical Support Center: Troubleshooting Reactions with 2-Methoxy-4-methyl-5-nitropyridine
Welcome to the technical support center for 2-Methoxy-4-methyl-5-nitropyridine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting for common synthetic challenges involving this versatile building block. Here, we will address specific issues in a question-and-answer format, grounded in mechanistic principles and practical, field-proven solutions.
The structure of this compound presents a unique combination of functional groups. The pyridine core is electron-deficient, a characteristic further amplified by the powerful electron-withdrawing nitro group at the 5-position. This electronic arrangement makes the molecule highly susceptible to nucleophilic aromatic substitution (SNAr). Concurrently, the methoxy group at the 2-position and the nitro group are common handles for further synthetic transformations, such as demethylation or reduction. Understanding the interplay of these groups is critical to successful experimentation.
FAQ 1: Troubleshooting Nucleophilic Aromatic Substitution (SNAr) Reactions
Nucleophilic aromatic substitution is one of the most common reactions performed with this substrate. The electron-deficient nature of the pyridine ring, enhanced by the nitro group, facilitates the displacement of the methoxy group by a suitable nucleophile.[1][2]
Question 1.1: My SNAr reaction with an amine nucleophile is sluggish or has failed completely. What are the likely causes?
Answer: A stalled SNAr reaction with this compound can typically be traced back to one of several key factors: the nucleophile's reactivity, the reaction conditions, or issues with the starting material itself.
Causality-Driven Troubleshooting:
-
Insufficient Nucleophilicity: The methoxy group is a moderately effective leaving group in this system, but a sufficiently potent nucleophile is still required. Primary and secondary aliphatic amines are generally effective, while aromatic amines or highly hindered amines may react much more slowly. Alcohols are typically poor nucleophiles unless first deprotonated to the more reactive alkoxide.[1]
-
Inadequate Base or Proton Scavenging: When using amine or alcohol nucleophiles, the reaction generates a proton (from the amine's N-H or alcohol's O-H) and methoxide. This can lead to a complex equilibrium and protonation of your nucleophile, effectively deactivating it. An appropriate base is often required to neutralize the generated acid and drive the reaction to completion.
-
Inappropriate Solvent Choice: SNAr reactions proceed via a charged intermediate (the Meisenheimer complex).[2][3] Polar aprotic solvents such as DMSO, DMF, or NMP are ideal as they can stabilize this charged intermediate without solvating the nucleophile excessively, thus preserving its reactivity.[1] Protic solvents like ethanol or water can solvate the nucleophile, reducing its potency.
-
Low Reaction Temperature: While the substrate is activated, thermal energy is often required to overcome the activation barrier for the initial nucleophilic attack. Room temperature may be insufficient for less reactive nucleophiles.
Validated Troubleshooting Protocol: Revitalizing a Failed SNAr Reaction
This protocol provides a logical flow for diagnosing and resolving a failed SNAr reaction.
Question 1.2: I am observing a significant amount of a side product that appears to be 2-Hydroxy-4-methyl-5-nitropyridine. What is causing this?
Answer: The formation of 2-Hydroxy-4-methyl-5-nitropyridine is a classic example of a competing hydrolysis reaction. This occurs when water is present in the reaction mixture.
Mechanistic Insight: The methoxy group (-OCH₃) can be hydrolyzed to a hydroxyl group (-OH) under either acidic or basic conditions, though it is generally more facile under acidic conditions.[4] If your reaction conditions have trace amounts of water and either an acid or base is present, this side reaction can compete with your desired nucleophilic substitution. The hydroxide ion (OH⁻), or water itself acting as a nucleophile, can attack the electron-deficient C2 position, leading to the displacement of methanol.
Prevention and Mitigation Strategy:
| Parameter | Recommended Action | Rationale |
| Solvents | Use anhydrous solvents. | Minimizes the source of the competing water/hydroxide nucleophile. |
| Reagents | Dry all reagents, especially hygroscopic bases like K₂CO₃. | Prevents the introduction of water into the reaction. |
| Atmosphere | Run the reaction under an inert atmosphere (e.g., Nitrogen or Argon). | Prevents atmospheric moisture from entering the reaction vessel, especially during prolonged heating. |
| Work-up | If hydrolysis is observed, minimize exposure to aqueous acidic or basic conditions during the workup. | Prevents post-reaction formation of the hydroxy side product. |
FAQ 2: Troubleshooting Reduction of the Nitro Group
The conversion of the nitro group to an amine is a critical transformation, yielding 5-amino-2-methoxy-4-methylpyridine, a valuable synthetic intermediate. However, this reduction can be complicated by the presence of other reducible functional groups or the sensitive pyridine ring.
Question 2.1: I am attempting to reduce the nitro group using catalytic hydrogenation (H₂, Pd/C), but I am seeing a complex mixture of products and low yield of the desired amine. What is going wrong?
Answer: Catalytic hydrogenation is a powerful reduction method, but it can sometimes lack selectivity.[5] With a substrate like this compound, several competing reactions can occur on the catalyst surface.
Potential Side Reactions during Catalytic Hydrogenation:
-
Hydrodemethoxylation: The C-O bond of the methoxy group can be cleaved by hydrogenolysis, leading to the loss of the methoxy group and formation of the corresponding des-methoxy pyridine.
-
Pyridine Ring Reduction: Under harsh conditions (high pressure or temperature), the pyridine ring itself can be reduced to a piperidine ring.
-
Incomplete Reduction: The reduction of a nitro group is a stepwise process (nitro -> nitroso -> hydroxylamine -> amine). If the reaction is incomplete, these intermediates may be present.
Expert Recommendations for Selective Nitro Group Reduction:
A variety of methods have been developed for the selective reduction of nitroarenes in the presence of other sensitive groups.[6][7]
| Method | Reagents & Conditions | Advantages & Considerations |
| Catalytic Transfer Hydrogenation | Pd/C, Ammonium formate (HCOONH₄), in Methanol or Ethanol | Generally milder than high-pressure H₂ gas. The hydrogen donor (ammonium formate) is handled more easily. Often shows high selectivity for the nitro group.[7] |
| Metal/Acid Reduction | Iron powder (Fe) in Acetic Acid (AcOH) or NH₄Cl solution | A classic, robust, and often highly selective method. The reaction is heterogeneous, and workup involves filtering off the iron salts.[7] |
| Stannous Chloride Reduction | SnCl₂·2H₂O in Ethanol or Ethyl Acetate | A very mild and highly selective reagent system for nitro group reduction, especially in the presence of other reducible groups like carbonyls or nitriles.[7] |
| Hydrazine/Catalyst | Hydrazine hydrate (N₂H₄·H₂O), Pd/C in Ethanol | An effective method, but hydrazine is highly toxic and must be handled with extreme care.[6] |
Step-by-Step Protocol: Selective Nitro Reduction using Iron/Acetic Acid
-
Setup: To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add the this compound (1.0 equiv) and glacial acetic acid (enough to create a ~0.2 M solution).
-
Addition of Iron: Add fine iron powder (Fe, ~3-5 equiv) to the solution in portions. The reaction is often exothermic.
-
Heating: Heat the mixture to 60-80 °C and monitor the reaction progress by TLC. The reaction is typically complete within 1-3 hours.
-
Work-up: Cool the reaction mixture to room temperature and filter it through a pad of Celite® to remove the iron salts.
-
Neutralization: Carefully neutralize the filtrate with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography.
FAQ 3: General Stability and Handling
Question 3.1: Is this compound stable under acidic or basic conditions?
Answer: The molecule exhibits moderate stability but has key liabilities under both acidic and basic conditions, primarily related to the methoxy group.
-
Acidic Conditions: The pyridine nitrogen can be protonated by strong acids. More importantly, the methoxy group is susceptible to acid-catalyzed hydrolysis, especially with heating, to yield 2-hydroxy-4-methyl-5-nitropyridine.[4] This is a common side reaction to be aware of if your subsequent steps involve acidic deprotection or reaction conditions.
-
Basic Conditions: The molecule is generally more stable under basic conditions than acidic ones. However, strong bases (like alkoxides or hydroxides) at elevated temperatures can act as nucleophiles and displace the methoxy group, as discussed in the SNAr section. Furthermore, the methyl group at the C4 position has hydrogens that are weakly acidic due to the influence of the electron-deficient ring.[8] Very strong, non-nucleophilic bases (e.g., LDA) could potentially deprotonate this position, leading to undesired side reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Alkylation of Nitropyridines via Vicarious Nucleophilic Substitution - PMC [pmc.ncbi.nlm.nih.gov]
- 4. US4942239A - Process for the production of 2-hydroxypyridine - Google Patents [patents.google.com]
- 5. scispace.com [scispace.com]
- 6. Selective Reduction of Halogenated Nitroarenes with Hydrazine Hydrate in the Presence of Pd/C - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Side-Chain Reactions of Substituted Pyridines Explained: Definition, Examples, Practice & Video Lessons [pearson.com]
Technical Support Center: Scaling Up the Production of 2-Methoxy-4-methyl-5-nitropyridine
This guide provides in-depth technical support for researchers, scientists, and drug development professionals engaged in the synthesis and scale-up of 2-Methoxy-4-methyl-5-nitropyridine (CAS No: 6635-90-1). As a key intermediate in the synthesis of various pharmaceutical and agrochemical compounds, robust and scalable production is critical.[1] This document offers detailed protocols, troubleshooting advice, and answers to frequently asked questions to address challenges encountered during production.
Compound Specifications and Properties
A thorough understanding of the physical and chemical properties of this compound is fundamental for its safe handling, synthesis, and purification.
| Property | Value | Source(s) |
| CAS Number | 6635-90-1 | [2] |
| Molecular Formula | C₇H₈N₂O₃ | [2] |
| Molecular Weight | 168.15 g/mol | [2] |
| Appearance | Orange to white solid | [3][4] |
| Melting Point | 70-82 °C | [2][3] |
| Purity (Typical) | ≥97% | [2][4] |
| Solubility | Soluble in ethyl acetate and methanol | [3] |
Recommended Scale-Up Synthesis Protocol
The most common and scalable synthesis route involves the nucleophilic aromatic substitution of 2-chloro-4-methyl-5-nitropyridine with sodium methoxide. This method is favored for its high yield and relatively clean reaction profile.[3]
Reaction Scheme:
Starting Material: 2-chloro-4-methyl-5-nitropyridine Reagent: Sodium methoxide in Methanol Product: this compound
Experimental Workflow Diagram
Caption: Workflow for the synthesis of this compound.
Step-by-Step Methodology
This protocol is adapted from a literature procedure and optimized for a laboratory scale-up context.[3]
-
Preparation of Sodium Methoxide: In a suitably sized reactor equipped with mechanical stirring, a thermometer, and an inert atmosphere (e.g., nitrogen), add absolute methanol. Cool the methanol to 0°C using an ice bath. Carefully add sodium metal in small portions, controlling the exothermic reaction to maintain the temperature below 10°C. Continue stirring until all the sodium has dissolved.
-
Nucleophilic Substitution Reaction: Prepare a solution of 2-chloro-4-methyl-5-nitropyridine in absolute methanol. While maintaining the sodium methoxide solution at 0°C, add the 2-chloro-4-methyl-5-nitropyridine solution dropwise. A dark-colored solution will form.[3]
-
Reaction Completion: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for approximately 30-60 minutes. Monitor the reaction for the disappearance of the starting material using a suitable analytical method, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).[5]
-
Initial Isolation: Concentrate the reaction mixture under reduced pressure to obtain a solid residue.[3]
-
Aqueous Work-up: To the solid, add water. Carefully adjust the pH of the aqueous mixture to ~6 using concentrated HCl. This step is crucial to neutralize any excess base without hydrolyzing the product.
-
Extraction: Transfer the aqueous mixture to a separatory funnel and extract twice with ethyl acetate.[3]
-
Drying and Final Isolation: Combine the organic extracts and dry them over a suitable drying agent like magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄). Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the final product, typically as an orange solid.[3]
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis and scale-up process in a question-and-answer format.
Troubleshooting Decision Tree
Caption: A decision tree for troubleshooting common synthesis problems.
Q1: My reaction yield is significantly lower than the reported >95%. What are the common causes?
A1: Low yield can stem from several factors. First, ensure the reaction has gone to completion by monitoring via TLC or HPLC. If starting material remains, consider extending the reaction time or using a slight excess (1.1-1.2 equivalents) of sodium methoxide. Second, significant product loss can occur during the aqueous work-up. Ensure the pH is carefully adjusted to ~6; a pH that is too acidic or basic can lead to product degradation or solubility in the aqueous layer.[3] Finally, ensure efficient extraction by using adequate volumes of ethyl acetate and performing at least two, preferably three, extractions.
Q2: The final product is a dark brown or black solid, not the expected orange solid. How can I improve the color and purity?
A2: A dark color typically indicates the presence of impurities, possibly polymeric side products. This can sometimes result from overheating during the solvent evaporation steps. To purify the material, consider recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate/heptane. If the color persists, a charcoal treatment of the dissolved product followed by hot filtration before recrystallization can be effective in removing colored impurities.
Q3: My post-reaction analysis (HPLC/NMR) shows the presence of the 2-chloro-4-methyl-5-nitropyridine starting material. What went wrong?
A3: This is a clear sign of an incomplete reaction. The primary causes are insufficient reaction time, inadequate amount of the nucleophile (sodium methoxide), or low reaction temperature. When scaling up, ensure that the internal temperature of the reaction mixture reaches room temperature and is held there for the prescribed time. Also, verify the quality and molar quantity of your sodium metal and ensure the methanol is anhydrous, as water will consume the sodium methoxide.
Q4: During scale-up, I am having trouble controlling the temperature when preparing the sodium methoxide. What are the risks and solutions?
A4: The reaction of sodium metal with methanol is highly exothermic and produces flammable hydrogen gas. Uncontrolled temperature can lead to boiling of the methanol, creating a dangerous buildup of pressure and flammable vapors.
-
Solution: The key is controlled addition. Add the sodium metal in small, manageable portions to the cooled methanol. Ensure the reactor is equipped with an efficient cooling system (e.g., a chiller) to dissipate the heat generated. Maintain a slow but steady stream of inert gas to safely vent the hydrogen gas produced. Never add all the sodium at once.
Q5: I've detected an impurity with a mass corresponding to 2-hydroxy-4-methyl-5-nitropyridine. Where did this come from?
A5: This impurity arises from the reaction of 2-chloro-4-methyl-5-nitropyridine with hydroxide ions. Hydroxide can be present if there is water in your reaction solvent (reacting with sodium methoxide to form NaOH) or if the pH during workup becomes too basic. In some related syntheses, a wash with a mild base like sodium bicarbonate is used to remove acidic hydroxy impurities.[5] To avoid its formation, use absolute (anhydrous) methanol and perform the pH adjustment during workup carefully and precisely.
Frequently Asked Questions (FAQs)
Q1: What are the primary safety hazards associated with this compound and its synthesis?
A1: The product itself is classified as harmful if swallowed, causes skin irritation, may cause serious eye damage, and may cause respiratory irritation.[2] The synthesis involves several hazards:
-
Sodium Metal: Highly reactive with water and alcohols, producing flammable hydrogen gas. Must be handled under an inert atmosphere and added cautiously.
-
Methanol: Flammable liquid and toxic.
-
Concentrated HCl: Corrosive. Always wear appropriate Personal Protective Equipment (PPE), including flame-retardant lab coats, safety goggles, and chemical-resistant gloves.[6] Conduct the reaction in a well-ventilated fume hood.
Q2: What are the recommended storage conditions for this compound?
A2: The compound should be stored in a tightly closed container in a cool, dry, and well-ventilated place.[7][8] Keep it away from incompatible materials such as strong oxidizing agents and strong acids.
Q3: What analytical techniques are recommended for quality control (QC) of the final product?
A3: A comprehensive QC panel should include:
-
Identification: ¹H NMR and Mass Spectrometry (MS) to confirm the structure.[3]
-
Purity: HPLC or GC is essential for determining purity and quantifying impurities.[4][5]
-
Physical Properties: Melting point determination is a quick and effective way to assess purity.[2][3]
Q4: Is it possible to synthesize this compound via direct nitration of 2-methoxy-4-methylpyridine?
A4: While theoretically possible, direct nitration of pyridine rings is often challenging. The pyridine ring is electron-deficient, and under the strongly acidic conditions required for nitration, the ring nitrogen becomes protonated, further deactivating the ring towards electrophilic substitution.[9][10] While the methoxy group is activating, the reaction would still require harsh conditions (e.g., fuming nitric/sulfuric acid), which can lead to low yields and the formation of undesired isomers or side products.[9] The nucleophilic substitution route described above is generally higher-yielding, more regioselective, and more amenable to scale-up.
References
- 1. market.us [market.us]
- 2. 2-甲氧基-5-硝基-4-甲基吡啶 97% | Sigma-Aldrich [sigmaaldrich.com]
- 3. prepchem.com [prepchem.com]
- 4. labproinc.com [labproinc.com]
- 5. 5-Bromo-2-methoxy-4-methyl-3-nitropyridine synthesis - chemicalbook [chemicalbook.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. jubilantingrevia.com [jubilantingrevia.com]
- 8. synquestlabs.com [synquestlabs.com]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Overcoming Poor Solubility of 2-Methoxy-4-methyl-5-nitropyridine
Welcome to the technical support center for handling 2-Methoxy-4-methyl-5-nitropyridine. This guide is designed for researchers, scientists, and professionals in drug development who are encountering challenges with the solubility of this compound in their chemical reactions. Here, we provide in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help you navigate these common experimental hurdles.
Introduction: Understanding the Challenge
This compound is a key intermediate in the synthesis of various pharmaceuticals and agrochemicals.[1] Its chemical structure, featuring a substituted pyridine ring, makes it a valuable building block in organic synthesis.[1] However, its crystalline nature and the presence of a nitro group can contribute to poor solubility in many common organic solvents, posing a significant challenge for its use in various chemical transformations. This guide will equip you with the knowledge and techniques to effectively address these solubility issues.
Frequently Asked Questions (FAQs)
Q1: What are the general solubility characteristics of this compound?
A1: this compound is typically an off-white to yellow crystalline powder.[1] While specific quantitative data is not always readily available in literature, empirical evidence suggests it has limited solubility in non-polar solvents and moderate solubility in some polar aprotic solvents. For instance, a related compound, 4-Amino-3-nitropyridine, is noted to be less soluble in water but soluble in organic solvents like ethanol and dichloromethane.[2]
Q2: Why is this compound poorly soluble in some common reaction solvents?
A2: The poor solubility can be attributed to a combination of factors:
-
Crystal Lattice Energy: As a crystalline solid, energy is required to break the crystal lattice and solvate the individual molecules. Strong intermolecular forces within the crystal can lead to lower solubility.
-
Polarity Mismatch: The molecule possesses both polar (nitro and methoxy groups, pyridine nitrogen) and non-polar (methyl group, aromatic ring) regions. This can lead to solubility challenges in solvents that are either highly polar or strictly non-polar.
-
Hydrogen Bonding: While the molecule itself is not a strong hydrogen bond donor, the nitrogen on the pyridine ring and the oxygen atoms of the nitro and methoxy groups can act as hydrogen bond acceptors. The interplay of these interactions with the solvent is crucial for good solvation.
Q3: What are the initial steps I should take when encountering a solubility issue with this compound?
A3: A systematic approach is key.
-
Solvent Screening: Begin by conducting small-scale solubility tests with a range of solvents of varying polarities.
-
Temperature Adjustment: Gently warming the mixture can often significantly improve solubility.
-
Co-solvent Systems: Employing a mixture of two or more miscible solvents can fine-tune the polarity of the reaction medium to better match the solute.
Troubleshooting Guide: Common Scenarios and Solutions
This section addresses specific problems you might encounter during your experiments and provides actionable solutions.
Scenario 1: The compound does not dissolve in my chosen reaction solvent at room temperature.
-
Question: I am trying to run a substitution reaction and my starting material, this compound, is not dissolving in Toluene. What can I do?
-
Answer & Rationale: Toluene is a non-polar solvent, which is likely a poor match for the polarity of your nitropyridine derivative. You have several options:
-
Change of Solvent: Consider switching to a more polar aprotic solvent. A summary of potential solvents is provided in the table below.
-
Co-solvent Approach: Adding a polar aprotic co-solvent like DMF or NMP in a small percentage can dramatically increase solubility without drastically changing the overall reaction environment.
-
Heating: Gently heat the mixture. Many organic compounds show a significant increase in solubility with temperature. Ensure the reaction temperature is compatible with your reagents and desired outcome.
-
Scenario 2: The compound precipitates out of solution when another reagent is added.
-
Question: My this compound was fully dissolved in Dichloromethane (DCM), but upon adding my amine nucleophile, a solid crashed out. What is happening?
-
Answer & Rationale: This is a common issue that can arise from a few factors:
-
Change in Polarity: The addition of the new reagent may have altered the overall polarity of the solvent system, reducing the solubility of your starting material.
-
Reaction Initiation: A reaction may have initiated, forming a product or intermediate that is insoluble in DCM.
-
Salt Formation: If your amine is basic and there are any acidic species present, salt formation could lead to precipitation.
Troubleshooting Steps:
-
Solvent System Re-evaluation: Consider a solvent that can accommodate both the starting material and the added reagent, as well as any potential intermediates or products. A more polar solvent like THF or Acetonitrile might be a better choice.
-
Order of Addition: Experiment with changing the order of reagent addition. Sometimes, adding the nitropyridine solution to the amine solution (or vice-versa) can prevent localized concentration issues that lead to precipitation.
-
Scenario 3: The reaction is sluggish or incomplete, and I suspect poor solubility is the cause.
-
Question: I am performing a Suzuki coupling with this compound, and the reaction is not going to completion, even with extended reaction times and heating. How can I improve this?
-
Answer & Rationale: In heterogeneous reaction mixtures (where one or more reagents are not fully dissolved), the reaction rate is often limited by the dissolution rate of the solid. To enhance the reaction rate:
-
High-Boiling Point Polar Aprotic Solvents: For reactions that require elevated temperatures, such as many cross-coupling reactions, using solvents like DMF, DMAc, or NMP is often beneficial. These solvents have high boiling points and excellent solvating power for a wide range of organic molecules.
-
Phase-Transfer Catalysis: In biphasic systems or when dealing with ionic reagents, a phase-transfer catalyst (e.g., a quaternary ammonium salt) can facilitate the transport of the reagent between phases to the site of reaction, even if the starting material has low solubility in one of the phases.
-
Micronization: Reducing the particle size of the solid this compound can increase its surface area, leading to a faster dissolution rate.[3][4] This can be achieved through techniques like grinding or sonication.
-
Solvent Selection Guide
The choice of solvent is critical for the success of your reaction. The following table provides a general guide to the solubility of nitropyridine derivatives in common organic solvents.
| Solvent Category | Examples | Expected Solubility of this compound | Notes |
| Polar Aprotic | DMF, DMAc, NMP, DMSO | Good to Excellent | Often the best choice for overcoming solubility issues, especially at elevated temperatures. |
| Polar Protic | Methanol, Ethanol | Moderate to Good | Can be effective, but be cautious of potential side reactions with the solvent (e.g., trans-etherification). A synthesis of this compound uses methanol as a solvent.[5] |
| Ethers | THF, 1,4-Dioxane | Moderate | Good general-purpose solvents, but may require heating to achieve sufficient solubility. |
| Halogenated | Dichloromethane (DCM), Chloroform | Moderate | Useful for reactions at or below room temperature. |
| Aromatic | Toluene, Xylene | Poor to Moderate | Generally not the first choice unless required by the reaction conditions. Solubility will likely be low. |
| Non-polar | Hexanes, Heptane | Poor | Unlikely to be effective solvents for this compound. |
Experimental Protocols
Protocol 1: Small-Scale Solvent Screening
This protocol will help you quickly identify a suitable solvent for your reaction.
Materials:
-
This compound
-
A selection of solvents from the table above
-
Small vials (e.g., 1-dram vials) with caps
-
Magnetic stir plate and stir bars
-
Heat gun or heating block
Procedure:
-
To each vial, add approximately 10 mg of this compound.
-
Add 0.5 mL of a different solvent to each vial.
-
Stir the mixtures at room temperature for 10-15 minutes.
-
Observe and record the solubility in each solvent (e.g., insoluble, partially soluble, fully soluble).
-
For vials where the compound is not fully soluble, gently warm the mixture while stirring and observe any changes in solubility. Record the approximate temperature at which the compound dissolves, if applicable.
Protocol 2: Utilizing a Co-Solvent System
This protocol outlines how to use a co-solvent to improve solubility in a reaction.
Scenario: A reaction in THF shows poor solubility of this compound.
Procedure:
-
Set up the reaction as you normally would, but use a reduced amount of THF (e.g., 75% of the original volume).
-
Add this compound to the THF.
-
While stirring, add a polar aprotic solvent like NMP or DMF dropwise until the solid dissolves.
-
Note the volume of the co-solvent added. A typical starting point is 5-10% of the total solvent volume.
-
Proceed with the addition of other reagents as per your original protocol.
Visualizing the Troubleshooting Workflow
The following diagram illustrates a decision-making process for addressing solubility challenges with this compound.
Caption: A decision tree for troubleshooting solubility.
Concluding Remarks
Overcoming the poor solubility of this compound is a common yet manageable challenge. By systematically exploring solvent systems, temperature effects, and other advanced techniques, researchers can ensure the efficient progress of their synthetic endeavors. This guide provides a foundational framework for troubleshooting; however, the optimal conditions will always be specific to the reaction being performed. Careful observation and methodical experimentation are the cornerstones of success.
References
preventing decomposition of 2-Methoxy-4-methyl-5-nitropyridine during synthesis
Welcome to the dedicated technical support guide for the synthesis of 2-Methoxy-4-methyl-5-nitropyridine. This resource is designed for researchers, medicinal chemists, and process development scientists who are utilizing this critical intermediate in their synthetic workflows. As a Senior Application Scientist, I've consolidated field-proven insights and foundational chemical principles to help you navigate the nuances of this synthesis, with a particular focus on preventing product decomposition and maximizing yield and purity.
This guide is structured as an interactive troubleshooting manual and a set of frequently asked questions. It is designed to provide not just procedural steps, but the underlying chemical logic, empowering you to make informed decisions in your laboratory work.
Troubleshooting Guide: Navigating Common Synthesis Challenges
The synthesis of this compound via the nucleophilic aromatic substitution (SNAr) of 2-chloro-4-methyl-5-nitropyridine with sodium methoxide is a robust and high-yielding reaction.[1] However, like many reactions involving highly activated aromatic systems, subtle variations in reaction conditions can lead to side reactions and product decomposition. This guide will address the most common issues encountered during this synthesis.
Scenario 1: The reaction mixture turns dark brown or black upon addition of sodium methoxide.
A dark coloration is a common observation in this reaction and often indicates the formation of colored byproducts or decomposition of the starting material or product.[1] While a dark orange or reddish color is expected, a very dark brown or black solution, especially if it persists or deepens over time, can be a sign of trouble.
-
Root Cause Analysis:
-
Localized Hotspots: The reaction of sodium methoxide with methanol can be exothermic. If the 2-chloro-4-methyl-5-nitropyridine is added too quickly, or if the initial cooling is insufficient, localized hotspots can form. These high-temperature zones can accelerate decomposition pathways.
-
Excess Strong Base: While an excess of methoxide is used to drive the reaction to completion, a very large excess can promote side reactions. Nitropyridines are susceptible to nucleophilic attack at positions other than the intended chlorine-bearing carbon, especially under harsh conditions.[2] It is plausible that the nitro group itself could be displaced or that other complex condensation reactions could be initiated by the strong base.
-
Moisture Contamination: The presence of water in the methanol can lead to the formation of sodium hydroxide. Hydroxide ions can attack the pyridine ring, leading to the formation of hydroxypyridine derivatives and other colored byproducts.
-
-
Preventative & Corrective Actions:
-
Strict Temperature Control: Begin the reaction at 0°C in an ice bath. Ensure the solution of sodium in methanol has fully cooled before the dropwise addition of the 2-chloro-4-methyl-5-nitropyridine solution.[1]
-
Controlled Addition: Add the solution of the starting material dropwise to the sodium methoxide solution. This ensures that the concentration of the electrophile is kept low at any given moment, minimizing side reactions and allowing for better heat dissipation.
-
Use of Anhydrous Solvent: Employ absolute or anhydrous methanol to prepare the sodium methoxide solution to minimize the formation of sodium hydroxide.
-
Scenario 2: The final product yield is significantly lower than expected.
Low yields are often a direct consequence of the issues that cause the dark coloration – namely, decomposition of the product into side products that are lost during workup and purification.
-
Root Cause Analysis:
-
Product Decomposition during Reaction: As discussed above, excessive temperature or base concentration can lead to the degradation of the desired product.
-
Incomplete Reaction: Insufficient reaction time or a sub-stoichiometric amount of sodium methoxide can result in unreacted 2-chloro-4-methyl-5-nitropyridine.
-
Losses during Workup: The workup procedure involves pH adjustment and extraction.[1] If the pH is not carefully controlled, the product could potentially be hydrolyzed or degraded. Furthermore, insufficient extraction will lead to product loss in the aqueous phase.
-
-
Troubleshooting & Optimization Protocol:
| Parameter | Standard Protocol[1] | Troubleshooting Action | Rationale |
| Temperature | 0°C initially, then room temp. | Maintain 0°C for a longer duration before allowing to warm. | Minimizes the rate of decomposition reactions. |
| Reaction Time | 30 minutes at room temp. | Monitor by TLC; extend time if starting material persists. | Ensures the reaction goes to completion. |
| pH Adjustment | Adjust to pH 6 with HCl. | Use a calibrated pH meter and add acid slowly with vigorous stirring. | Prevents localized high acidity which could potentially hydrolyze the methoxy group. |
| Extraction | 2x with Ethyl Acetate. | Increase to 3x or 4x extractions. | Ensures complete removal of the product from the aqueous phase. |
Frequently Asked Questions (FAQs)
Q1: Why is the nitro group in the 5-position crucial for this reaction's success?
The nitro group is a strong electron-withdrawing group. Its presence, particularly in the para position to the leaving group (the chlorine atom), significantly activates the pyridine ring towards nucleophilic aromatic substitution (SNAr). It does this by stabilizing the negatively charged intermediate (a Meisenheimer complex) that forms when the nucleophile (methoxide) attacks the ring.
dot
Caption: SNAr mechanism for the synthesis.
Q2: Can other bases or solvents be used for this synthesis?
While other alkoxides (e.g., sodium ethoxide in ethanol) would likely work to produce the corresponding ether, sodium methoxide in methanol is the most direct route for obtaining the 2-methoxy derivative. The use of aprotic polar solvents like DMF or DMSO could potentially accelerate the reaction but might also increase the rate of decomposition, requiring more stringent temperature control. It is generally recommended to stick to the established methanol system unless specific modifications are desired.
Q3: What are the best practices for purifying the final product?
The crude product is an orange solid.[1] If minor impurities are present, recrystallization is often a good option. A solvent system of ethanol/water or isopropanol/water would be a good starting point. For more significant impurities, column chromatography on silica gel using a hexane/ethyl acetate gradient is effective.[2]
Q4: How should this compound be stored?
Nitropyridine derivatives should be stored in a cool, dry, and dark place.[3] It is stable under normal laboratory conditions but should be protected from strong acids, bases, and reducing agents.
Visualizing Potential Decomposition Pathways
While the exact structure of the "dark colored" byproducts is not definitively reported, we can hypothesize potential decomposition pathways based on the reactivity of nitropyridines. The following diagram illustrates a plausible side reaction where the highly activating nitro group is displaced by a second equivalent of methoxide, a phenomenon observed in some nitropyridine systems.[2]
dot
Caption: Plausible decomposition pathways.
By understanding the chemical principles at play and adhering to careful experimental technique, the synthesis of this compound can be a reliable and high-yielding procedure. This guide serves as a starting point for troubleshooting, and we encourage you to reach out to our technical support team for more specific application-related questions.
References
Validation & Comparative
comparing the reactivity of 2-Methoxy-4-methyl-5-nitropyridine with other nitropyridines
This guide provides an in-depth analysis of the chemical reactivity of 2-Methoxy-4-methyl-5-nitropyridine, presenting a comparative study against other structurally significant nitropyridines. Designed for researchers, scientists, and professionals in drug development, this document synthesizes experimental data and mechanistic principles to illuminate the nuanced reactivity profiles of these critical heterocyclic intermediates. We will explore the electronic and steric influences of various substituents on the pyridine ring, focusing on reactions of synthetic utility, such as nucleophilic aromatic substitution (SNAr) and nitro group reduction.
Introduction: The Electronic Landscape of Nitropyridines
The pyridine ring is an electron-deficient heterocycle due to the presence of the electronegative nitrogen atom.[1][2] This inherent electron deficiency makes the ring system generally less reactive towards electrophilic aromatic substitution than benzene but significantly more susceptible to nucleophilic attack, particularly when activated by electron-withdrawing groups (EWGs).[3]
The introduction of a nitro group (-NO₂) profoundly alters this electronic landscape. As a potent EWG, the nitro group further depletes the electron density of the pyridine ring, dramatically increasing its electrophilicity.[4][5] This activation is the cornerstone of nitropyridine chemistry, making them cornerstone building blocks in medicinal chemistry and materials science. The reactivity in nucleophilic aromatic substitution (SNAr) reactions is especially pronounced when the nitro group is positioned ortho or para to a suitable leaving group (e.g., a halogen).[5][6] This specific positioning allows for the effective delocalization and stabilization of the negative charge in the transient Meisenheimer complex, which is the hallmark of the SNAr mechanism.[4][6]
Profiling this compound
Chemical Structure and Substituent Influence:
The reactivity of this compound is a product of the interplay between its three substituents:
-
5-Nitro Group: The primary activating group. Its strong electron-withdrawing nature (-I, -M effects) makes the ring highly electrophilic.
-
2-Methoxy Group: This group has a dual electronic nature. It is electron-withdrawing inductively (-I) but electron-donating through resonance (+M).[1] Positioned at C2, it can be targeted as a leaving group in SNAr reactions, though it is significantly less labile than a halide.
-
4-Methyl Group: A weakly electron-donating group (+I effect) that slightly counteracts the electron-withdrawing effects of the nitro group, marginally reducing the overall electrophilicity of the ring compared to an unsubstituted analog.
The primary site for nucleophilic attack on this molecule is the C2 position, leading to the displacement of the methoxy group. However, the efficiency of this displacement is intrinsically linked to the leaving group's ability and the nucleophile's strength.
Comparative Reactivity Analysis
The most illuminating comparison for this compound is with its halogenated counterparts, which are often its synthetic precursors.[7]
The Critical Role of the Leaving Group: Methoxy vs. Chloro
The rate-determining step in many SNAr reactions is the initial attack of the nucleophile to form the Meisenheimer complex, but the nature of the leaving group is also crucial. Halogens, like chlorine, are far superior leaving groups compared to the methoxy group due to the greater stability of the resulting chloride anion (Cl⁻) versus the methoxide anion (CH₃O⁻).
-
2-Chloro-5-nitropyridine: This compound is a classic example of a highly activated substrate for SNAr. The nitro group is para to the chloro leaving group, providing maximal resonance stabilization for the intermediate.[4][5][6] Consequently, it reacts readily with a wide range of nucleophiles under mild conditions.[4][8]
-
4-Chloro-3-nitropyridine: Here, the nitro group is ortho to the chlorine atom. This arrangement also provides potent activation, making the C4 position highly susceptible to nucleophilic attack.[2] Its reactivity is comparable to that of the 2-chloro-5-nitro isomer.
Data Summary: A Qualitative Reactivity Comparison
| Compound | Leaving Group (Position) | Activating Group (Position) | Other Substituents | Expected SNAr Reactivity | Rationale |
| This compound | Methoxy (C2) | Nitro (C5) | 4-Methyl | Low | Poor leaving group (methoxide); weak deactivation by methyl group. |
| 2-Chloro-5-nitropyridine | Chloro (C2) | Nitro (C5) | None | High | Excellent leaving group (chloride); strong para-activation by nitro group.[4][5] |
| 4-Chloro-3-nitropyridine | Chloro (C4) | Nitro (C3) | None | High | Excellent leaving group (chloride); strong ortho-activation by nitro group.[2] |
Key Synthetic Transformations & Protocols
Nucleophilic Aromatic Substitution (SNAr)
The SNAr reaction is the most important transformation for this class of compounds. The general mechanism involves the addition of a nucleophile to form a resonance-stabilized Meisenheimer complex, followed by the elimination of the leaving group to restore aromaticity.[4]
Caption: General mechanism for the SNAr reaction of nitropyridines.
Protocol 1: Synthesis of this compound from 2-Chloro-4-methyl-5-nitropyridine
This protocol demonstrates the displacement of a superior leaving group (Cl) to install the methoxy group.
Causality: This reaction is driven by the high electrophilicity of the C2 carbon in the starting material and the use of a strong nucleophile/base (sodium methoxide). The reaction is typically irreversible.
-
Reagent Preparation: Prepare a solution of sodium methoxide by carefully adding sodium metal (3.8 equivalents) to anhydrous methanol under an inert atmosphere (e.g., nitrogen or argon) at 0 °C.[7]
-
Reaction Setup: In a separate flask, dissolve 2-chloro-4-methyl-5-nitropyridine (1.0 equivalent) in anhydrous methanol.[7]
-
Addition: Add the solution of the starting material dropwise to the stirred sodium methoxide solution at 0 °C.[7]
-
Reaction: Allow the resulting dark-colored solution to warm to room temperature and stir for 30-60 minutes. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.[7]
-
Work-up: Concentrate the reaction mixture under reduced pressure. Add water to the solid residue and adjust the pH to ~6 with concentrated HCl.[7]
-
Isolation: Extract the aqueous mixture with ethyl acetate (2x). Combine the organic extracts, dry over anhydrous magnesium sulfate (MgSO₄), filter, and evaporate the solvent under reduced pressure to yield the product as an orange solid.[7]
Protocol 2: General SNAr with an Amine Nucleophile (using 2-Chloro-5-nitropyridine)
This protocol illustrates a typical SNAr reaction used in library synthesis for drug discovery.
Causality: The reaction is facilitated by the highly activated substrate. A base (e.g., triethylamine) is used to neutralize the HCl generated during the reaction, driving it to completion.
-
Reaction Setup: To a round-bottom flask, add 2-chloro-5-nitropyridine (1.0 equiv.) and dissolve it in a suitable anhydrous solvent (e.g., ethanol, DMF, or DMSO).[4]
-
Reagent Addition: Add the desired amine nucleophile (1.1 equiv.) followed by a non-nucleophilic base such as triethylamine (1.2 equiv.).[4]
-
Reaction Conditions: Heat the mixture to reflux (or a suitable temperature like 80 °C) and maintain for 2-4 hours.[4]
-
Monitoring: Monitor the consumption of the starting material using TLC or LC-MS.
-
Work-up and Isolation: Upon completion, cool the mixture to room temperature. If a precipitate forms, it can be collected by filtration. Alternatively, the solvent can be removed under reduced pressure, and the residue can be purified by column chromatography or recrystallization.
Reduction of the Nitro Group
A frequent and vital transformation of nitropyridines is the reduction of the nitro group to a primary amine. This opens up a vast array of subsequent chemical modifications, such as amide bond formation, diazotization, or reductive amination.
Caption: Experimental workflow for a comparative reactivity study.
Protocol 3: Catalytic Hydrogenation of this compound
Causality: Catalytic hydrogenation is a clean and efficient method for nitro group reduction. Catalysts like Palladium on carbon (Pd/C) or Raney Nickel facilitate the addition of hydrogen across the N=O bonds. This method avoids the use of harsh, stoichiometric metal reductants.[9]
-
Reaction Setup: In a hydrogenation vessel, dissolve this compound (1.0 equiv.) in a suitable solvent such as methanol or ethyl acetate.
-
Catalyst Addition: Carefully add a catalytic amount of 10% Pd/C (typically 5-10 mol % by weight) to the solution under an inert atmosphere.
-
Hydrogenation: Seal the vessel and purge it several times with hydrogen gas. Pressurize the vessel with hydrogen (typically 1-3 bar) and stir the mixture vigorously at room temperature.[9]
-
Monitoring: The reaction progress can be monitored by the cessation of hydrogen uptake or by TLC/LC-MS analysis of aliquots.
-
Work-up: Once the reaction is complete, carefully vent the hydrogen and purge the vessel with an inert gas (e.g., nitrogen). Filter the reaction mixture through a pad of Celite to remove the palladium catalyst.
-
Isolation: Wash the Celite pad with the reaction solvent. Combine the filtrates and remove the solvent under reduced pressure to yield the desired 2-methoxy-4-methyl-5-aminopyridine.
Conclusion
The reactivity of this compound is primarily dictated by the strong activating effect of the 5-nitro group, tempered by the poor leaving group ability of the 2-methoxy substituent. While it can undergo nucleophilic aromatic substitution, it is significantly less reactive than its chloro-substituted analogs like 2-chloro-5-nitropyridine and 4-chloro-3-nitropyridine. This lower reactivity necessitates more stringent reaction conditions for displacing the methoxy group. However, the compound remains a valuable intermediate, particularly for transformations involving the versatile nitro group, such as reduction to an amine, which provides a gateway to a diverse range of functionalized pyridine derivatives for pharmaceutical and agrochemical research. Understanding these relative reactivities is paramount for designing efficient and logical synthetic routes.
References
- 1. EAS Reactions of Pyridine Explained: Definition, Examples, Practice & Video Lessons [pearson.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 7. prepchem.com [prepchem.com]
- 8. jubilantingrevia.com [jubilantingrevia.com]
- 9. Buy 2-Methoxy-5-methylpyridin-4-amine (EVT-1720341) | 1260663-96-4 [evitachem.com]
A Comparative Guide to the Validation of Analytical Methods for 2-Methoxy-4-methyl-5-nitropyridine Quantification
In the landscape of pharmaceutical development and quality control, the precise and accurate quantification of chemical intermediates is paramount. 2-Methoxy-4-methyl-5-nitropyridine, a key building block in the synthesis of various active pharmaceutical ingredients (APIs), requires robust analytical methods to ensure the integrity of the final product. This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) for the quantification of this compound, grounded in the principles of analytical method validation as outlined by the International Council for Harmonisation (ICH) Q2(R1) guidelines.[1][2][3]
The Critical Role of Method Validation
Before delving into specific methodologies, it is crucial to understand the "why" behind method validation. An analytical method is not merely a set of instructions; it is a scientifically sound process that must be proven "fit for purpose."[1] Validation provides documented evidence that the method will consistently produce results that are accurate, reliable, and reproducible. This assurance is the bedrock of regulatory compliance and, ultimately, patient safety.
The core parameters of method validation, as stipulated by ICH Q2(R1), include accuracy, precision, specificity, linearity, range, limit of detection (LOD), limit of quantitation (LOQ), and robustness.[1][2][3] Each of these will be explored in the context of the proposed methods.
High-Performance Liquid Chromatography (HPLC): The Workhorse of Pharmaceutical Analysis
HPLC is often the method of choice for the analysis of non-volatile and thermally labile compounds, making it an excellent candidate for this compound. A reversed-phase HPLC (RP-HPLC) method is proposed here, leveraging a non-polar stationary phase and a polar mobile phase.
Proposed HPLC Method Parameters
| Parameter | Recommended Condition | Rationale |
| Column | C18, 150 mm x 4.6 mm, 5 µm | The C18 stationary phase provides excellent retention for moderately polar compounds like nitropyridines. |
| Mobile Phase | Acetonitrile:Water (60:40 v/v) with 0.1% Formic Acid | A mixture of acetonitrile and water allows for the fine-tuning of retention time. Formic acid is added to improve peak shape and ensure the analyte is in a single ionic form. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column, providing a balance between analysis time and backpressure. |
| Column Temperature | 30 °C | Maintaining a constant column temperature ensures reproducible retention times. |
| Detection | UV at 254 nm | The aromatic and nitro-substituted nature of the analyte suggests strong UV absorbance at this wavelength. |
| Injection Volume | 10 µL | A typical injection volume to ensure good peak shape and sensitivity. |
Validation of the Proposed HPLC Method
The validation of this HPLC method would proceed according to the workflow illustrated below.
Caption: Workflow for the validation of the proposed HPLC method.
Specificity:
-
Prepare a blank solution (diluent only), a solution of the this compound standard, and a sample solution spiked with known impurities or related compounds.
-
Inject each solution into the HPLC system.
-
Causality: The goal is to demonstrate that the peak for this compound is well-resolved from any other components and that the blank shows no interfering peaks at the retention time of the analyte.
Linearity and Range:
-
Prepare a series of at least five standard solutions of this compound at different concentrations, typically ranging from 50% to 150% of the expected sample concentration.
-
Inject each standard in triplicate.
-
Plot the peak area against the concentration and perform a linear regression analysis.
-
Causality: This establishes the relationship between the detector response and the analyte concentration and defines the range over which this relationship is linear, with an R² value typically >0.995.
Accuracy:
-
Prepare spiked placebo samples at three concentration levels (e.g., 80%, 100%, and 120% of the nominal concentration).
-
Analyze these samples in triplicate.
-
Calculate the percent recovery of the analyte.
-
Causality: Accuracy demonstrates the closeness of the measured value to the true value. Good recovery (typically 98-102%) indicates an accurate method.
Precision:
-
Repeatability (Intra-assay precision): Analyze a minimum of six replicate samples at 100% of the test concentration on the same day, with the same analyst and instrument.
-
Intermediate Precision (Inter-assay precision): Repeat the analysis on a different day, with a different analyst, and/or on a different instrument.
-
Calculate the relative standard deviation (RSD) for each set of measurements.
-
Causality: Precision measures the degree of scatter between a series of measurements. A low RSD (typically <2%) indicates a precise method.
Limit of Detection (LOD) and Limit of Quantitation (LOQ):
-
These can be determined based on the standard deviation of the response and the slope of the calibration curve, or by visual evaluation of the signal-to-noise ratio (S/N).
-
For S/N, LOD is typically where S/N is 3:1, and LOQ is where S/N is 10:1.
-
Causality: LOD is the lowest amount of analyte that can be detected but not necessarily quantitated, while LOQ is the lowest amount that can be quantitated with acceptable precision and accuracy.
Robustness:
-
Intentionally make small variations to the method parameters, such as the mobile phase composition (±2%), column temperature (±5 °C), and flow rate (±0.1 mL/min).
-
Analyze samples under these modified conditions.
-
Evaluate the impact on the results (e.g., retention time, peak area).
-
Causality: Robustness demonstrates the reliability of the method with respect to minor variations in its parameters, which are expected during routine use.
Gas Chromatography-Mass Spectrometry (GC-MS): A High-Sensitivity Alternative
For volatile and thermally stable compounds, GC-MS offers excellent sensitivity and selectivity.[4][5] Given the structure of this compound, it is expected to be amenable to GC analysis. The mass spectrometer provides an additional layer of confirmation through the mass-to-charge ratio (m/z) of the analyte and its fragments.
Proposed GC-MS Method Parameters
| Parameter | Recommended Condition | Rationale |
| Column | HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) | A non-polar column suitable for a wide range of compounds. |
| Inlet Temperature | 250 °C | Ensures complete volatilization of the analyte without degradation. |
| Oven Program | Start at 100 °C, hold for 1 min, ramp to 280 °C at 15 °C/min, hold for 5 min | A temperature gradient to ensure good separation from any impurities. |
| Carrier Gas | Helium at a constant flow of 1.2 mL/min | An inert carrier gas that provides good chromatographic efficiency. |
| Ionization Mode | Electron Ionization (EI) at 70 eV | A standard, robust ionization technique that produces reproducible fragmentation patterns. |
| MS Detection | Selected Ion Monitoring (SIM) of characteristic ions | SIM mode enhances sensitivity and selectivity by monitoring only specific m/z values for the analyte. Based on its structure, prominent ions would be expected at m/z 168 (molecular ion) and fragments corresponding to the loss of functional groups.[6] |
Validation of the Proposed GC-MS Method
The validation of the GC-MS method follows the same principles as the HPLC method, with some nuances in the experimental execution.
Caption: Logical relationships in the validation of a GC-MS method.
The experimental protocols for validation would be analogous to those for HPLC, with the primary difference being the instrumentation and the use of mass spectral data for confirmation.
Comparative Summary of HPLC and GC-MS
The choice between HPLC and GC-MS will depend on the specific requirements of the analysis, including the sample matrix, required sensitivity, and available instrumentation.
| Feature | HPLC-UV | GC-MS |
| Analyte Suitability | Excellent for non-volatile and thermally labile compounds. | Suitable for volatile and thermally stable compounds. |
| Selectivity | Good, based on chromatographic separation and UV detection. | Excellent, due to both chromatographic separation and mass-selective detection. |
| Sensitivity | Generally lower than GC-MS in SIM mode. | Very high, especially in SIM mode. |
| Confirmation | Based on retention time. | High confidence, based on both retention time and mass spectrum. |
| Sample Preparation | Typically involves dissolution in a suitable solvent. | May require derivatization for non-volatile compounds, but likely not for the target analyte. |
| Instrumentation Cost | Generally lower than GC-MS. | Higher initial investment and maintenance costs. |
Conclusion
Both HPLC and GC-MS are powerful techniques for the quantification of this compound. The selection of the most appropriate method should be a considered decision based on the specific analytical needs. Regardless of the chosen technique, a thorough validation in accordance with ICH Q2(R1) guidelines is non-negotiable.[1][2][3] This ensures the generation of high-quality, reliable data, which is the cornerstone of scientific integrity and regulatory acceptance in the pharmaceutical industry. The proposed methods and validation strategies in this guide provide a robust framework for researchers, scientists, and drug development professionals to establish a fit-for-purpose analytical method for this important chemical intermediate.
References
A Comparative Guide to the Biological Potential of Substituted 5-Nitropyridines versus Other Key Heterocycles
Introduction: The Privileged Scaffold in Modern Drug Discovery
In the landscape of medicinal chemistry, heterocyclic compounds are paramount, forming the structural core of over 90% of new drugs. Among these, nitrogen-containing heterocycles like pyridine are considered "privileged scaffolds" due to their ability to bind to a wide array of biological targets, leading to diverse pharmacological activities.[1][2] The functionalization of the pyridine ring with specific substituents can dramatically modulate its biological profile. This guide focuses on the 2-methoxy-4-methyl-5-nitropyridine scaffold, a representative of the broader class of 5-nitropyridines, and provides a comparative analysis of its biological activities against other prominent heterocyclic systems such as pyrazoles and pyrimidines.
The inclusion of a nitro group (-NO₂) and a methoxy group (-OCH₃) is a deliberate strategic choice in medicinal chemistry. The nitro group, being a strong electron-withdrawing group, often enhances antimicrobial and anticancer properties.[3] Concurrently, the methoxy group can improve metabolic stability and modulate ligand-receptor interactions, with studies showing that an increased number of methoxy substituents can enhance antiproliferative activity.[4] While this compound itself is a critical intermediate in the synthesis of novel pharmaceuticals, including potential kinase inhibitors and anti-inflammatory agents[5][6], this guide will draw upon experimental data from closely related 2-alkoxy-5-nitropyridine derivatives to benchmark their potential against other well-established heterocyclic pharmacophores.
Synthetic Accessibility of the Core Scaffold
The viability of a chemical scaffold in drug development is contingent not only on its biological activity but also on its synthetic accessibility. The parent compound, this compound, can be efficiently synthesized via a straightforward nucleophilic substitution reaction, highlighting the feasibility of generating a diverse library of derivatives for screening.
Caption: General workflow for the synthesis of this compound.[7]
Comparative Anticancer Activity
Derivatives of the pyridine scaffold have shown significant potential in oncology, often through the inhibition of key signaling proteins like kinases.[5] We will compare the cytotoxic effects of 2-methoxypyridine derivatives against those of substituted pyrazoles, another heterocyclic class renowned for its anticancer properties, particularly as CDK inhibitors.[8]
Data Presentation: Pyridines vs. Pyrazoles
The following table summarizes the in vitro antiproliferative activity of selected 2-methoxypyridine-3-carbonitrile derivatives against various human cancer cell lines and compares them with a potent pyrazole-based CDK2 inhibitor.
| Compound Class | Derivative / Compound | Target / Cell Line | Activity Metric | Value (µM) | Reference |
| 2-Methoxypyridine | 5h (4-(3-Nitrophenyl) substituted) | HepG2 (Liver) | IC₅₀ | 1.12 | [9] |
| 2-Methoxypyridine | 5h (4-(3-Nitrophenyl) substituted) | DU145 (Prostate) | IC₅₀ | 1.05 | [9] |
| 2-Methoxypyridine | 5i (4-(4-Nitrophenyl) substituted) | MBA-MB-231 (Breast) | IC₅₀ | 1.21 | [9] |
| Pyrazole | Compound 15 (N,4-di(1H-pyrazol-4-yl)pyrimidin-2-amine) | CDK2 | Kᵢ | 0.005 | [8] |
| Pyrazole | Compound 15 (N,4-di(1H-pyrazol-4-yl)pyrimidin-2-amine) | A2780 (Ovarian) | GI₅₀ | 0.127 | [8] |
Analysis and Causality: The data reveals that 2-methoxypyridine derivatives bearing a nitrophenyl substituent exhibit potent, low-micromolar cytotoxic activity against multiple cancer cell lines.[9] The presence of the nitro group on the appended phenyl ring appears crucial for this high potency. In comparison, the pyrazole derivative (Compound 15) demonstrates exceptional potency at the enzyme level (nanomolar Kᵢ against CDK2) and sub-micromolar growth inhibition.[8] This suggests that while both heterocyclic scaffolds are highly effective, their primary mechanism and potency can differ. The pyridine derivatives show broad cytotoxicity, whereas the pyrazole example exhibits highly targeted enzyme inhibition. This distinction is critical for drug development, guiding choices between pursuing broad-spectrum cytotoxic agents or highly specific targeted therapies.
Mechanism of Action: Kinase Inhibition Pathway
Many heterocyclic anticancer agents function by inhibiting protein kinases, which are critical regulators of cell cycle progression and proliferation. Dysregulation of kinases like CDK2 is a hallmark of many cancers.
Caption: Simplified cell cycle pathway showing inhibition of CDK2 by heterocyclic compounds.
Comparative Antimicrobial Activity
The rise of multidrug-resistant pathogens necessitates the discovery of new antimicrobial agents. Heterocyclic compounds, particularly those containing nitro groups, have historically been a rich source of such agents.[3] Here, we compare the antimicrobial potential of nitropyridine derivatives with other nitrogen-containing heterocycles like pyrazoles and fused pyrimidine systems.
Data Presentation: Minimum Inhibitory Concentration (MIC)
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The table below compares the MIC values of various heterocyclic compounds against representative bacterial and fungal strains.
| Compound Class | Derivative / Compound | Microorganism | MIC (µg/mL) | Reference |
| Nitropyridine | Isonicotinic acid hydrazide derivative (23-27) | S. aureus | 15.62 - 31.25 | [3] |
| Nitropyridine | Isonicotinic acid hydrazide derivative (23-27) | E. coli | 15.62 - 31.25 | [3] |
| Nitropyridine | Isonicotinic acid hydrazide derivative (23-27) | C. albicans | 31.25 - 62.5 | [3] |
| Pyrazole | Nitrofuran-pyrazole derivative (3b) | S. aureus | 12.5 | [10] |
| Pyrazole | Nitrofuran-pyrazole derivative (3b) | E. coli | 12.5 | [10] |
| Pyrazole | Nitrofuran-pyrazole derivative (3b) | C. albicans | 25 | [10] |
| Thiazolo[4,5-d]pyrimidine | Compound 2a | S. aureus | 100 | [11] |
| Thiazolo[4,5-d]pyrimidine | Compound 2a | C. albicans | 100 | [11] |
| Standard Drug | Ciprofloxacin | S. aureus | 0.25 - 1 | N/A |
| Standard Drug | Fluconazole | C. albicans | 0.25 - 8 | N/A |
Analysis and Causality: The data indicates that both nitropyridine and nitrofuran-substituted pyrazole derivatives exhibit broad-spectrum antimicrobial activity, with MIC values in a comparable range.[3][10] The pyrazole derivatives showed slightly better potency in this specific study.[10] It is noteworthy that the thiazolo[4,5-d]pyrimidine derivative, while active, was significantly less potent.[11] The strong performance of the nitropyridine and pyrazole compounds underscores the importance of the nitro-heterocycle motif for antimicrobial action. This is often attributed to the in-vivo reduction of the nitro group within microbial cells, leading to the formation of cytotoxic radical species that damage DNA and other critical biomolecules.
Experimental Protocols: A Self-Validating System
To ensure the trustworthiness and reproducibility of the data presented, standardized and validated experimental protocols are essential.
Protocol 1: MTT Assay for Anticancer Activity
This colorimetric assay measures the metabolic activity of cells and is a standard method for assessing cytotoxicity. The reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals by mitochondrial dehydrogenases in living cells is the basis of this assay.
Step-by-Step Methodology:
-
Cell Seeding: Cancer cells (e.g., HepG2, DU145) are seeded into 96-well plates at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for attachment.
-
Compound Treatment: A stock solution of the test compound (e.g., 2-methoxypyridine derivative) in DMSO is prepared. Serial dilutions are made in the appropriate cell culture medium to achieve the final desired concentrations. The old medium is removed from the cells, and 100 µL of the medium containing the test compound is added to each well. A control group receives medium with DMSO only.
-
Incubation: The plates are incubated for a standard period, typically 48 or 72 hours, at 37°C in a humidified 5% CO₂ atmosphere.
-
MTT Addition: After incubation, 10 µL of a 5 mg/mL MTT solution in sterile PBS is added to each well. The plates are then incubated for an additional 2-4 hours.
-
Formazan Solubilization: The medium is carefully removed, and 100 µL of a solubilizing agent (e.g., DMSO, isopropanol with 0.04 N HCl) is added to each well to dissolve the purple formazan crystals.
-
Absorbance Reading: The plate is gently shaken to ensure uniform color, and the absorbance is measured on a microplate reader at a wavelength of 570 nm.
-
Data Analysis: The percentage of cell viability is calculated relative to the control wells. The IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) is determined by plotting a dose-response curve.
Protocol 2: Broth Microdilution for MIC Determination
This is the gold-standard method for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
Step-by-Step Methodology:
-
Compound Preparation: A stock solution of the test compound is prepared in a suitable solvent (e.g., DMSO).
-
Serial Dilution: In a 96-well microtiter plate, the compound is serially diluted (typically two-fold) in a liquid growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi). This creates a range of concentrations across the plate.
-
Inoculum Preparation: A standardized suspension of the microorganism (e.g., S. aureus, C. albicans) is prepared to a specific turbidity, typically a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL for bacteria. This is then further diluted to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in the test wells.
-
Inoculation: Each well containing the diluted compound is inoculated with the prepared microbial suspension. Positive (microbes + medium, no drug) and negative (medium only) control wells are included.
-
Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria; 35°C for 24-48 hours for yeast).
-
MIC Determination: The MIC is visually determined as the lowest concentration of the compound at which there is no visible growth (i.e., the well is clear).
Conclusion and Future Outlook
This comparative analysis demonstrates that 5-nitropyridine derivatives, represented by scaffolds like this compound, are a highly promising class of bioactive compounds. Experimental data from closely related analogues show potent anticancer and antimicrobial activities that are comparable, and in some cases potentially superior, to other well-regarded heterocyclic systems like pyrazoles and pyrimidines.
The key takeaway for researchers is the validated potential of the substituted 5-nitropyridine core. The combination of the electron-withdrawing nitro group and modulating substituents like the methoxy group provides a powerful platform for developing novel therapeutics. While pyrazoles may offer highly specific enzyme inhibitors, the nitropyridine scaffold appears to yield compounds with potent, broad-spectrum activity. Future research should focus on synthesizing and screening a wider library of this compound derivatives to fully elucidate their structure-activity relationships and identify lead candidates for preclinical development.
References
- 1. Nitropyridines in the Synthesis of Bioactive Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. nbinno.com [nbinno.com]
- 6. chemimpex.com [chemimpex.com]
- 7. prepchem.com [prepchem.com]
- 8. benchchem.com [benchchem.com]
- 9. The Synthesis, Characterization, Cytotoxic Activity Assessment and Structure-Activity Relationship of 4-Aryl-6-(2,5-dichlorothiophen-3-yl)-2-methoxypyridine-3-carbonitriles [mdpi.com]
- 10. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis and antimicrobial evaluation of some new thiazolo[4,5-d] pyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Spectroscopic Analysis and Structural Confirmation of 2-Methoxy-4-methyl-5-nitropyridine
This guide provides an in-depth, comparative analysis of the spectroscopic techniques essential for the structural elucidation of 2-Methoxy-4-methyl-5-nitropyridine. Designed for researchers, scientists, and professionals in drug development, this document moves beyond procedural lists to explain the causality behind experimental choices, ensuring a robust and validated approach to structural confirmation.
Introduction: The Imperative of Unambiguous Structural Confirmation
In the synthesis of novel chemical entities, particularly within pharmaceutical research, the unambiguous confirmation of a molecule's structure is a critical checkpoint. The biological activity of a compound is intrinsically linked to its three-dimensional architecture. Any deviation from the intended structure can lead to a loss of efficacy or, more critically, unforeseen toxicity. This compound (C₇H₈N₂O₃, Molar Mass: 168.15 g/mol ) is a substituted pyridine, a scaffold prevalent in medicinal chemistry.[1] Its specific substitution pattern—a methoxy, a methyl, and a nitro group on the pyridine ring—creates a unique electronic and steric environment that necessitates a multi-pronged analytical approach for confirmation.
This guide details the application of cornerstone spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy—to verify the structure of this compound. We will compare the information gleaned from each method, providing the experimental data and protocols necessary for replication and validation.
The Analytical Workflow: A Strategy for Structural Verification
Caption: Workflow for structural confirmation of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Skeleton
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. By probing the magnetic properties of atomic nuclei (primarily ¹H and ¹³C), it provides detailed information about the chemical environment, connectivity, and proximity of atoms.
Proton (¹H) NMR Analysis
Causality: ¹H NMR spectroscopy is the initial and most informative experiment. It allows for the direct observation of the hydrogen atoms in the molecule. The chemical shift (δ) of each proton signal indicates its electronic environment, the integration reveals the number of protons, and the splitting pattern (multiplicity) shows the number of neighboring protons, thus establishing connectivity.
Experimental Data & Interpretation: The ¹H NMR spectrum of this compound was recorded in DMSO-d₆.[2]
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale for Assignment |
| 8.94 | Singlet (s) | 1H | H-6 (Pyridine) | The nitro group at C-5 and the nitrogen in the ring are strongly electron-withdrawing, deshielding the adjacent proton significantly and shifting it downfield. |
| 6.97 | Singlet (s) | 1H | H-3 (Pyridine) | This proton is shielded relative to H-6 due to the electron-donating effect of the methoxy group at C-2. |
| 3.99 | Singlet (s) | 3H | -OCH₃ (Methoxy) | This is a characteristic chemical shift for protons of a methoxy group attached to an aromatic ring. |
| 2.58 | Singlet (s) | 3H | -CH₃ (Methyl) | This chemical shift is typical for a methyl group attached to an aromatic ring. |
The absence of coupling (all signals are singlets) for the aromatic protons is a key confirmatory feature. The protons at H-3 and H-6 are too far apart to exhibit typical ortho, meta, or para coupling. This pattern is consistent with the proposed 2,4,5-substitution on the pyridine ring.
Carbon-¹³ (¹³C) NMR Analysis
Causality: While ¹H NMR maps the protons, ¹³C NMR provides a direct look at the carbon backbone. Each unique carbon atom in the molecule gives a distinct signal, and its chemical shift is highly sensitive to its bonding and electronic environment. This allows for confirmation of the number of unique carbons and the presence of key functional groups.
Predicted Data & Interpretation: While direct experimental ¹³C NMR data for this specific compound is not readily available in the cited literature, we can predict the approximate chemical shifts based on established principles and data from similar substituted pyridines.[3][4]
| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale for Prediction |
| ~165 | C-2 | The carbon attached to the electronegative oxygen of the methoxy group is significantly deshielded. |
| ~150 | C-4 | The carbon bearing the methyl group. |
| ~145 | C-6 | The carbon adjacent to the ring nitrogen is deshielded. |
| ~140 | C-5 | The carbon attached to the electron-withdrawing nitro group is deshielded. |
| ~110 | C-3 | The carbon adjacent to the methoxy group and ring nitrogen is shielded relative to other aromatic carbons. |
| ~55 | -OCH₃ | A typical chemical shift for a methoxy carbon. |
| ~20 | -CH₃ | A typical chemical shift for an aromatic methyl carbon. |
The presence of seven distinct signals in the ¹³C NMR spectrum would strongly support the proposed structure.
Standard NMR Protocol
-
Sample Preparation: Dissolve 5-10 mg of the purified this compound in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a 5 mm NMR tube.
-
Instrument Setup: Use a 400 MHz (or higher) NMR spectrometer. Tune and shim the instrument to ensure homogeneity of the magnetic field.
-
¹H NMR Acquisition: Acquire a standard one-dimensional proton spectrum. Typical parameters include a 30-degree pulse angle, a 1-2 second relaxation delay, and 16-32 scans.
-
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. Due to the lower natural abundance and sensitivity of ¹³C, more scans (e.g., 1024 or more) and a longer relaxation delay may be required.
-
Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID). Calibrate the chemical shift scale using the residual solvent peak as an internal standard (e.g., DMSO-d₅ at 2.50 ppm for ¹H).
Mass Spectrometry (MS): The Molecular Weight Gatekeeper
Causality: Mass spectrometry is the definitive technique for determining the molecular weight of a compound. It involves ionizing the molecule and then measuring the mass-to-charge ratio (m/z) of the resulting ions. This provides a direct measurement of the molecular mass, allowing for the confirmation of the molecular formula. The fragmentation pattern can also offer additional structural clues.
Experimental Data & Interpretation: Low-resolution mass spectrometry (LRMS) data provides integer mass information.[2]
| m/z (Mass-to-Charge Ratio) | Relative Intensity | Assignment | Rationale for Fragmentation |
| 168 | 98% | [M]⁺ | Molecular ion, confirming the molecular weight of 168 g/mol . |
| 167 | 100% | [M-H]⁺ | Loss of a hydrogen radical, a common fragmentation for aromatic compounds. |
| 151 | 34% | [M-OH]⁺ or [M-CH₃-O]⁺ | Likely loss of a methyl radical followed by loss of oxygen, or a rearrangement. |
| 138 | 24% | [M-NO]⁺ | Loss of a nitric oxide radical from the nitro group. |
The most crucial piece of information is the molecular ion peak at m/z 168, which corresponds to the molecular formula C₇H₈N₂O₃.[5] High-Resolution Mass Spectrometry (HRMS) would provide a more precise mass measurement, allowing for the unambiguous confirmation of the elemental composition against other possibilities with the same nominal mass.
Caption: Key fragmentation pathways for this compound in MS.
Standard MS Protocol (Electron Ionization)
-
Sample Introduction: Introduce a small amount of the sample (typically dissolved in a volatile solvent like methanol or dichloromethane) into the mass spectrometer via a direct insertion probe or a Gas Chromatography (GC) inlet.[6]
-
Ionization: Utilize Electron Ionization (EI) at a standard energy of 70 eV. This high energy ensures fragmentation and provides a characteristic fingerprint.[6]
-
Mass Analysis: Scan a suitable mass range (e.g., m/z 40-300) using a quadrupole or time-of-flight (TOF) analyzer.
-
Data Analysis: Identify the molecular ion peak [M]⁺. Analyze the major fragment ions to corroborate the proposed structure.
Infrared (IR) Spectroscopy: Identifying the Functional Groups
Causality: IR spectroscopy measures the vibrations of bonds within a molecule. Specific functional groups absorb infrared radiation at characteristic frequencies. Therefore, an IR spectrum provides a rapid and effective way to confirm the presence or absence of key functional groups, such as C=O, O-H, N-O, and C-O.
Predicted Data & Interpretation: While a specific spectrum is not detailed in the search results, the presence of an ATR-IR spectrum is noted.[7] We can predict the key vibrational bands based on the molecule's functional groups.
| Predicted Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| ~3100-3000 | C-H Stretch | Aromatic C-H |
| ~2950-2850 | C-H Stretch | Aliphatic (-CH₃, -OCH₃) |
| ~1600 & ~1475 | C=C and C=N Stretch | Pyridine Ring |
| ~1550 & ~1350 | Asymmetric & Symmetric N-O Stretch | Nitro Group (-NO₂) |
| ~1250 | Asymmetric C-O-C Stretch | Aryl Ether (-OCH₃) |
| ~1050 | Symmetric C-O-C Stretch | Aryl Ether (-OCH₃) |
The definitive presence of strong absorption bands around 1550 cm⁻¹ and 1350 cm⁻¹ is crucial for confirming the nitro group. Similarly, the characteristic C-O-C stretching bands confirm the methoxy substituent.
Standard IR Protocol (ATR)
-
Sample Preparation: Place a small amount of the solid sample directly onto the crystal (e.g., diamond or germanium) of the Attenuated Total Reflectance (ATR) accessory.
-
Data Acquisition: Apply pressure using the anvil to ensure good contact between the sample and the crystal. Collect the spectrum, typically by co-adding 16-32 scans over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.
-
Background Correction: A background spectrum of the clean ATR crystal should be acquired and automatically subtracted from the sample spectrum.
-
Data Analysis: Identify the major absorption bands and assign them to the corresponding functional group vibrations.
Comparison with Alternative Analytical Methods
While NMR, MS, and IR form the core of structural analysis, other methods can provide complementary or definitive information.
| Method | Information Provided | Advantages | Disadvantages |
| X-ray Crystallography | Provides the exact three-dimensional arrangement of atoms in a single crystal, including bond lengths and angles. | The "gold standard" for absolute structure determination. | Requires a suitable single crystal, which can be difficult to grow. |
| Elemental Analysis | Determines the percentage composition of elements (C, H, N). | Provides empirical formula confirmation. | Does not provide information on connectivity or isomerism. Requires high sample purity. |
| High-Performance Liquid Chromatography (HPLC) | Used to assess the purity of the sample and can be coupled with a mass spectrometer (LC-MS).[8] | Excellent for purity assessment and can be used for preparative separation. | Provides limited structural information on its own. |
For this compound, the combined data from ¹H NMR, ¹³C NMR, MS, and IR is sufficient for unambiguous structural confirmation. X-ray crystallography would only be necessary if the stereochemistry or a particularly unusual conformation needed to be confirmed.
Conclusion
The structural confirmation of this compound is reliably achieved through a synergistic application of modern spectroscopic techniques. ¹H NMR establishes the proton environment and connectivity, Mass Spectrometry confirms the molecular weight and formula, and Infrared Spectroscopy verifies the presence of key functional groups. When the data from these independent methods converge—a ¹H NMR spectrum with four distinct singlets, a mass spectrum with a molecular ion at m/z 168, and an IR spectrum showing characteristic nitro and ether bands—a high degree of confidence in the assigned structure is achieved. This guide provides the necessary data, protocols, and scientific rationale to empower researchers to perform and interpret these analyses with confidence and integrity.
References
- 1. nbinno.com [nbinno.com]
- 2. prepchem.com [prepchem.com]
- 3. 2-Methoxypyridine(1628-89-3) 13C NMR [m.chemicalbook.com]
- 4. rsc.org [rsc.org]
- 5. PubChemLite - this compound (C7H8N2O3) [pubchemlite.lcsb.uni.lu]
- 6. benchchem.com [benchchem.com]
- 7. This compound | C7H8N2O3 | CID 243169 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. helixchrom.com [helixchrom.com]
The Strategic Utility of the Nitropyridine Scaffold: A Comparative Guide to Kinase Inhibitor Efficacy
For the discerning researcher in drug development, the selection of a core chemical scaffold is a decision that dictates the trajectory of a research program. The nitropyridine ring system, a privileged structure in medicinal chemistry, offers a versatile and strategically activated platform for the synthesis of targeted therapeutics.[1] This guide provides an in-depth comparison of the efficacy of kinase inhibitors synthesized from nitropyridine precursors, with a particular focus on derivatives of the 4-methyl-5-nitropyridine scaffold and its close analogs. We will dissect the synthetic rationale, compare biological potency, and provide actionable experimental protocols to empower your own discovery efforts.
The Nitropyridine Scaffold: A Chemist's Ally in Kinase Inhibitor Design
The pyridine ring, an isostere of benzene, is a common feature in FDA-approved drugs. The introduction of a nitro group (-NO₂) dramatically alters the electronic properties of the ring, making it electron-deficient. This activation is particularly advantageous for nucleophilic aromatic substitution (SNAr) reactions, allowing for the controlled and regioselective introduction of various functionalities. This chemical tractability is paramount in the iterative process of optimizing a drug candidate's potency, selectivity, and pharmacokinetic properties.
Derivatives of 2-methoxy-4-methyl-5-nitropyridine and its analogs, such as 2-amino-4-methyl-5-nitropyridine, serve as exemplary starting materials. The methoxy or amino group at the 2-position and the methyl group at the 4-position modulate the reactivity of the ring, while the nitro group at the 5-position is not only a powerful electron-withdrawing group but can also be reduced to an amino group, providing a handle for further chemical elaboration. This inherent functionality makes these scaffolds ideal for building complex molecules that can precisely fit into the ATP-binding pockets of kinases.
Comparative Efficacy of Nitropyridine-Derived Kinase Inhibitors
To illustrate the therapeutic potential of this scaffold, we will compare three distinct kinase inhibitors, each targeting a different kinase family but all originating from nitropyridine-based synthetic routes.
| Drug Candidate | Target Kinase | Therapeutic Area | Nitropyridine Precursor (or close analog) |
| AZD7648 | DNA-dependent Protein Kinase (DNA-PK) | Oncology | 2-amino-4-methyl-5-nitropyridine |
| Ruxolitinib | Janus Kinase 1/2 (JAK1/JAK2) | Myelofibrosis, Polycythemia Vera | (Generic) Nitropyridine derivative |
| Fasudil | Rho-associated Kinase (ROCK) | Neurodegenerative Diseases, Vasospasm | (Generic) Nitropyridine derivative |
AZD7648: A Potent DNA-PK Inhibitor for Oncology
AZD7648 is a potent and selective, orally active inhibitor of DNA-PK, a key enzyme in the non-homologous end joining (NHEJ) pathway for DNA double-strand break repair.[2][3] Its synthesis leverages a 4-methyl-5-nitropyridine core, demonstrating the direct translation of this scaffold to a clinical candidate.
Efficacy Data:
-
Biochemical Potency: AZD7648 exhibits exceptional potency with a half-maximal inhibitory concentration (IC₅₀) of 0.6 nM against the DNA-PK enzyme.[2][3]
-
Cellular Activity: In cellular assays, it effectively inhibits the phosphorylation of DNA-PK substrates, with a reported IC₅₀ of 92 nM for inhibiting autophosphorylation.[4]
-
Synergistic Effects: Preclinical data show that AZD7648 enhances the efficacy of DNA-damaging agents, including radiotherapy and PARP inhibitors like olaparib.[5] In immunocompetent mouse models, the combination of AZD7648 and radiotherapy led to complete tumor regressions.[6][7]
-
Clinical Development: AZD7648 is currently in Phase I/II clinical trials, both as a monotherapy and in combination with other anticancer agents (NCT03907969, NCT04550104).[1][5][6]
Mechanism of Action: DNA-PK Inhibition
The following diagram illustrates the role of DNA-PK in the NHEJ pathway and the point of inhibition by AZD7648.
Caption: Inhibition of the NHEJ pathway by AZD7648.
Ruxolitinib: A JAK1/2 Inhibitor for Myeloproliferative Neoplasms
Ruxolitinib is a first-in-class inhibitor of JAK1 and JAK2, kinases that play a central role in the JAK-STAT signaling pathway, which is often dysregulated in myelofibrosis and polycythemia vera.
Efficacy Data:
-
Biochemical Potency: Ruxolitinib potently inhibits JAK1 and JAK2 with IC₅₀ values of 3.3 nM and 2.8 nM , respectively.[8][9]
-
Clinical Efficacy: The pivotal COMFORT-I and COMFORT-II Phase III trials demonstrated that ruxolitinib treatment leads to significant reductions in spleen volume and ameliorates disease-related symptoms in patients with myelofibrosis.[10] For instance, in COMFORT-II, 28% of patients receiving ruxolitinib achieved at least a 35% reduction in spleen volume at 48 weeks, compared to 0% in the best available therapy arm.[10]
-
Survival Benefit: Further analysis of clinical trial data has suggested a survival advantage for patients treated with ruxolitinib.[8]
Mechanism of Action: JAK-STAT Pathway Inhibition
The diagram below outlines the JAK-STAT signaling cascade and its inhibition by Ruxolitinib.
Caption: The JAK-STAT signaling pathway and point of inhibition.
Fasudil: A ROCK Inhibitor with Neuroprotective Potential
Fasudil is a Rho-associated kinase (ROCK) inhibitor that has been approved in Japan for the treatment of cerebral vasospasm.[11] Emerging preclinical and clinical evidence suggests its potential as a therapeutic for neurodegenerative diseases like Amyotrophic Lateral Sclerosis (ALS) and Parkinson's Disease.[11][12][13][14]
Efficacy Data:
-
Preclinical Efficacy: In animal models of neurodegenerative diseases, Fasudil has been shown to increase neuronal survival, promote axonal regeneration, and modulate neuroinflammation.[12][13][14]
-
Clinical Application: While not yet approved for neurodegenerative diseases in most regions, it has a long history of safe clinical use for other indications.[11] A Phase IIa clinical trial (ROCK-ALS) has investigated its safety and efficacy in ALS patients.[13]
-
Mechanism: Fasudil inhibits ROCK, which in turn reduces the phosphorylation of downstream targets, leading to effects on the actin cytoskeleton, axonal growth, and reduction of neuronal apoptosis.[13][15]
Quantitative Efficacy Comparison
The following table summarizes the key potency data for the discussed kinase inhibitors.
| Inhibitor | Target | IC₅₀ (Biochemical Assay) | Key Efficacy Endpoint |
| AZD7648 | DNA-PK | 0.6 nM[2] | Sensitization to radiotherapy, induction of tumor regression in vivo[6][7] |
| Ruxolitinib | JAK1 / JAK2 | 3.3 nM / 2.8 nM[8][9] | ≥35% reduction in spleen volume in myelofibrosis patients |
| Fasudil | ROCK | (Varies by assay) | Improved motor function and survival in preclinical neurodegeneration models[13] |
Experimental Protocols
To facilitate the evaluation of novel kinase inhibitors derived from nitropyridine scaffolds, we provide a detailed, generalized protocol for an in vitro kinase assay.
In Vitro DNA-PK Kinase Assay (Luminescence-Based)
This protocol is adapted for a commercially available assay kit, such as the ADP-Glo™ Kinase Assay, which measures kinase activity by quantifying the amount of ADP produced.[16][17][18]
Objective: To determine the IC₅₀ value of a test compound against the DNA-PK enzyme.
Materials:
-
Recombinant human DNA-PK enzyme and its peptide substrate.[18]
-
DNA-PK Activation Buffer.[17]
-
Test compound (dissolved in 100% DMSO).
-
Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT).[17]
-
ATP (high purity).
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar.
-
White, opaque 384-well assay plates.
-
Plate reader capable of measuring luminescence.
Workflow Diagram:
Caption: Experimental workflow for the in vitro luminescence-based kinase assay.
Step-by-Step Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compound in DMSO. Typically, a 10-point, 3-fold dilution series is appropriate, starting from a high concentration (e.g., 10 mM).
-
Plate Setup: Using an acoustic liquid handler or a manual multichannel pipette, transfer a small volume (e.g., 25-50 nL) of the compound dilutions to the 384-well assay plates. Include "high control" wells (DMSO only, 0% inhibition) and "low control" wells (no enzyme, 100% inhibition).
-
Enzyme/Substrate Addition: Prepare a 2X master mix of DNA-PK enzyme and its specific peptide substrate in Kinase Assay Buffer, including the DNA activator. Add 5 µL of this mix to each well.
-
Pre-incubation: Gently mix the plate and incubate for 10-15 minutes at room temperature to allow the inhibitor to bind to the enzyme.[19]
-
Reaction Initiation: Add 5 µL of a 2X ATP solution to all wells to start the kinase reaction. The final ATP concentration should be close to the Km of the enzyme for ATP.[19] The final reaction volume is 10 µL.
-
Kinase Reaction: Incubate the plate at room temperature for 60 minutes.[16]
-
Reaction Termination and ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to each well. This will stop the kinase reaction and deplete any remaining ATP. Incubate for 40 minutes at room temperature.[17]
-
Signal Development: Add 10 µL of Kinase Detection Reagent to each well. This reagent will convert the ADP generated by the kinase reaction into ATP, which is then used by a luciferase to produce a luminescent signal. Incubate for 30-60 minutes at room temperature.[17]
-
Data Acquisition: Measure the luminescence of each well using a plate reader.
-
Data Analysis:
-
Subtract the background luminescence (low control) from all other readings.
-
Calculate the percentage of inhibition for each compound concentration relative to the high control (0% inhibition).
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic dose-response curve to determine the IC₅₀ value.
-
Conclusion: A Scaffold for Future Discoveries
The this compound scaffold and its close chemical relatives represent a highly valuable starting point for the development of targeted kinase inhibitors. The inherent chemical reactivity of the nitropyridine core allows for diverse synthetic modifications, leading to potent and selective drug candidates like AZD7648. By comparing the efficacy of drugs derived from this family, such as AZD7648, Ruxolitinib, and Fasudil, we can appreciate the broad therapeutic potential unlocked by this privileged chemical structure. The provided protocols and comparative data serve as a foundational resource for researchers aiming to leverage the strategic advantages of nitropyridines in their own drug discovery endeavors.
References
- 1. ClinicalTrials.gov [clinicaltrials.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. rndsystems.com [rndsystems.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Inhibition of DNA-PK with AZD7648 Sensitizes Tumor Cells to Radiotherapy and Induces Type I IFN-Dependent Durable Tumor Control - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. Efficacy of Ruxolitinib for Myelofibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Efficacy and Safety of Ruxolitinib in the Treatment of Patients with Myelofibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Frontiers | Protocol for a randomized, placebo-controlled, double-blind phase IIa study of the safety, tolerability, and symptomatic efficacy of the ROCK-inhibitor Fasudil in patients with Parkinson’s disease (ROCK-PD) [frontiersin.org]
- 12. Advantages of Rho-associated kinases and their inhibitor fasudil for the treatment of neurodegenerative diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Compassionate Use of the ROCK Inhibitor Fasudil in Three Patients With Amyotrophic Lateral Sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Safety, tolerability and efficacy of the rho kinase inhibitor fasudil in patients with amyotrophic lateral sclerosis (ROCK-ALS): a phase 2, randomised, double-blind, placebo-controlled trial - PMC [pmc.ncbi.nlm.nih.gov]
- 15. A Method for Measuring Rho Kinase Activity in Tissues and Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. promega.com [promega.com]
- 18. DNA-PKcs kinase activity stabilizes the transcription factor Egr1 in activated immune cells - PMC [pmc.ncbi.nlm.nih.gov]
- 19. benchchem.com [benchchem.com]
A Comparative Guide to the Synthesis of 2-Methoxy-4-methyl-5-nitropyridine: A Cost-Benefit Analysis
Introduction: The Strategic Importance of a Versatile Intermediate
2-Methoxy-4-methyl-5-nitropyridine (CAS 6635-90-1) is a pivotal building block in the synthesis of complex organic molecules. Its substituted pyridine ring is a common feature in a variety of pharmacologically active compounds and agrochemicals.[1] The strategic placement of the methoxy, methyl, and nitro groups offers multiple avenues for further functionalization, making it a valuable intermediate for drug development professionals and research chemists. However, the economic viability and scalability of any large-scale synthesis depend heavily on the chosen synthetic route.
This guide provides an in-depth cost-benefit analysis of the primary established synthetic pathway to this compound and evaluates a more direct, albeit theoretical, alternative. We will dissect each route, focusing on starting material costs, process complexity, reaction yields, safety considerations, and scalability to provide a clear framework for researchers and process chemists to make informed strategic decisions.
Route 1: The Established Multi-Step Synthesis from 2-Amino-4-methylpyridine
The most widely documented method to synthesize this compound is a four-step sequence commencing with the readily available and inexpensive starting material, 2-amino-4-methylpyridine. While robust and well-characterized, this pathway involves several intermediate isolations and the use of hazardous reagents.
Workflow Overview: Route 1
Caption: Workflow for the multi-step synthesis of this compound.
Detailed Mechanistic and Process Analysis
Step 1: Electrophilic Nitration The synthesis begins with the electrophilic nitration of 2-amino-4-methylpyridine. The amino group is a strong activating group that directs the incoming electrophile (the nitronium ion, NO₂⁺, generated from nitric and sulfuric acids) to the ortho and para positions. This results in a mixture of 2-amino-3-nitro-4-methylpyridine and the desired 2-amino-5-nitro-4-methylpyridine.[2]
-
Causality: The use of a strong acid mixture is necessary to generate a potent electrophile capable of nitrating the pyridine ring. However, this lack of complete regioselectivity is a primary drawback, as it necessitates a purification step and reduces the theoretical maximum yield.
Step 2: Diazotization and Hydrolysis The separated 2-amino-5-nitro-4-methylpyridine is then converted to its corresponding 2-hydroxy derivative. This is achieved via a diazotization reaction, where the primary amine is treated with sodium nitrite in an acidic medium at low temperatures (0-5 °C) to form an unstable diazonium salt, which subsequently hydrolyzes to the hydroxyl compound.[2]
-
Causality: This is a standard and effective method for converting an aromatic amine to a hydroxyl group. The low temperature is critical to prevent the decomposition of the diazonium intermediate and minimize side reactions.
Step 3: Chlorination The 2-hydroxy-4-methyl-5-nitropyridine is chlorinated to 2-chloro-4-methyl-5-nitropyridine. This transformation is typically accomplished using aggressive chlorinating agents like phosphorus pentachloride (PCl₅) and/or phosphorus oxychloride (POCl₃) at elevated temperatures.[2]
-
Causality: The hydroxyl group on the pyridine ring is a poor leaving group. Reagents like PCl₅ and POCl₃ are required to convert it into a better leaving group, allowing for nucleophilic substitution by a chloride ion.
Step 4: Nucleophilic Aromatic Substitution (Methoxylation) The final step is a nucleophilic aromatic substitution where the chlorine atom on 2-chloro-4-methyl-5-nitropyridine is displaced by a methoxide ion. The methoxide is generated in situ by reacting sodium metal with anhydrous methanol. This reaction proceeds efficiently, with reported yields as high as 98%.[3]
-
Causality: The electron-withdrawing nitro group at the 5-position strongly activates the 2-position (para to the nitro group) towards nucleophilic attack, facilitating the displacement of the chloride by the methoxide nucleophile.
Route 2: A Theoretical Two-Step Approach via Direct Nitration
A theoretically more efficient route would involve the direct nitration of 2-methoxy-4-methylpyridine. This pathway would significantly reduce the number of synthetic steps, thereby saving time, resources, and reducing waste.
Workflow Overview: Route 2
Caption: Theoretical workflow for the direct synthesis of this compound.
Detailed Mechanistic and Process Analysis
Step 1: Direct Electrophilic Nitration In this proposed route, 2-methoxy-4-methylpyridine, which is commercially available, would be directly nitrated.[4][5] The methoxy group at the 2-position is an activating, ortho-para directing group. Therefore, nitration is expected to occur at the 3-position (ortho) and the 5-position (para).
-
Causality and Core Challenge: While this route is attractive for its step-economy, its primary and most significant challenge is regioselectivity . The reaction would almost certainly produce a mixture of 2-methoxy-4-methyl-3-nitropyridine and the desired this compound. The separation of these isomers could be difficult and costly, potentially negating the benefits of the shorter route. There is currently no widely published, high-yield protocol for this specific transformation that overcomes the issue of isomer formation.
Comparative Analysis: Head-to-Head Evaluation
| Parameter | Route 1: From 2-Amino-4-methylpyridine | Route 2: Direct Nitration (Theoretical) |
| Starting Material | 2-Amino-4-methylpyridine | 2-Methoxy-4-methylpyridine |
| Starting Material Cost | Relatively low; available as a bulk chemical.[6] | Higher; appears to be a specialty/fine chemical.[4][7] |
| Number of Steps | 4 (Nitration, Diazotization, Chlorination, Methoxylation) | 2 (Nitration, Purification) |
| Key Reagents & Hazards | Fuming HNO₃, H₂SO₄, NaNO₂, PCl₅, POCl₃, Na metal. (Highly corrosive, toxic, water-reactive) | HNO₃, H₂SO₄ (Corrosive) |
| Primary Challenge | Multiple steps, cumulative yield loss, handling of several hazardous reagents, waste disposal. | Achieving high regioselectivity; separation of 3-nitro and 5-nitro isomers. |
| Overall Yield | Documented, but variable depending on efficiency of each step. Final step is high-yielding (98%).[3] | Unknown and likely moderate for the desired isomer without significant process optimization. |
| Scalability | Proven and established, but requires specialized equipment for handling hazardous materials. | Potentially high if the regioselectivity/separation challenge can be solved efficiently. |
Experimental Protocols
Protocol for Route 1: Multi-Step Synthesis
This protocol is a synthesis of procedures described in the literature and should be performed by trained chemists with appropriate safety precautions.[2][3]
Step 1: Synthesis of 2-amino-5-nitro-4-methylpyridine
-
In a flask equipped for cooling and stirring, slowly add 2-amino-4-methylpyridine to concentrated sulfuric acid while maintaining a temperature of 5-10 °C in an ice bath.
-
Once dissolved, slowly add a pre-mixed solution of concentrated sulfuric acid and fuming nitric acid, keeping the temperature below 10 °C.
-
After addition, slowly warm the mixture to 60 °C and maintain for several hours until the reaction is complete (monitored by TLC).
-
Carefully pour the reaction mixture onto crushed ice and neutralize with an ammonia solution to a pH of 5.0-5.5 to precipitate the isomer mixture.
-
Filter the crude product. The desired 2-amino-5-nitro-4-methylpyridine can be separated from the 3-nitro isomer by fractional crystallization or chromatography.
Step 2: Synthesis of 2-hydroxy-4-methyl-5-nitropyridine
-
Dissolve the purified 2-amino-5-nitro-4-methylpyridine in dilute sulfuric acid and cool the solution to 0-2 °C.
-
Slowly add a pre-chilled aqueous solution of sodium nitrite (NaNO₂) dropwise, maintaining the temperature at approximately 5 °C.
-
Stir for 30 minutes after addition is complete.
-
Filter the reaction mixture. The product, 2-hydroxy-5-nitro-4-methylpyridine, will precipitate from the filtrate.
Step 3: Synthesis of 2-chloro-4-methyl-5-nitropyridine
-
In a reaction vessel suitable for high temperatures and corrosive reagents, combine 2-hydroxy-4-methyl-5-nitropyridine with phosphorus oxychloride (POCl₃) and phosphorus pentachloride (PCl₅).
-
Heat the mixture to 110-150 °C for 2-3 hours.
-
After cooling, carefully pour the reaction mixture into ice water to quench the excess phosphorus halides.
-
The product will precipitate as a solid. Extract with a suitable organic solvent (e.g., dichloromethane), dry the organic layer, and evaporate the solvent.
Step 4: Synthesis of this compound
-
In a flask under an inert atmosphere, dissolve sodium metal in anhydrous methanol at 0 °C to prepare sodium methoxide.
-
Add a solution of 2-chloro-4-methyl-5-nitropyridine in anhydrous methanol dropwise to the stirred sodium methoxide solution.
-
Allow the reaction to stir at room temperature for 30 minutes.
-
Evaporate the methanol under reduced pressure.
-
Add water to the solid residue, adjust the pH to ~6 with HCl, and extract the aqueous mixture with ethyl acetate.
-
Combine the organic extracts, dry with MgSO₄, and evaporate the solvent to yield the final product as a solid.[3]
Conclusion and Strategic Recommendation
Based on the available data, Route 1 is the more pragmatic and reliable choice for the synthesis of this compound at both laboratory and industrial scales. Its primary advantages are the low cost of the starting material and the well-documented, predictable nature of each chemical transformation. While it suffers from a long process and the use of hazardous reagents, these are known challenges that can be managed with standard engineering controls and safety protocols.
Route 2 represents a significant opportunity for process improvement. A shorter, more atom-economical synthesis is highly desirable. However, its viability is entirely dependent on solving the critical challenge of regioselectivity. For research and development teams, investing in the development of a selective nitration catalyst or an efficient, scalable method for separating the 3- and 5-nitro isomers could be highly rewarding. If this hurdle were overcome, Route 2 would undoubtedly become the superior and more cost-effective method of production.
References
- 1. abacipharma.com [abacipharma.com]
- 2. Page loading... [guidechem.com]
- 3. prepchem.com [prepchem.com]
- 4. chemimpex.com [chemimpex.com]
- 5. scbt.com [scbt.com]
- 6. indiamart.com [indiamart.com]
- 7. 2-Methoxy-4-methylpyridine 98.0+%, TCI America 1 g | Buy Online | TCI America | Fisher Scientific [fishersci.com]
The Versatile World of Substituted Nitropyridines: A Comparative Guide to Their Applications
Substituted nitropyridines represent a cornerstone in modern synthetic chemistry, serving as highly versatile building blocks across a spectrum of scientific disciplines. The unique electronic properties conferred by the electron-withdrawing nitro group on the pyridine ring render these molecules amenable to a wide array of chemical transformations. This guide provides an in-depth comparison of the applications of substituted nitropyridines in medicinal chemistry, agrochemicals, and materials science, supported by experimental data to offer researchers, scientists, and drug development professionals a comprehensive resource for leveraging these powerful chemical motifs.
Medicinal Chemistry: Scaffolds for Novel Therapeutics
The pyridine moiety is a privileged structure in drug design, and the introduction of a nitro group provides a strategic handle for the synthesis of complex, biologically active molecules.[1][2] Substituted nitropyridines are instrumental in the development of novel anticancer agents, kinase inhibitors, and antimalarial compounds.
Anticancer Agents: Targeting Cell Division and Signaling
Substituted nitropyridines have emerged as a promising class of anticancer agents, primarily through their action as microtubule-targeting agents and kinase inhibitors.
Microtubule-Targeting Agents: Certain 3-nitropyridine analogues have been identified as potent inhibitors of tubulin polymerization, inducing cell cycle arrest in the G2-M phase and subsequent apoptosis.[3] These compounds bind to the colchicine-site of tubulin, disrupting microtubule dynamics, a critical process for cell division.[3] A comparative study of two such analogues, 4AZA2891 and 4AZA2996, demonstrated potent anti-proliferative activity against a range of cancer cell lines with IC50 values in the low nanomolar range.[3]
| Compound | Cancer Cell Line | IC50 (nM)[3] |
| 4AZA2891 | HT-29 (colorectal adenocarcinoma) | 5.4 |
| 4AZA2996 | HT-29 (colorectal adenocarcinoma) | 4.0 |
These data highlight the significant potential of 3-nitropyridine scaffolds in the development of novel antimitotic agents.
Kinase Inhibitors: The pyridine nucleus is a common feature in many kinase inhibitors, and nitropyridine intermediates are frequently employed in their synthesis. For example, 2,6-dichloro-3-nitropyridine has been utilized in the synthesis of inhibitors for Glycogen Synthase Kinase-3 (GSK3) and the kinase p70S6Kβ.[1][4] While a specific compound derived from this precursor did not show the expected activity against its intended target, MPS1 kinase, it did exhibit inhibitory activity against p70S6Kβ with an IC50 of 444 nM, marking it as a valuable starting point for further optimization.[1]
Furthermore, 2-chloro-5-methyl-3-nitropyridine has served as a precursor for a series of Janus Kinase 2 (JAK2) inhibitors, with the most potent compounds exhibiting IC50 values in the range of 8.5–12.2 µM.[4][5]
Experimental Protocol: Synthesis of a JAK2 Inhibitor Precursor
A key step in the synthesis of certain JAK2 inhibitors involves the nucleophilic substitution of a chloro-nitropyridine derivative. The following is a representative protocol for the synthesis of a carboxylic acid intermediate:
-
Oxidation: 2-Chloro-5-methyl-3-nitropyridine is oxidized to the corresponding carboxylic acid.
-
Nucleophilic Substitution: The activated chlorine atom is then substituted with a secondary amine.
-
Purification: The resulting carboxylic acid is purified by column chromatography.
This intermediate can then be coupled with various aromatic amines to generate a library of potential JAK2 inhibitors.[5]
Diagram: Synthesis of a JAK2 Inhibitor Precursor
Caption: A simplified workflow for the synthesis of a key intermediate for JAK2 inhibitors.
Other Therapeutic Areas
The utility of substituted nitropyridines extends beyond oncology. They are valuable precursors for compounds with a range of biological activities:
-
Urease Inhibitors: A 5-nitropyridin-2-yl derivative has shown dual inhibitory activity against chymotrypsin (IC50 = 8.67 ± 0.1 µM) and urease (IC50 = 29.21 ± 0.98 µM).[1][4]
-
Antimalarial Agents: Certain pyridine derivatives synthesized from nitropyridine precursors have demonstrated significant in vivo antimalarial activity against Plasmodium berghei, with some compounds showing over 90% inhibition of parasite multiplication at a dose of 50 µmol/kg.[6] One promising compound exhibited an in vitro IC50 of 0.0402 µM against a chloroquine-resistant strain of Plasmodium falciparum.[6]
Agrochemicals: Protecting Crops with Precision
In the agrochemical sector, substituted nitropyridines are crucial intermediates for the development of effective herbicides and insecticides. Their tailored structures allow for high efficacy against target pests while maintaining selectivity for crops.
Herbicides
Nitropyridine derivatives have been successfully incorporated into novel herbicides. For instance, ethyl 2-(4-(5-nitropyridin-2-yloxy)-phenylamino)propanoate, synthesized from a 2-chloro-5-nitropyridine precursor, exhibited a high level of herbicidal activity against barnyard grass, with an IC50 of 27.7 mg/L.[1]
Other derivatives have been developed as inhibitors of protoporphyrinogen oxidase (PPO), an important target for herbicides.[1] These compounds have demonstrated moderate activity with IC50 values in the range of 3.11–4.18 μM.[1]
Insecticides
The neonicotinoid class of insecticides, many of which are derived from nitropyridine precursors, has had a significant impact on pest control. Nitenpyram is a notable example, demonstrating rapid and high efficacy against fleas and thrips.
Comparative Efficacy of Nitenpyram:
| Pest | Host | Efficacy (Mean % Kill) at 3 Hours | Efficacy (Mean % Kill) at 8 Hours |
| Adult Cat Fleas (Ctenocephalides felis) | Cats | 100%[7] | 100%[7] |
| Adult Cat Fleas (Ctenocephalides felis) | Dogs | 99.1%[7] | 100%[7] |
In a separate study on cotton, nitenpyram was effective in reducing thrips populations.
| Insecticide | Thrips Population Before Spray | Thrips Population at 24 Hours | Thrips Population at 72 Hours | Thrips Population at 1 Week |
| Nitenpyram | 16 | 5.4[7][8] | 5.6[7][8] | 4.6[7][8] |
| Imidacloprid | 14 | 7.2[7][8] | 5.4[7][8] | 6.0[7][8] |
Beyond established insecticides, research into new nitropyridine-based insecticides is ongoing. Two promising derivatives synthesized from 2-chloro-5-nitropyridine have shown significant activity against M. separata, P. xylostella, and P. litura, with LD50 values ranging from 4–12 mg/L.[5]
Diagram: Mechanism of Action of Microtubule-Targeting Agents
Caption: The mechanism of action for 3-nitropyridine microtubule-targeting agents.
Materials Science: Building Blocks for Functional Materials
The unique electronic and optical properties of substituted nitropyridines make them attractive candidates for applications in materials science, particularly in the development of organic dyes, luminescent materials, and nonlinear optical (NLO) materials.[1][9]
The presence of both electron-donating (amino) and electron-accepting (nitro) groups on the pyridine ring can lead to significant intramolecular charge-transfer (ICT) effects, resulting in interesting photophysical properties.[9]
Optical and Electronic Properties of Phenylamino-Nitropyridine Isomers:
| Compound | Pyridine-Phenyl Dihedral Angle | HOMO-LUMO Gap (eV) | Key Absorption Features |
| 2PA5N6MP (almost planar) | ~3°[9] | ≈2.45[9] | Broad absorption (200-520 nm) with a charge-transfer band around 460 nm.[9] |
| 2PA5N4MP (twisted) | ~45°[9] | ≈3.77[9] | Broad absorption (200-520 nm) with a maximum at ~355 nm.[9] |
These differences in molecular geometry lead to distinct electronic and optical properties, demonstrating the tunability of these materials through subtle structural modifications.[9] The strong coloration and solid-state luminescence of these compounds suggest their potential use as organic dyes and in optical coatings.[9]
Diagram: Structure-Property Relationship in Phenylamino-Nitropyridines
Caption: Correlation between molecular conformation and optical properties in phenylamino-nitropyridines.
Conclusion
Substituted nitropyridines are undeniably a class of high-value chemical intermediates with broad applicability. Their utility in medicinal chemistry is well-established, providing pathways to a diverse range of therapeutic agents with varied mechanisms of action. In the agrochemical industry, they are integral to the synthesis of modern, effective pesticides. Furthermore, the burgeoning field of materials science is beginning to unlock the potential of their unique optoelectronic properties. The ability to fine-tune the chemical and physical properties of the final products through strategic substitution on the nitropyridine ring ensures that these versatile building blocks will continue to be a focus of research and development for years to come.
References
- 1. Nitropyridines in the Synthesis of Bioactive Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Nitropyridines in the Synthesis of Bioactive Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 3-nitropyridine analogues as novel microtubule-targeting agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Synthesis and biological screening of some pyridine derivatives as anti-malarial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. entomoljournal.com [entomoljournal.com]
- 9. Structural and Optical Properties of New 2-Phenylamino-5-nitro-4-methylopyridine and 2-Phenylamino-5-nitro-6-methylpyridine Isomers - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of 2-Methoxy-4-methyl-5-nitropyridine
This guide provides essential safety and logistical information for the proper handling and disposal of 2-Methoxy-4-methyl-5-nitropyridine (CAS No. 6635-90-1). As drug development professionals, our commitment to safety extends beyond the bench to the entire lifecycle of a chemical, including its disposal. This document synthesizes technical data and field-proven best practices to ensure that this compound is managed safely, responsibly, and in full compliance with regulatory standards. The procedures outlined herein are designed to be self-validating, ensuring a closed loop of safety and accountability in your laboratory operations.
Hazard Identification and Risk Assessment
Understanding the intrinsic hazards of this compound is the foundation of its safe management. This compound is a substituted nitropyridine, a class of chemicals that requires careful handling. Thermal decomposition can produce toxic and irritating fumes, including carbon monoxide (CO), carbon dioxide (CO2), and nitrogen oxides (NOx).[1]
Based on available safety data for the compound and its close structural analogs, the primary hazards are summarized below.
| Hazard Classification | GHS Category | Hazard Statement |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed.[1][2] |
| Skin Corrosion / Irritation | Category 2 | H315: Causes skin irritation.[1][2] |
| Serious Eye Damage / Eye Irritation | Category 1 / 2 | H318/H319: Causes serious eye damage/irritation.[1][2] |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation.[1][2][3] |
Incompatible Materials: Store and handle this compound away from strong oxidizing agents, strong acids, and strong bases to prevent vigorous or exothermic reactions.[1][4]
Safe Handling and Personal Protective Equipment (PPE)
A proactive approach to safety is paramount. All handling of this compound should occur within a certified chemical fume hood to minimize inhalation exposure.[5][6][7] Emergency eyewash stations and safety showers must be readily accessible within the immediate work area.[5][8]
Personal Protective Equipment (PPE) Selection:
-
Hand Protection: Wear chemical-resistant gloves. For pyridine and related compounds, butyl rubber or polyvinyl alcohol (PVA) gloves are often recommended. Nitrile gloves may offer limited protection and should be avoided for prolonged contact.[8] Always consult the glove manufacturer's compatibility chart for specific breakthrough times.
-
Eye and Face Protection: Chemical safety goggles are mandatory.[6][7] If there is a significant splash risk, a face shield should be worn in addition to goggles.
-
Skin and Body Protection: A fully buttoned, flame-retardant lab coat should be worn to protect against skin contact.[8]
-
Respiratory Protection: If handling large quantities or if there is a potential for aerosolization outside of a fume hood, a NIOSH-approved respirator with appropriate cartridges may be necessary.[5] Respirator use requires enrollment in a respiratory protection program, including medical clearance and fit testing.[8]
Spill Management Protocol
Accidental spills must be handled promptly and safely to mitigate exposure and environmental contamination.
Step-by-Step Spill Cleanup Procedure:
-
Evacuate and Secure: Immediately alert personnel in the vicinity and evacuate the immediate area if the spill is large or in a poorly ventilated space. Restrict access to the area.
-
Don PPE: Before attempting cleanup, don the appropriate PPE as described in Section 2.
-
Contain the Spill: For solid spills, carefully sweep or vacuum up the material, avoiding dust generation.[3] For liquid solutions, cover the spill with an inert absorbent material such as vermiculite, sand, or earth.[1][3] Do not use combustible materials like paper towels to absorb large spills.
-
Collect Waste: Carefully scoop the contained material and spilled substance into a clearly labeled, sealable, and chemically compatible waste container.[3][4]
-
Decontaminate Area: Clean the spill area thoroughly. Some protocols suggest spreading the area with lime or an absorbent material and leaving it for at least one hour before washing.[1]
-
Dispose of Waste: The collected spill debris is considered hazardous waste. Seal the container and manage it according to the disposal procedures outlined in Section 4.
-
Report: Report the spill to your institution's Environmental Health and Safety (EHS) department.
Spill Response Workflow
Caption: Workflow for responding to a chemical spill.
Proper Disposal Procedures
The disposal of this compound is governed by strict environmental regulations. Under the U.S. Environmental Protection Agency (EPA) Resource Conservation and Recovery Act (RCRA), chemical waste generators are responsible for determining if a discarded chemical is classified as hazardous waste.[4][9] Given its toxicological profile, this compound must be managed as hazardous waste. Under no circumstances should this chemical be disposed of down the drain. [4][10]
Step-by-Step Waste Collection and Disposal Protocol:
-
Waste Determination: All unused or unwanted this compound, as well as any materials heavily contaminated with it (e.g., spill cleanup debris, contaminated labware), must be treated as hazardous waste.
-
Container Selection: Use a chemically compatible, leak-proof container with a secure, tight-fitting lid.[8][11] The original product container is often a suitable choice.[9] Ensure the container is in good condition.
-
Waste Segregation: Do not mix this waste with other waste streams unless explicitly permitted by your institution's EHS department. Keep it segregated from incompatible materials like strong acids or bases.[8]
-
Labeling: Label the waste container clearly. The label must include the words "Hazardous Waste," the full chemical name ("this compound"), and an indication of the hazards (e.g., "Toxic").[10]
-
Accumulation: Store the sealed waste container in a designated satellite accumulation area within or near the laboratory. This area should be secure and away from sources of ignition or incompatible chemicals.[8] Keep the container closed at all times except when adding waste.[9][11]
-
Arrange for Pickup: Contact your institution's EHS department to schedule a pickup of the hazardous waste. Do not attempt to transport the waste yourself or use a commercial trash service. Disposal must be handled by a licensed hazardous waste management vendor.
Disposal Decision Pathway
Caption: Decision pathway for proper chemical waste disposal.
References
- 1. jubilantingrevia.com [jubilantingrevia.com]
- 2. 2-甲氧基-5-硝基-4-甲基吡啶 97% | Sigma-Aldrich [sigmaaldrich.com]
- 3. static.cymitquimica.com [static.cymitquimica.com]
- 4. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 5. media.laballey.com [media.laballey.com]
- 6. Handling Pyridine: Best Practices and Precautions [postapplescientific.com]
- 7. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]
- 8. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 9. purdue.edu [purdue.edu]
- 10. Content Retired - Compliance Assistance Centers [caiweb.com]
- 11. mtu.edu [mtu.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
